molecular formula C7H16O B12404526 1-Heptanol-d1

1-Heptanol-d1

Cat. No.: B12404526
M. Wt: 117.21 g/mol
InChI Key: BBMCTIGTTCKYKF-WHRKIXHSSA-N
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Description

1-Heptanol-d1 is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 117.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16O

Molecular Weight

117.21 g/mol

IUPAC Name

1-deuterioheptan-1-ol

InChI

InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i7D

InChI Key

BBMCTIGTTCKYKF-WHRKIXHSSA-N

Isomeric SMILES

[2H]C(CCCCCC)O

Canonical SMILES

CCCCCCCO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Heptanol-d1: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Heptanol-d1, a deuterated form of 1-Heptanol. This document is intended for use by researchers, scientists, and professionals in the field of drug development who may utilize deuterated compounds as internal standards, tracers, or in metabolic studies.

Core Chemical Properties

This compound is the isotopically labeled version of 1-Heptanol where a deuterium atom has been substituted at the C1 position. While specific experimental data for this compound is limited in publicly available literature, the physicochemical properties of its non-deuterated counterpart, 1-Heptanol, serve as a reliable proxy for many physical characteristics. The primary difference lies in the molecular weight due to the presence of deuterium.

PropertyThis compound1-Heptanol
Molecular Formula C₇H₁₅DOC₇H₁₆O[1]
Molecular Weight 117.21 g/mol [2]116.20 g/mol [1]
CAS Number 38007-42-0[2]111-70-6[1]
Melting Point Not available-34.6 °C[1]
Boiling Point Not available175.8 °C[1]
Density Not available0.8187 g/cm³[1]
Solubility in Water Not availableVery slightly soluble[1]
Miscibility Not availableMiscible with ether and ethanol[1]
Refractive Index (nD) Not available1.423[1]
Flash Point Not available76 °C (169 °F; 349 K)[1]

Chemical Structure

The chemical structure of this compound consists of a seven-carbon straight chain with a hydroxyl group at one end (position 1). The deuterium atom is attached to the first carbon atom, replacing a protium atom.

Structural Formula: CH₃(CH₂)₅CDHOH

The presence of deuterium at a specific position can be a valuable tool in mechanistic studies and for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

Synthesis

A common method for the synthesis of 1-Heptanol is the reduction of heptanal. To produce this compound, a deuterated reducing agent would be employed. A plausible synthetic route is the reduction of heptanal using a deuterium source like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

General Protocol for Reduction of an Aldehyde to a Deuterated Alcohol:

  • Reaction Setup: The aldehyde (heptanal) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Deuterated Reducing Agent: The deuterated reducing agent (e.g., LiAlD₄) is added portion-wise to the stirred solution of the aldehyde at a controlled temperature (typically 0 °C).

  • Quenching: After the reaction is complete (monitored by techniques like Thin Layer Chromatography), the excess reducing agent is carefully quenched by the slow addition of a proton source, such as water or a dilute acid, at low temperature.

  • Workup: The reaction mixture is then subjected to an aqueous workup to separate the organic and aqueous layers. The organic layer containing the product is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation to obtain pure this compound.

Another approach for the deuteration of alcohols involves a hydrogen-deuterium exchange reaction catalyzed by a metal complex, using D₂O as the deuterium source.[3][4]

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of this compound would be very similar to that of 1-Heptanol, with the key difference being the signal for the proton on the carbon bearing the hydroxyl group. This signal would be significantly reduced or absent, and the splitting pattern of the adjacent methylene group would be altered due to the presence of deuterium instead of protium.

  • ²H NMR (Deuterium NMR): A signal corresponding to the deuterium atom at the C1 position would be observed.

  • ¹³C NMR: The ¹³C NMR spectrum would show a characteristic triplet for the carbon atom bonded to deuterium due to C-D coupling.

Mass Spectrometry (MS):

  • Electron Ionization (EI)-MS: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 117, which is one mass unit higher than that of 1-Heptanol (m/z 116). The fragmentation pattern would also be characteristic and could be used to confirm the position of the deuterium label.

Gas Chromatography (GC):

  • GC is used to determine the purity of the compound. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for purity assessment and mass spectral data for structural confirmation. The separation of deuterated and non-deuterated compounds can be achieved on various GC columns.[5]

Logical Workflow for Synthesis and Analysis

Due to the absence of specific signaling pathway information for this compound, the following diagram illustrates a logical workflow for the synthesis and characterization of this deuterated compound.

Synthesis_and_Analysis_Workflow Logical Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis and Characterization start Heptanal (Starting Material) reduction Reduction with Deuterated Reducing Agent (e.g., LiAlD4) start->reduction workup Aqueous Workup and Extraction reduction->workup purification Purification (Distillation) workup->purification product This compound (Product) purification->product nmr NMR Spectroscopy (1H, 2H, 13C) product->nmr ms Mass Spectrometry (GC-MS) product->ms purity Purity Assessment (GC) product->purity structure_confirmation Structural Confirmation nmr->structure_confirmation ms->structure_confirmation purity->structure_confirmation

Caption: General workflow for the synthesis and analysis of this compound.

Biological Role and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or distinct biological interactions. 1-Heptanol itself is known to be used in cosmetics and as a flavoring agent.[1] In experimental biology, it has been used as a gap junction blocker.[1] The primary utility of this compound in a biological context is as an internal standard for quantitative analysis or as a tracer to study the metabolic fate of 1-Heptanol.[2] The deuterium label allows for its differentiation from the endogenous, non-deuterated compound in biological samples.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. While detailed experimental data and specific biological roles are not extensively documented, its chemical properties can be largely inferred from its non-deuterated analog. The synthesis and analysis of this compound can be achieved through standard organic chemistry techniques. Its primary application remains as a stable isotope-labeled standard for analytical and metabolic studies. Further research may elucidate more specific applications and interactions of this compound.

References

Navigating the Isotopic Landscape: A Technical Guide to the Physical Properties of Deuterated 1-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of scientific research and pharmaceutical development, the substitution of hydrogen with its heavier, stable isotope, deuterium, can introduce subtle yet profound changes in a molecule's behavior. This process, known as deuteration, is a critical tool for elucidating reaction mechanisms, enhancing the stability of materials, and, notably, for improving the metabolic profiles of drug candidates.[1][2][3] 1-Heptanol, a seven-carbon straight-chain alcohol, serves as a valuable model and building block in various chemical syntheses. Its deuterated analogues, therefore, are of significant interest for a range of applications, from mechanistic studies to the development of novel therapeutics.

This technical guide provides a comprehensive overview of the core physical properties of deuterated 1-Heptanol, offering a comparative analysis with its non-deuterated counterpart. It is designed to be a practical resource, detailing experimental methodologies and presenting data in a clear, accessible format to support research and development endeavors.

Core Physical Properties: A Comparative Overview

Physical Property1-Heptanol (Non-deuterated)Deuterated 1-Heptanol (Anticipated)
Molecular Formula C₇H₁₆O[4][5]e.g., C₇H₁₅DO, C₇D₁₅HO, C₇D₁₆O
Molar Mass 116.20 g·mol⁻¹[5]Higher than 116.20 g·mol⁻¹
Melting Point -36 °C to -34.6 °C[4][5][6]Slightly higher than non-deuterated form
Boiling Point 175.8 °C to 176 °C[4][5][6]Slightly higher than non-deuterated form
Density 0.822 g/mL at 25 °C[4]Higher than non-deuterated form
Refractive Index (n²⁰/D) 1.424[4]Slightly different from non-deuterated form
Flash Point 76 °C (169 °F)[5]Similar to non-deuterated form
Solubility in Water Very slightly soluble[5]Similar to non-deuterated form

Experimental Protocols

The determination of the physical properties of deuterated 1-Heptanol follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Melting and Boiling Point Determination

A differential scanning calorimeter (DSC) is the preferred method for accurate determination of the melting point.

  • Protocol:

    • A small, precisely weighed sample (1-5 mg) of deuterated 1-Heptanol is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The temperature is lowered to well below the expected melting point (e.g., -50 °C).

    • The sample is then heated at a controlled rate (e.g., 2-5 °C/min).

    • The heat flow to the sample is monitored as a function of temperature. The melting point is determined from the onset temperature of the endothermic melting peak.

For the boiling point, a distillation apparatus or a specialized boiling point apparatus can be used.

  • Protocol:

    • A sample of the deuterated 1-Heptanol is placed in a distillation flask with a few boiling chips.

    • The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.

    • The flask is heated gently.

    • The temperature is recorded when the liquid is boiling and the vapor condensate is in equilibrium with the vapor, indicated by a stable temperature reading.

Density Measurement

The density of liquid deuterated 1-Heptanol can be accurately measured using a pycnometer or a digital density meter.

  • Protocol (Pycnometer):

    • The empty pycnometer is cleaned, dried, and weighed.

    • The pycnometer is filled with the deuterated 1-Heptanol, ensuring no air bubbles are present.

    • The filled pycnometer is placed in a thermostatically controlled water bath to bring it to the desired temperature (e.g., 25 °C).

    • The volume is adjusted to the calibration mark, and the outside of the pycnometer is cleaned and dried.

    • The filled pycnometer is weighed.

    • The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for confirming the identity and isotopic purity of deuterated 1-Heptanol.

  • ¹H NMR Protocol:

    • A small amount of the deuterated 1-Heptanol is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).

    • The solution is transferred to an NMR tube.

    • The ¹H NMR spectrum is acquired. The absence or reduced integration of signals at specific chemical shifts corresponding to the deuterated positions confirms successful deuteration. The presence of a small amount of residual protons in the deuterated solvent should be noted.[7]

  • ²H (Deuterium) NMR Protocol:

    • A similar sample preparation is followed as for ¹H NMR, but using a non-deuterated solvent.

    • The spectrometer is tuned to the deuterium frequency.

    • The ²H NMR spectrum is acquired, which will show signals corresponding to the deuterated positions.

  • ¹³C NMR Protocol:

    • A more concentrated sample is typically prepared.

    • The ¹³C NMR spectrum is acquired. Carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD- group, a quintet for a -CD₂- group, and a septet for a -CD₃ group) due to C-D coupling, and their signals will be attenuated.

IR spectroscopy can be used to observe the vibrational modes of the molecule, which are sensitive to isotopic substitution.

  • Protocol:

    • A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • The plates are mounted in the spectrometer.

    • The IR spectrum is recorded. The characteristic O-H stretching vibration (around 3300-3400 cm⁻¹) will be replaced by a broader O-D stretching band at a lower frequency (around 2400-2500 cm⁻¹) if the hydroxyl group is deuterated.[8] C-D stretching vibrations will appear at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹).[9][10]

Mass spectrometry is used to determine the molecular weight and confirm the degree of deuteration.

  • Protocol:

    • A dilute solution of the sample is prepared.

    • The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with gas chromatography).

    • The mass spectrum is acquired. The molecular ion peak will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.

Synthesis of Deuterated 1-Heptanol

Several methods can be employed for the synthesis of deuterated 1-Heptanol, with the choice of method depending on the desired deuteration pattern.

A common approach involves the reduction of a corresponding carbonyl compound, heptanal or a heptanoic acid derivative, using a deuterated reducing agent.

  • Example Protocol for 1,1-d₂-1-Heptanol Synthesis:

    • Heptanal is dissolved in a dry, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled in an ice bath.

    • A solution of a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄), in the same solvent is added dropwise with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

    • The reaction is quenched by the careful, sequential addition of water and an aqueous base.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

    • The crude product is purified by distillation or column chromatography to yield 1,1-d₂-1-Heptanol.

For more extensive deuteration, starting materials that are already deuterated can be used, or hydrogen-deuterium exchange reactions can be performed under specific catalytic conditions.[11][12][13][14][15]

Role in Drug Development and Research

The use of deuterated compounds, including deuterated 1-Heptanol, is of significant interest in drug development and various research fields.[1]

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.[2][] By selectively deuterating metabolically vulnerable positions in a drug molecule, its pharmacokinetic profile can be improved, potentially leading to a longer half-life, reduced dosing frequency, and lower patient-to-patient variability.[1][]

  • Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. Deuteration can slow down or alter metabolic pathways, reducing the formation of such harmful metabolites and improving the safety profile of a drug.[3]

  • Mechanistic Studies: Deuterated compounds are invaluable tools for elucidating reaction mechanisms. By tracking the position of the deuterium label, researchers can gain insights into the intricate steps of chemical and biological transformations.

  • Internal Standards: Deuterated analogues of compounds are widely used as internal standards in quantitative analysis by mass spectrometry due to their similar chemical properties but distinct mass.

Visualizations

Experimental_Workflow_for_Physical_Property_Determination cluster_synthesis Synthesis & Purification cluster_analysis Physical Property Analysis Synthesis Synthesis of Deuterated 1-Heptanol Purification Purification (e.g., Distillation) Synthesis->Purification MP_BP Melting/Boiling Point (DSC/Distillation) Purification->MP_BP Sample Density Density (Pycnometer) Purification->Density Sample Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Sample Purity_Confirmation Purity & Identity Confirmation Spectroscopy->Purity_Confirmation

Caption: Workflow for the synthesis and physical property determination of deuterated 1-Heptanol.

Deuteration_in_Drug_Metabolism cluster_0 Non-Deuterated Drug cluster_1 Deuterated Drug Drug_H Drug-H Metabolism_H Metabolism (CYP450) C-H bond cleavage Drug_H->Metabolism_H Metabolite_H Metabolite Metabolism_H->Metabolite_H Excretion_H Rapid Excretion Metabolite_H->Excretion_H Drug_D Drug-D Metabolism_D Slower Metabolism C-D bond cleavage Drug_D->Metabolism_D Improved_PK Improved Pharmacokinetics (Longer Half-life) Metabolism_D->Improved_PK

Caption: The impact of deuteration on drug metabolism and pharmacokinetics.

References

Synthesis and Preparation of 1-Heptanol-d1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust methodology for the synthesis and preparation of 1-Heptanol-d1. This deuterated alcohol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The selective incorporation of a deuterium atom at the C1 position provides a stable isotopic label, allowing for precise tracking and differentiation from its non-deuterated counterpart.

Synthetic Strategy: Reduction of Heptanoic Acid with Lithium Aluminum Deuteride

The most direct and efficient route for the preparation of this compound is the reduction of a suitable carbonyl precursor, such as heptanoic acid or its corresponding ester, with a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation due to its high reactivity and the quantitative introduction of the deuterium label at the desired position.

The overall reaction involves the nucleophilic attack of a deuteride ion (D⁻) from the LiAlD₄ complex onto the electrophilic carbonyl carbon of heptanoic acid. This process occurs in two stages: an initial acid-base reaction to form the lithium salt of the carboxylic acid, followed by reduction to the aldehyde intermediate, which is then rapidly reduced to the final deuterated primary alcohol.

Reaction Pathway

Heptanoic_acid Heptanoic Acid Intermediate Aluminum Alkoxide Complex Heptanoic_acid->Intermediate 1. LiAlD4 LiAlD₄ (Lithium Aluminum Deuteride) LiAlD4->Intermediate Solvent Anhydrous Et₂O or THF Solvent->Intermediate Product This compound Intermediate->Product 2. Workup Aqueous Workup (e.g., H₂O, dil. HCl) Workup->Product

Caption: Synthetic pathway for this compound via LiAlD₄ reduction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from heptanoic acid using lithium aluminum deuteride.

Materials and Reagents:

  • Heptanoic acid (≥98%)

  • Lithium aluminum deuteride (LiAlD₄, 98 atom % D)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and distillation

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel is assembled and flame-dried under a stream of inert gas (argon or nitrogen). The system is then allowed to cool to room temperature under the inert atmosphere.

  • Reagent Addition: The flask is charged with a suspension of lithium aluminum deuteride (e.g., 4.2 g, 100 mmol) in anhydrous diethyl ether (150 mL). The suspension is cooled to 0 °C in an ice bath with gentle stirring.

  • Addition of Heptanoic Acid: Heptanoic acid (e.g., 13.0 g, 100 mmol) is dissolved in anhydrous diethyl ether (50 mL) and transferred to the dropping funnel. This solution is added dropwise to the stirred LiAlD₄ suspension at a rate that maintains the internal temperature below 10 °C. Vigorous gas evolution (hydrogen and deuterium) will be observed.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: The reaction flask is cooled back to 0 °C in an ice bath. The excess LiAlD₄ is cautiously quenched by the slow, dropwise addition of deionized water (4.2 mL). This should be followed by the dropwise addition of 15% aqueous sodium hydroxide (4.2 mL), and then finally by the dropwise addition of more deionized water (12.6 mL). A granular precipitate of aluminum salts should form.

  • Workup and Extraction: The resulting suspension is filtered, and the solid aluminum salts are washed with diethyl ether (3 x 50 mL). The combined organic filtrates are then washed sequentially with 1 M HCl (50 mL), deionized water (50 mL), and saturated brine (50 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

Experimental Workflow

start Start setup Assemble and flame-dry glassware under inert atmosphere start->setup charge_reagents Charge flask with LiAlD₄ in anhydrous ether and cool to 0°C setup->charge_reagents add_acid Add solution of heptanoic acid in anhydrous ether dropwise charge_reagents->add_acid react Warm to room temperature and reflux for 4-6 hours add_acid->react quench Cool to 0°C and quench reaction sequentially with H₂O and NaOH(aq) react->quench filter_extract Filter and extract with diethyl ether quench->filter_extract wash Wash organic layer with HCl(aq), H₂O, and brine filter_extract->wash dry_evaporate Dry over MgSO₄ and remove solvent via rotary evaporation wash->dry_evaporate purify Purify by fractional distillation dry_evaporate->purify end Obtain pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected Value
Yield 80-90%
Isotopic Purity >98% D at the C1 position
Appearance Colorless liquid
Molecular Weight 117.21 g/mol
Boiling Point Approx. 176 °C at 760 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 3.63 (t, J=6.7 Hz, 1H, -CHD-OH), 1.57 (m, 2H), 1.29 (m, 8H), 0.88 (t, J=6.8 Hz, 3H). The integration of the signal at 3.63 ppm will be reduced, and the multiplicity may change from a triplet to a multiplet.
¹³C NMR (CDCl₃, 100 MHz) δ 62.5 (t, J(C-D) ≈ 21 Hz), 32.8, 31.8, 29.1, 25.7, 22.6, 14.1.
Mass Spectrometry (EI) Molecular ion (M⁺) at m/z 117. Key fragments may appear at m/z values corresponding to the loss of water and alkyl chains.

Note: Spectroscopic data are predicted based on the structure of this compound and may vary slightly depending on the specific instrumentation and conditions used for analysis.

Safety Considerations

  • Lithium aluminum deuteride is a highly reactive and flammable solid that reacts violently with water and protic solvents. It should be handled with extreme care under an inert atmosphere.

  • Anhydrous diethyl ether is highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • The quenching of the reaction is highly exothermic and produces flammable hydrogen and deuterium gas. It must be performed slowly and with adequate cooling.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

A Technical Guide to 1-Heptanol-d1 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of 1-Heptanol-d1. This deuterated form of 1-Heptanol serves as a valuable tool in various analytical methodologies, particularly as an internal standard for mass spectrometry-based quantification.

Commercial Suppliers and Product Specifications

This compound is available from several reputable chemical suppliers specializing in isotopically labeled compounds for research purposes. The following tables summarize the product specifications from key suppliers. Researchers are advised to consult the most recent Certificate of Analysis (CofA) from the supplier for batch-specific data.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightStated Isotopic Enrichment
MedChemExpress This compound38007-42-0C₇H₁₅DO117.21Not specified on product page; refer to CofA.[1]
C/D/N Isotopes Inc. n-Heptyl-1-d1 Alcohol38007-42-0CH₃(CH₂)₅CHDOH117.2199 atom % D
InvivoChem This compound38007-42-0C₇H₁₅DO117.21Not specified on product page; refer to CofA.

Table 1: Commercial Supplier Specifications for this compound

PropertyValueReference
Appearance Clear, colorless liquid[2][3]
Boiling Point 176 °C (for non-deuterated)[3]
Melting Point -35 °C (for non-deuterated)[3]
Density 0.822 g/mL at 25 °C (for non-deuterated)[3]
Solubility Insoluble in water; soluble in organic solvents like methanol and chloroform.[3]
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly closed.[2][4]

Table 2: General Physical and Chemical Properties of 1-Heptanol (and its deuterated analogue)

Application in Research: Use as an Internal Standard

Deuterated compounds like this compound are frequently utilized as internal standards in quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The key advantage of using a deuterated standard is its chemical similarity to the analyte of interest, while its increased mass allows it to be distinguished by the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Protocol: Quantification of Volatile Compounds in a Biological Matrix (Hypothetical)

While a specific published protocol detailing the use of this compound was not identified in the literature search, the following represents a typical workflow for its application as an internal standard in the GC-MS analysis of volatile compounds in a biological sample (e.g., plasma or cell culture media).

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in a high-purity solvent (e.g., methanol or ethyl acetate) to a final concentration of 1 mg/mL.

  • Store the stock solution in a tightly sealed vial at -20°C.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking known concentrations of the non-deuterated analyte (1-Heptanol) into a matrix that mimics the study samples.

  • Add a fixed amount of the this compound internal standard stock solution to each calibration standard.

3. Sample Preparation:

  • Thaw the biological samples (e.g., 100 µL of plasma).

  • Add a fixed amount of the this compound internal standard stock solution to each sample.

  • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 500 µL of ethyl acetate).

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a new vial for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • For 1-Heptanol (analyte): Select characteristic ions (e.g., m/z 43, 56, 70, 84).

      • For this compound (internal standard): Select the corresponding deuterated ions (e.g., m/z 44, 57, 71, 85).

5. Data Analysis:

  • Integrate the peak areas for the selected ions of both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative GC-MS analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification Sample Biological Sample Spike_Sample Spike Sample with IS Sample->Spike_Sample Cal_Std Calibration Standards Spike_Cal Spike Cal Standards with IS Cal_Std->Spike_Cal IS_Stock This compound Stock Solution IS_Stock->Spike_Sample IS_Stock->Spike_Cal LLE Liquid-Liquid Extraction Spike_Sample->LLE Organic_Phase Collect Organic Phase LLE->Organic_Phase GCMS GC-MS Analysis (SIM Mode) Organic_Phase->GCMS Data_Processing Peak Integration & Area Ratio Calculation GCMS->Data_Processing Calibration Calibration Curve Construction Data_Processing->Calibration Quantification Quantification of Analyte in Sample Data_Processing->Quantification Calibration->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Safety, Handling, and Storage

1-Heptanol is a combustible liquid and can cause serious eye irritation.[3][5] It is important to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[2][4]

Store this compound in a tightly closed container in a cool, dry place.[2][4] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C to ensure stability.

Conclusion

This compound is a readily available and valuable tool for researchers requiring accurate quantification of volatile organic compounds. Its use as an internal standard in mass spectrometry-based methods can significantly improve the reliability and reproducibility of experimental results. The provided hypothetical experimental protocol and workflow diagram serve as a general guide for the implementation of this compound in quantitative analytical studies. Researchers should always refer to the supplier's specific documentation for purity and handling information and develop and validate their analytical methods according to the specific requirements of their research.

References

1-Heptanol-d1 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1-Heptanol-d1

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on this compound, a deuterated form of 1-Heptanol. It is intended to be a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis and pharmacokinetic studies.

Core Properties of this compound

This compound, also known as n-Heptyl alcohol-d1, is a stable isotope-labeled compound where one hydrogen atom on the first carbon has been replaced by a deuterium atom. This isotopic substitution makes it a useful tool in various analytical and research applications.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 38007-42-0[1][2][3]
Molecular Formula C₇H₁₅DO[1][2][3]
Molecular Weight 117.21 g/mol [1][2][3]
Appearance Colorless liquid
Boiling Point ~176.9 °C at 760 mmHg[2]
Melting Point ~ -34 °C[2]
Density ~ 0.8 g/cm³[2]

Applications in Research and Drug Development

Deuterium-labeled compounds like this compound are primarily used as tracers and internal standards in quantitative analysis.[1] The substitution of hydrogen with deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates, a phenomenon known as the kinetic isotope effect.[1]

Primary applications include:

  • Internal Standard: In analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can be used as an internal standard for the precise quantification of unlabeled 1-Heptanol or other related analytes.[1]

  • Tracer in Pharmacokinetic Studies: The deuterium label allows for the tracking of the molecule in biological systems, aiding in the study of absorption, distribution, metabolism, and excretion (ADME) of drug molecules or their metabolites.[1]

Experimental Protocols

General Protocol for GC-MS Analysis using this compound as an Internal Standard

This protocol outlines the general steps for the quantitative analysis of a target analyte in a sample matrix using this compound as an internal standard.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the target analyte at a known concentration in a suitable volatile solvent (e.g., hexane, ethyl acetate).

    • Prepare a separate stock solution of this compound at a known concentration in the same solvent.

    • Create a series of calibration standards by spiking known concentrations of the analyte stock solution into blank matrix samples. Add a constant, known concentration of the this compound internal standard stock solution to each calibration standard.

  • Sample Preparation:

    • To the unknown sample, add the same constant, known amount of the this compound internal standard solution as was added to the calibration standards.

    • Perform any necessary sample extraction or cleanup procedures to isolate the analyte and internal standard from the matrix.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and samples onto the GC column.

    • Chromatographic Separation: Use a suitable GC column (e.g., a non-polar DB-5 or a polar DB-Wax) and a temperature program that provides good separation of the analyte and this compound. An example temperature program could be: initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry Detection: Operate the mass spectrometer in either full scan mode to identify the characteristic ions of the analyte and internal standard, or in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Data Analysis:

    • Integrate the peak areas of the target analyte and the this compound internal standard.

    • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration).

    • Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration ratio (Analyte Concentration / Internal Standard Concentration).

    • Determine the concentration of the analyte in the unknown sample by using its peak area ratio and the calibration curve.

General Protocol for LC-MS Analysis using this compound as an Internal Standard

This protocol provides a general workflow for quantitative analysis using LC-MS with this compound as an internal standard.

  • Preparation of Standard and Sample Solutions:

    • Follow the same procedure as for GC-MS to prepare calibration standards and samples, ensuring the final solutions are compatible with the LC-MS mobile phase.

  • LC-MS Analysis:

    • Chromatographic Separation: Use a suitable LC column (e.g., a reverse-phase C18 column) and mobile phase gradient to achieve separation of the analyte and this compound.

    • Mass Spectrometry Detection: The eluent from the LC is introduced into the mass spectrometer. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) will depend on the analyte's properties. Operate the mass spectrometer in a suitable mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), for quantification.

  • Data Analysis:

    • The data analysis process is similar to that of GC-MS, where a calibration curve is constructed based on the response of the analyte relative to the internal standard.

Visualizations

The following diagrams illustrate key workflows related to the application of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing prep_standards Prepare Calibration Standards (Analyte + this compound) analysis GC-MS or LC-MS Analysis prep_standards->analysis prep_sample Prepare Unknown Sample (Spike with this compound) prep_sample->analysis peak_integration Peak Area Integration analysis->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: Workflow for Quantitative Analysis using this compound.

pharmacokinetic_study_workflow cluster_dosing In Vivo Administration cluster_sampling Biological Sampling cluster_extraction Sample Processing cluster_quantification Quantification cluster_pk_analysis Pharmacokinetic Analysis dosing Administer Drug Candidate (containing this compound moiety) sampling Collect Biological Samples (Blood, Urine, Tissue) dosing->sampling extraction Extract Drug and Metabolites sampling->extraction quantification LC-MS/MS Analysis extraction->quantification pk_analysis Determine ADME Profile quantification->pk_analysis

Caption: General Workflow for a Pharmacokinetic Study.

References

Navigating the Isotopic Landscape of 1-Heptanol-d1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1-Heptanol-d1, a deuterated form of 1-Heptanol. As the use of stable isotope-labeled compounds becomes increasingly critical in drug development and metabolic research, a thorough understanding of their synthesis and the rigorous methods for determining their isotopic enrichment is paramount. This document details the common synthetic routes to this compound, presents analytical methodologies for assessing its isotopic purity, and summarizes commercially available product specifications.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is a key consideration for its application as an internal standard or tracer in quantitative analyses.[1] The following table summarizes the typical isotopic purity specifications from various suppliers.

Supplier/SourceStated Isotopic Purity (atom % D)Chemical PurityAnalytical Method(s) Used
CDN Isotopes99≥98%Not specified
LGC Standards99min 98%Not specified
MedChemExpressNot specified≥98%NMR, GC-MS, or LC-MS (for use as internal standard)[1]

Note: The stated isotopic enrichment is a critical parameter. For instance, a 99 atom % D enrichment for a singly labeled compound like this compound implies that 99% of the molecules at the labeled position contain a deuterium atom.

Experimental Protocols

A robust understanding of the synthesis and analysis of this compound is essential for its effective use. The following sections detail common experimental protocols.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, heptaldehyde, using a deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) are frequently employed for this transformation.

Reaction:

Heptaldehyde + [Reducing Agent-d] → this compound

Example Protocol for the Reduction of Heptaldehyde with Lithium Aluminum Deuteride (LiAlD₄):

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of LiAlD₄ in anhydrous diethyl ether.

  • Addition of Aldehyde: Heptaldehyde, freshly distilled to remove any carboxylic acid impurities, is dissolved in anhydrous diethyl ether and added dropwise to the stirred LiAlD₄ solution at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting aldehyde.

  • Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlD₄ and the formation of a granular precipitate of aluminum salts.

  • Workup: The resulting mixture is filtered, and the solid residue is washed with diethyl ether. The combined organic phases are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

Determination of Isotopic Purity

The determination of the isotopic enrichment of this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): This technique is used to determine the degree of deuteration at the C1 position. In a fully deuterated sample, the signal corresponding to the C1 protons (a triplet in unlabeled 1-Heptanol) will be significantly diminished or absent. The isotopic purity can be calculated by comparing the integration of the residual C1 proton signal to the integration of a non-deuterated proton signal within the molecule (e.g., the methyl protons at the C7 position).

  • ²H NMR (Deuterium NMR): This method directly observes the deuterium nucleus. A single resonance corresponding to the deuterium at the C1 position would be expected. The presence of other signals could indicate deuterium scrambling to other positions.

2. Mass Spectrometry (MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for determining the molecular weight distribution of the synthesized product.[1]

  • Procedure:

    • A sample of the this compound is introduced into the mass spectrometer.

    • The mass spectrum will show the molecular ion peak (M+). For this compound, this will be at m/z 117.21, whereas for the unlabeled 1-Heptanol, it is at m/z 116.20.

    • The relative intensities of the M+ peak (for the deuterated species) and the (M-1)+ peak (representing the unlabeled species) are used to calculate the isotopic enrichment.

    • It is crucial to also analyze a sample of unlabeled 1-Heptanol under the same conditions to account for the natural abundance of isotopes (e.g., ¹³C) that contribute to the (M+1)+ peak.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow Heptaldehyde Heptaldehyde Reduction Reduction with LiAlD₄ or NaBD₄ Heptaldehyde->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Fractional Distillation Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

A simplified workflow for the synthesis of this compound.

Analysis_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ²H) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS NMR_Data Spectral Data: - Signal Integration - Chemical Shifts NMR->NMR_Data MS_Data Mass Spectrum: - Molecular Ion Peaks - Relative Intensities MS->MS_Data Purity_Calc Isotopic Purity Calculation NMR_Data->Purity_Calc MS_Data->Purity_Calc

Workflow for determining the isotopic purity of this compound.

References

Solubility of 1-Heptanol-d1 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Heptanol-d1 in various organic solvents. Understanding the solubility characteristics of this deuterated alcohol is crucial for its application in scientific research and pharmaceutical development, particularly in studies where isotopic labeling is required for tracing and metabolic analysis.

Quantitative Solubility Data

1-Heptanol, a straight-chain fatty alcohol, consists of a seven-carbon nonpolar tail and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility. Following the principle of "like dissolves like," it is highly soluble in many organic solvents, particularly those with lower polarity, and is miscible with some polar organic solvents. Its solubility in water, a highly polar solvent, is very low.

The table below summarizes the solubility of 1-Heptanol in a range of common organic solvents at standard conditions (approximately 25°C and 1 atm).

SolventChemical FormulaPolaritySolubility of 1-Heptanol
Polar Protic Solvents
EthanolC₂H₅OHPolarMiscible[1][2]
MethanolCH₃OHPolarMiscible
Polar Aprotic Solvents
AcetoneC₃H₆OPolarHighly Soluble[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolarSoluble
Nonpolar Solvents
Diethyl Ether(C₂H₅)₂ONonpolarMiscible[1][2]
TolueneC₇H₈NonpolarSoluble
HexaneC₆H₁₄NonpolarSoluble
Reference Solvent
WaterH₂OHighly Polar0.1 g / 100 mL at 20°C[3]

Experimental Protocols for Solubility Determination

The following section details a generalized methodology for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol can be adapted for both qualitative (miscibility) and quantitative assessment.

Objective:

To determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:
  • This compound

  • High-purity organic solvents (e.g., ethanol, acetone, diethyl ether, toluene, hexane)

  • Volumetric flasks

  • Graduated cylinders

  • Pipettes

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-performance liquid chromatograph (HPLC), if quantitative analysis is desired.

Methodology:

Part 1: Qualitative Assessment of Miscibility

  • Preparation: Into a clear glass vial, add 1 mL of the organic solvent.

  • Addition of Analyte: To the same vial, add 1 mL of this compound.

  • Mixing: Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the vial to stand undisturbed for at least 10 minutes. Observe the mixture for any signs of phase separation (i.e., the formation of two distinct layers).

  • Interpretation:

    • Miscible: If a single, clear phase is observed, the two liquids are miscible.

    • Immiscible or Partially Miscible: If two distinct layers form, the liquids are immiscible or partially miscible.

Part 2: Quantitative Determination (Shake-Flask Method)

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., 5 mL of this compound to 10 mL of solvent). The presence of a separate layer of the alcohol ensures that the solvent is saturated.

    • Place the sealed container in a thermostatically controlled water bath or shaker and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation:

    • After equilibration, allow the container to stand undisturbed in the temperature-controlled environment until the two phases have clearly separated.

  • Sampling:

    • Carefully extract a known volume of the solvent phase (the saturated solution) using a pipette. Ensure that none of the undissolved this compound is drawn into the pipette.

  • Quantification:

    • Gravimetric Method:

      • Weigh an empty, dry vial.

      • Transfer the collected aliquot of the saturated solution to the pre-weighed vial and record the total weight.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

      • Once all the solvent has been removed, re-weigh the vial containing the this compound residue.

      • Calculate the mass of the dissolved this compound and express the solubility in g/100 mL or other appropriate units.

    • Chromatographic Method (GC-FID or HPLC):

      • Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

      • Generate a calibration curve by analyzing the standard solutions.

      • Dilute the collected aliquot of the saturated solution to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility in standard units (e.g., g/100 mL, mg/mL, or mol/L).

    • Always report the temperature at which the solubility was determined.

    • It is recommended to perform the experiment in triplicate to ensure the accuracy and reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination start Start prep_materials Prepare this compound and Organic Solvents start->prep_materials mix_equal Mix Equal Volumes of Analyte and Solvent prep_materials->mix_equal observe_phases Vortex and Observe for Phase Separation mix_equal->observe_phases decision_miscible Miscible? observe_phases->decision_miscible miscible_result Result: Miscible decision_miscible->miscible_result Yes create_saturated Create Saturated Solution (Excess Analyte) decision_miscible->create_saturated No equilibrate Equilibrate at Constant Temperature create_saturated->equilibrate sample_supernatant Sample Solvent Phase equilibrate->sample_supernatant quantify Quantify Analyte (Gravimetric/Chromatography) sample_supernatant->quantify solubility_data Result: Solubility Data (e.g., g/100 mL) quantify->solubility_data

Experimental workflow for solubility determination.

References

Navigating the Safety Landscape of 1-Heptanol-d1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 1-Heptanol-d1. The information presented herein is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the use of this deuterated alcohol. It is important to note that while this document focuses on this compound, much of the detailed safety and toxicological data is based on its non-deuterated analogue, 1-Heptanol (CAS 111-70-6), due to a greater availability of data for the latter. The isotopic substitution of one deuterium atom is not expected to significantly alter the compound's fundamental safety profile.

Section 1: Physicochemical and Toxicological Data

A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of 1-Heptanol

PropertyValueReference
Molecular FormulaC₇H₁₅DO[1]
Molecular Weight117.21 g/mol [2]
AppearanceColorless liquid[3][4]
OdorWeak alcoholic[4]
Boiling Point176 °C (349 °F)[3][5]
Melting Point-36 °C (-33 °F)[3][5]
Flash Point73 °C (163 °F)[3]
Autoignition Temperature275 °C (527 °F)[3]
Density0.822 g/cm³ at 25 °C[4][5]
Vapor Pressure0.7 hPa (0.5 mmHg) at 20 °C[3]
Water Solubility1.67 g/L[3]
Partition Coefficient (log Kow)2.62[3]

Table 2: Toxicological Data for 1-Heptanol

TestSpeciesRouteValueReference
LD50RatOral500 mg/kg[3]
LD50RabbitDermal2,000 mg/kg[3]
LC50MouseInhalation6,600 mg/m³ (2 h)[3]

Table 3: Hazard Identification

Hazard StatementClassificationReference
H227Combustible liquid
H319Causes serious eye irritation
H412Harmful to aquatic life with long lasting effects

Section 2: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure and preventing accidents.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]

  • Skin Protection: Use impervious gloves, such as nitrile rubber.[6] A glove thickness of 0.4 mm is recommended.[6]

  • Respiratory Protection: In case of insufficient ventilation or when high concentrations are present, use a suitable respirator with an organic vapor cartridge.[6]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

  • Avoid contact with skin and eyes.[7]

  • Avoid breathing vapors or mist.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][8] No smoking.[3][8]

  • Take precautionary measures against static discharge.[8]

  • Wash hands thoroughly after handling and before breaks.[8]

Storage
  • Store in a cool, dry, and well-ventilated place.[6][7]

  • Keep the container tightly closed.[6][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][9]

  • The recommended storage temperature is below 30°C.[4][5]

Section 3: Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3][7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][9]

  • Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel along the ground to an ignition source. Hazardous decomposition products include carbon oxides.[3]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[9]

Section 4: Experimental Protocols

Detailed experimental protocols for determining key safety parameters are outlined in standardized guidelines. For instance:

  • Acute Oral Toxicity: OECD Test Guideline 401.[7]

  • Acute Inhalation Toxicity: OECD Test Guideline 403.[7]

  • Skin Corrosion/Irritation: OECD Test Guideline 404.[7]

  • Serious Eye Damage/Irritation: OECD Test Guideline 405.[7]

  • Skin Sensitization: OECD Test Guideline 406.[7]

Researchers should refer to these official guidelines for detailed methodologies when conducting safety assessments.

Section 5: Logical Workflow for Handling Spills

The following diagram illustrates a logical workflow for responding to a this compound spill.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size and Location start->assess evacuate Evacuate Immediate Area If Necessary assess->evacuate Large or Poorly Ventilated ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Small and Well-Ventilated evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignite Remove Ignition Sources ventilate->ignite contain Contain Spill with Inert Absorbent Material ignite->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Handled dispose->end

References

The Enigmatic Presence of 1-Heptanol: A Technical Guide to its Natural Occurrence and Isotopic Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptanol, a seven-carbon straight-chain alcohol, is a naturally occurring volatile organic compound found across a diverse range of biological systems. While its presence is widely reported in the plant kingdom, contributing to the characteristic aroma of many fruits and essential oils, its role extends to the complex world of insect and microbial chemical communication. This technical guide provides an in-depth exploration of the natural occurrence of 1-heptanol, presenting quantitative data where available, and delves into the isotopic composition of this molecule. Detailed experimental protocols for its extraction, identification, and isotopic analysis are provided to facilitate further research. Furthermore, this guide illustrates the biosynthetic origins and its putative role in signaling pathways through logical diagrams, offering a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development.

Natural Occurrence of 1-Heptanol

1-Heptanol has been identified as a volatile component in a wide array of natural sources, ranging from fruits and vegetables to essential oils and fermented beverages. Its presence contributes to the complex flavor and fragrance profiles of these products.

In Plants and Plant Products

1-Heptanol is a common metabolite in the plant kingdom. It has been reported in various essential oils, including those from hyacinth, violet leaves, and Litsea zeylanica[1]. Its occurrence is also well-documented in a variety of fruits and vegetables.

Table 1: Quantitative Occurrence of 1-Heptanol in Select Plant-Based Sources

SourceConcentration RangeReference
Red Wine0.09630 mg/L[FooDB]
Guava Juice Blends1.23% (relative abundance)[2]
Malay Rose ApplePresent (not quantified)[3]
Loquat FruitPresent (not quantified)[4]
Blackberry JuicesPresent (not quantified)[5]
Celery StalksExpected (not quantified)[5]

Note: The data presented is based on available literature and may vary depending on the specific cultivar, geographical origin, and processing methods.

In Fermented Products

The fermentation process can lead to the production of 1-heptanol. It has been identified in various alcoholic beverages, including beer, cognac, rum, and bourbon whiskey[1]. The concentration of 1-heptanol in these beverages is influenced by the raw materials, yeast strains, and fermentation conditions. For instance, in some fermented beverages, the alcohol content can range from 0.21% to 0.71%[6].

In the Animal Kingdom

While less common than in plants, 1-heptanol has been associated with insects, where it can act as a semiochemical, a signaling chemical used in communication. For example, related long-chain alcohols have been identified as components of insect pheromones or kairomones, influencing behaviors such as mating and host selection[7][8].

Isotopic Composition of 1-Heptanol

The study of the isotopic composition of natural compounds provides valuable insights into their origin and biosynthetic pathways. The primary stable isotopes of interest for an organic molecule like 1-heptanol are Carbon-13 (¹³C) and Deuterium (²H or D).

Natural Abundance of Stable Isotopes

The natural abundance of ¹³C is approximately 1.1% of all carbon atoms, while the vast majority is ¹²C[9]. For hydrogen, the abundance of ²H is about 0.015%[9]. These abundances can exhibit slight variations depending on the geographical and biological source of the compound.

Table 2: Natural Abundance of Key Stable Isotopes in Organic Compounds

IsotopeNatural Abundance (%)Notes
Carbon-13 (¹³C)~1.1Variations occur due to isotopic fractionation during photosynthesis and other metabolic processes.
Deuterium (²H)~0.015The D/H ratio can vary significantly in water from different geographical locations, which can be reflected in organic molecules.
Oxygen-18 (¹⁸O)~0.2The ¹⁸O/¹⁶O ratio in plant-derived compounds is influenced by the isotopic composition of local water and metabolic pathways.
Isotopic Analysis of 1-Heptanol

Techniques such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine the site-specific and bulk isotopic ratios in 1-heptanol[10][11][12]. Such analyses can help in:

  • Authenticity Assessment: Differentiating between natural and synthetic 1-heptanol.

  • Geographical Origin Determination: Tracing the origin of a natural product containing 1-heptanol.

  • Biosynthetic Pathway Elucidation: Understanding the enzymatic and metabolic pathways leading to its formation.

Currently, specific studies detailing the site-specific natural isotopic fractionation of 1-heptanol are limited. However, the methodologies for such investigations are well-established for other alcohols and volatile compounds[11][13].

Experimental Protocols

Extraction of 1-Heptanol from Plant Material

The choice of extraction method depends on the nature of the plant matrix and the desired purity of the extract.

This protocol is suitable for extracting 1-heptanol from various plant tissues.

Materials:

  • Plant material (fresh or dried)

  • Ethanol (food-grade)[14]

  • Ultralow temperature freezer

  • Vacuum pump

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

Procedure:

  • Soaking: Submerge the plant material completely in ethanol in a suitable container. For enhanced extraction, place the mixture in an ultralow temperature freezer at -80°C for 24 hours[15].

  • Filtration: Separate the solid plant material from the ethanol extract by vacuum filtration using a Büchner funnel and filter paper[15].

  • Solvent Evaporation: Remove the ethanol from the extract using a rotary evaporator. The reduced pressure lowers the boiling point of ethanol, allowing for its efficient removal and recovery, leaving the crude extract containing 1-heptanol[15].

This method is ideal for the analysis of volatile compounds like 1-heptanol from liquid or solid samples.

Materials:

  • Sample (e.g., fruit juice, essential oil)

  • Headspace vial with septum

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater/agitator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place a known amount of the sample into a headspace vial. For liquid samples, a volume of 4 mL in a 10 mL vial is often used. For solid samples, the matrix should be sufficiently dispersed. The addition of salt (e.g., NaCl) can be used to increase the volatility of the analytes.

  • Extraction: Seal the vial and place it in a heater/agitator. Heat the sample (e.g., to 40°C) for a specific time (e.g., 15 minutes) with agitation to allow the volatile compounds to partition into the headspace.

  • Adsorption: Expose the SPME fiber to the headspace for a defined period to allow for the adsorption of the volatile analytes.

  • Desorption and Analysis: Retract the fiber and insert it into the heated injection port of a GC-MS for thermal desorption of the analytes and subsequent chromatographic separation and mass spectrometric detection.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., VOCOL®)

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-350.

Identification: The identification of 1-heptanol is achieved by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum with libraries such as NIST[16].

Quantification: Quantification can be performed using an internal or external standard method. For quantitative analysis of essential oils, nonane is often used as an internal standard[17].

Isotopic Analysis by GC-C-IRMS

Instrumentation:

  • Gas Chromatograph coupled to a Combustion interface and an Isotope Ratio Mass Spectrometer (GC-C-IRMS).

Procedure:

  • Sample Introduction and Separation: The extracted sample containing 1-heptanol is injected into the GC, where it is separated from other components.

  • Combustion: As 1-heptanol elutes from the GC column, it is quantitatively combusted to CO₂ and H₂O in a high-temperature furnace.

  • Isotope Ratio Measurement: The resulting gases are introduced into the IRMS, which measures the precise ratios of ¹³C/¹²C and D/H.

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of 1-Heptanol

While the specific biosynthetic pathway of 1-heptanol in many organisms is not fully elucidated, it is likely derived from the fatty acid biosynthesis pathway. Fatty alcohols are typically produced from fatty acyl-CoAs or fatty acyl-ACPs through the action of fatty acyl-CoA/ACP reductases.

Biosynthetic_Pathway AcetylCoA Acetyl-CoA FattyAcidSynthase Fatty Acid Synthase (FAS) AcetylCoA->FattyAcidSynthase MalonylCoA Malonyl-CoA MalonylCoA->FattyAcidSynthase HeptanoylACP Heptanoyl-ACP FattyAcidSynthase->HeptanoylACP AcylACPThioesterase Acyl-ACP Thioesterase HeptanoylACP->AcylACPThioesterase HeptanoicAcid Heptanoic Acid AcylACPThioesterase->HeptanoicAcid AcylCoA_Synthetase Acyl-CoA Synthetase HeptanoicAcid->AcylCoA_Synthetase HeptanoylCoA Heptanoyl-CoA AcylCoA_Synthetase->HeptanoylCoA FattyAcylCoAReductase Fatty Acyl-CoA Reductase HeptanoylCoA->FattyAcylCoAReductase Heptanal Heptanal FattyAcylCoAReductase->Heptanal AlcoholDehydrogenase Alcohol Dehydrogenase Heptanal->AlcoholDehydrogenase OneHeptanol 1-Heptanol AlcoholDehydrogenase->OneHeptanol

Caption: Proposed biosynthetic pathway of 1-heptanol from acetyl-CoA and malonyl-CoA.

Role of 1-Heptanol in Chemical Ecology

In insects, volatile organic compounds like 1-heptanol can act as semiochemicals, mediating interactions between organisms. They can function as pheromones (intraspecific communication) or kairomones (interspecific communication, beneficial to the receiver).

Chemical_Ecology_Workflow Plant Host Plant / Food Source (e.g., Fruit) HeptanolRelease Release of 1-Heptanol (Volatile Cue) Plant->HeptanolRelease Metabolic processes Insect Insect (e.g., Herbivore, Predator) HeptanolRelease->Insect Kairomonal Signal OlfactorySystem Olfactory Receptor Activation Insect->OlfactorySystem Detection BehavioralResponse Behavioral Response (Attraction/Repulsion) OlfactorySystem->BehavioralResponse Neural Processing EcologicalOutcome Ecological Outcome (e.g., Oviposition, Predation) BehavioralResponse->EcologicalOutcome

Caption: Logical workflow of 1-heptanol as a kairomone in insect chemical ecology.

Potential Role in Microbial Signaling

Bacteria are known to use a variety of small molecules for cell-to-cell communication (quorum sensing) and for interacting with their environment and hosts. While specific evidence for 1-heptanol as a primary signaling molecule in microorganisms is scarce, its presence in fermented products suggests a potential role in microbial ecology.

Microbial_Signaling MicroorganismA Microorganism A (Producer) HeptanolProduction 1-Heptanol Production MicroorganismA->HeptanolProduction Metabolism ExtracellularSpace Extracellular Environment HeptanolProduction->ExtracellularSpace Secretion MicroorganismB Microorganism B (Receiver) ExtracellularSpace->MicroorganismB Diffusion ReceptorBinding Receptor Binding MicroorganismB->ReceptorBinding SignalTransduction Signal Transduction Cascade ReceptorBinding->SignalTransduction GeneExpression Altered Gene Expression (e.g., Biofilm formation, Virulence) SignalTransduction->GeneExpression

References

The Gold Standard of Quantification: An In-Depth Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of unparalleled accuracy and precision is paramount. This technical guide provides a comprehensive overview of the core principles, applications, and practical considerations of utilizing deuterated internal standards, the gold standard for robust and reliable quantification in complex matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been strategically replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1][2][3] The fundamental principle behind their application is isotope dilution mass spectrometry (IDMS).[2] This technique relies on the addition of a known quantity of the deuterated standard into a sample at the earliest stage of analysis.[2]

Because the deuterated standard is chemically and physically almost identical to the analyte, it behaves similarly during every step of the analytical workflow, including extraction, derivatization, and ionization.[3][4] However, due to the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the analyte by a mass spectrometer.[1] By measuring the ratio of the analyte's signal to the deuterated standard's signal, variations introduced during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification.[5][6]

The following diagram illustrates the logical workflow for quantitative analysis using a deuterated internal standard.

A Sample Collection (e.g., Plasma, Urine) B Addition of Known Amount of Deuterated Internal Standard A->B C Sample Preparation (e.g., Protein Precipitation, LLE, SPE) B->C D LC-MS/MS Analysis C->D E Peak Area Integration (Analyte and Internal Standard) D->E F Calculation of Peak Area Ratio (Analyte / Internal Standard) E->F G Quantification using Calibration Curve F->G

Figure 1: Logical Workflow for Using a Deuterated Internal Standard.

Advantages Over Other Internal Standards

Deuterated internal standards offer significant advantages over other types of internal standards, such as structural analogs.[7] These benefits are particularly pronounced in complex biological matrices like plasma, urine, and tissue homogenates.

  • Correction for Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[7] Because deuterated standards have virtually identical physicochemical properties to the analyte, they co-elute and experience the same degree of matrix effects.[7] This allows for accurate correction of the analyte signal.

  • Compensation for Sample Preparation Variability: Losses of the analyte during multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are a common source of error.[5] A deuterated internal standard, being chemically identical, will have a similar extraction recovery, thus providing an accurate correction for any sample loss.[1]

  • Improved Accuracy and Precision: By mitigating the sources of error mentioned above, the use of deuterated internal standards significantly enhances the accuracy and precision of quantitative assays.[8]

The following diagram illustrates how a co-eluting deuterated internal standard compensates for ion suppression.

cluster_0 Without Internal Standard cluster_1 With Deuterated Internal Standard A Analyte Signal B Ion Suppression A->B C Inaccurate Quantification B->C D Analyte Signal F Co-eluting Ion Suppression D->F E Deuterated Standard Signal E->F G Ratio (Analyte/Standard) is Constant F->G H Accurate Quantification G->H

Figure 2: Mitigation of Matrix Effects with a Co-eluting Deuterated IS.

Quantitative Data Presentation

The theoretical advantages of deuterated standards are consistently demonstrated in experimental data. The following tables summarize the performance of analytical methods using deuterated internal standards compared to other approaches.

AnalyteInternal Standard TypeMatrixAccuracy (% Mean Bias)Precision (%RSD)
Kahalalide FAnalog ISPlasma96.88.6
Kahalalide FDeuterated IS Plasma100.3 7.6
Table 1: Comparison of an analogous internal standard and a deuterated internal standard for the LC-MS/MS assay of Kahalalide F in plasma. The use of the deuterated internal standard resulted in a significant improvement in both accuracy and precision.[9]
AnalyteLinearity Range (ng/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Recovery (%)
Cyclosporin A2 -12500.9 - 14.72.5 - 12.576.6 - 84
Tacrolimus0.5 - 42.20.9 - 14.72.5 - 12.576.6 - 84
Sirolimus0.6 - 49.20.9 - 14.72.5 - 12.576.6 - 84
Everolimus0.5 - 40.80.9 - 14.72.5 - 12.576.6 - 84
Mycophenolic Acid0.01 - 7.5 (µg/mL)0.9 - 14.72.5 - 12.576.6 - 84
Table 2: Method validation data for the quantification of five immunosuppressants in whole blood and plasma using deuterated internal standards. The method demonstrates good linearity, precision, and recovery over a wide concentration range.[10]

Experimental Protocols

The successful implementation of deuterated standards in a quantitative LC-MS/MS workflow requires meticulous attention to detail in every step, from sample preparation to data analysis.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for quantitative analysis using a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Aliquoting B Spike with Deuterated IS A->B C Protein Precipitation / LLE / SPE B->C D Evaporation & Reconstitution C->D E Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Calculate Peak Area Ratio H->I J Quantify using Calibration Curve I->J

Figure 3: Experimental workflow for quantitative analysis.
Detailed Protocol: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood.[11][12]

Materials and Reagents:

  • Whole blood samples collected in EDTA tubes.

  • Deuterated internal standard mix (e.g., d12-Cyclosporine A, 13C, d2-Tacrolimus, 13C, d3-Sirolimus, 13C2, d4-Everolimus).[11]

  • Precipitation reagent: Zinc sulfate solution (0.1 M) in methanol/water.[11]

  • LC-MS/MS system with a C18 or phenyl-hexyl column.[11]

Procedure:

  • Sample Preparation:

    • To 50 µL of whole blood sample, calibrator, or quality control, add the internal standard mix.[11]

    • Add 250 µL of the zinc sulfate precipitation reagent.[11]

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[6]

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the LC-MS/MS system.

    • Employ a suitable gradient elution profile to achieve chromatographic separation of the analytes.

    • Detect the analytes and their corresponding deuterated internal standards using multiple reaction monitoring (MRM).[11]

  • Data Analysis:

    • Calculate the peak area ratio of each analyte to its deuterated internal standard.[11]

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[11]

    • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.[11]

Synthesis of Deuterated Internal Standards

The synthesis of high-quality deuterated standards is crucial for their successful application. There are two primary methods for introducing deuterium into a molecule:

  • Hydrogen/Deuterium (H/D) Exchange: This method involves exchanging hydrogen atoms on the analyte molecule with deuterium from a deuterated solvent (e.g., D₂O, deuterated methanol) under specific conditions, such as acid or base catalysis or with the use of metal catalysts.[13] This approach is often simpler but offers less control over the position and number of deuterium labels.[13]

  • Chemical Synthesis: This de novo approach involves constructing the molecule from isotopically labeled building blocks.[13] While more complex, chemical synthesis provides complete control over the placement and number of deuterium atoms, ensuring the label is in a stable, non-exchangeable position.[13][14]

The choice of synthesis method depends on the complexity of the molecule and the desired labeling pattern.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, providing the foundation for robust, reliable, and accurate analytical data.[11] By understanding the core principles of their application, carefully selecting and synthesizing appropriate standards, and meticulously executing experimental protocols, researchers, scientists, and drug development professionals can significantly enhance the quality and integrity of their quantitative analyses. The use of deuterated standards is not merely a best practice but a critical component for generating defensible data in regulated environments and for advancing scientific discovery.

References

Methodological & Application

Application Notes & Protocols: Utilization of 1-Heptanol-d1 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Heptanol-d1 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile and semi-volatile organic compounds.

Introduction

Quantitative analysis by GC-MS requires a high degree of precision and accuracy. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample preparation and instrument response.[1][2] An ideal internal standard co-elutes or has a similar retention time to the analyte of interest, exhibits similar chemical properties, and is not naturally present in the sample matrix.[1][3] Deuterated compounds, such as this compound, are excellent internal standards for GC-MS analysis as they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass difference.[1][3][4]

This compound is a suitable internal standard for the quantification of various alcohols, aldehydes, and other volatile organic compounds (VOCs) in diverse matrices, including biological fluids, environmental samples, and pharmaceutical formulations. Its use can significantly improve the reliability and reproducibility of quantitative GC-MS methods.[4]

Logical Workflow for Internal Standard-Based Quantification

The following diagram illustrates the logical workflow for using an internal standard in a quantitative GC-MS analysis.

logical_workflow cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Analyte_Std Analyte Standard Solutions Calibration_Curve Prepare Calibration Curve Standards (Analyte + IS) Analyte_Std->Calibration_Curve IS_Stock This compound (Internal Standard) Stock Solution IS_Stock->Calibration_Curve Sample_Prep Prepare Unknown Sample + IS IS_Stock->Sample_Prep GC_MS GC-MS Injection & Data Acquisition Calibration_Curve->GC_MS Inject Standards Sample_Prep->GC_MS Inject Sample Peak_Integration Peak Integration (Analyte & IS) GC_MS->Peak_Integration Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Peak_Integration->Response_Ratio Calibration_Plot Generate Calibration Curve (Response Ratio vs. Conc. Ratio) Response_Ratio->Calibration_Plot Quantification Quantify Analyte in Unknown Sample Response_Ratio->Quantification For Unknown Sample Calibration_Plot->Quantification

Caption: Logical workflow for quantitative analysis using an internal standard.

Experimental Protocols

This section details the methodologies for utilizing this compound as an internal standard for the quantification of a model analyte, 1-Hexanol, in an aqueous matrix.

3.1. Materials and Reagents

  • 1-Hexanol (≥99.5%)

  • This compound (≥98% isotopic purity)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

3.2. Preparation of Standard Solutions

  • Analyte Stock Solution (1-Hexanol): Accurately weigh 100 mg of 1-Hexanol and dissolve it in methanol in a 100 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Internal Standard Stock Solution (this compound): Accurately weigh 100 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Internal Standard Solution: Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 1-Hexanol stock solution into 10 mL volumetric flasks. Add 100 µL of the working internal standard solution (10 µg/mL) to each flask and bring to volume with deionized water. This results in a constant internal standard concentration across all calibration points.

3.3. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Pipette 5 mL of the calibration standard or unknown sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the solution and promote the partitioning of volatile analytes into the headspace.

  • If not already added during standard preparation, spike 50 µL of the 10 µg/mL this compound working solution into the unknown samples.

  • Immediately seal the vial with a magnetic screw cap.

  • Incubate the vial at 60°C for 15 minutes in a heated agitator.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

  • Desorb the fiber in the GC injector for 5 minutes at 250°C.

3.4. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Hexanol: m/z 56, 84, 102

    • This compound: m/z 57, 71, 102, 117

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol.

experimental_workflow cluster_extraction HS-SPME Extraction cluster_analysis Analysis Prep_Standards Prepare Calibration Standards & IS Solution Add_Salt Add NaCl to Vial Prep_Standards->Add_Salt For Calibration Sample_Spike Spike Sample with IS Sample_Spike->Add_Salt For Unknowns Incubate Incubate at 60°C Add_Salt->Incubate Expose_Fiber Expose SPME Fiber Incubate->Expose_Fiber GC_Desorption Desorb Fiber in GC Inlet Expose_Fiber->GC_Desorption GC_MS_Run GC-MS Analysis (SIM Mode) GC_Desorption->GC_MS_Run Data_Processing Data Processing and Quantification GC_MS_Run->Data_Processing

Caption: Experimental workflow for HS-SPME GC-MS analysis.

Data Presentation and Results

The use of this compound as an internal standard enhances the precision of the quantitative analysis. The following tables present example data from a calibration curve and the analysis of replicate samples.

Table 1: Calibration Curve Data for 1-Hexanol using this compound as an Internal Standard

Calibration Level1-Hexanol Conc. (µg/mL)1-Hexanol Peak AreaThis compound Peak AreaResponse Ratio (Analyte Area / IS Area)
10.115,234155,6780.098
20.578,912158,1230.499
31.0160,345161,5430.993
45.0815,678159,8765.102
510.01,654,321160,12310.332

A linear regression of the response ratio versus the concentration of 1-Hexanol would yield a calibration curve with a high correlation coefficient (R² > 0.99), which is then used to determine the concentration of 1-Hexanol in unknown samples.

Table 2: Comparison of Precision With and Without Internal Standard

This table demonstrates the improved precision when using an internal standard. Five replicates of a 2 µg/mL 1-Hexanol sample were analyzed.

Replicate1-Hexanol Peak Area (Without IS)Calculated Conc. (Without IS) (µg/mL)1-Hexanol Peak Area (With IS)This compound Peak AreaResponse RatioCalculated Conc. (With IS) (µg/mL)
1310,4561.95321,567158,9872.0232.01
2335,6782.11318,987156,7892.0342.02
3298,7651.88325,432161,2342.0182.00
4341,2342.15320,123157,8902.0272.01
5305,6781.92323,456160,4562.0162.00
Mean 318,3622.00321,913159,0712.0242.01
Std. Dev. 18,5430.122,5671,8760.0070.008
%RSD 5.82%5.82%0.80%1.18%0.35%0.40%

The significantly lower Relative Standard Deviation (%RSD) for the calculated concentration with the internal standard highlights the enhanced precision of the method.

Conclusion

The application of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of volatile and semi-volatile compounds by GC-MS. It effectively compensates for variations in sample preparation and instrument performance, leading to improved accuracy and precision. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the implementation of this internal standard in their analytical workflows.

References

Application Note: Quantitative Analysis of 1-Heptanol in Human Plasma using LC-MS with 1-Heptanol-d1 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 1-Heptanol in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS) with 1-Heptanol-d1 as a stable isotope-labeled internal standard. 1-Heptanol is a volatile organic compound that can be present in biological systems through various metabolic processes or environmental exposure. Accurate quantification is crucial for toxicological and metabolomic studies. This method utilizes a simple protein precipitation step for sample preparation, followed by a rapid and selective LC-MS/MS analysis. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2][3] This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for 1-Heptanol quantification in a biological matrix.

Introduction

1-Heptanol is a seven-carbon straight-chain alcohol. Its presence and concentration in biological fluids such as plasma can be of interest in various research areas, including the study of metabolic pathways, disease biomarker discovery, and toxicology. Given its volatile nature, a sensitive and specific analytical method is required for accurate quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of small molecules in complex biological matrices.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS. The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing for effective correction of variations during sample preparation and ionization, thereby leading to highly reliable and reproducible results.[2][3][5]

This application note provides a detailed protocol for the extraction and quantification of 1-Heptanol in human plasma, including sample preparation, LC-MS/MS conditions, and method validation parameters.

Experimental

Materials and Reagents
  • 1-Heptanol (≥98% purity)

  • This compound (≥98% isotopic purity)[1][6]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (sourced from an authorized vendor)

Standard and Quality Control Sample Preparation

Stock Solutions:

  • 1-Heptanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Heptanol and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

Working Solutions:

  • Calibration Standards (0.1 - 1000 ng/mL): Prepare a series of working solutions by serially diluting the 1-Heptanol stock solution with a 50:50 methanol/water mixture. These working solutions are then used to spike blank human plasma to create calibration standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 800 ng/mL) in the same manner as the calibration standards, using a separate weighing of the 1-Heptanol standard.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for the extraction of 1-Heptanol from human plasma.[7][8]

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 50 µL of the respective plasma sample (blank, standard, QC, or unknown) to each tube.

  • Add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Plasma Sample is_addition Add 150 µL IS in Acetonitrile plasma->is_addition vortex Vortex (30 sec) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection

Figure 1. Workflow for plasma sample preparation.
LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
HPLC SystemStandard UHPLC/HPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient10% B to 95% B in 3 min, hold for 1 min, re-equilibrate

Mass Spectrometry Conditions:

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-Heptanol117.171.15010
This compound118.172.15010

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 1-Heptanol in human plasma. The use of a stable isotope-labeled internal standard effectively compensated for matrix effects and ensured high precision and accuracy.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 1000 ng/mL. A linear regression with a 1/x weighting factor was used. The correlation coefficient (r²) was consistently greater than 0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels on three different days. The results are summarized in the table below.

Table 1: Precision and Accuracy Data for 1-Heptanol in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
Low0.35.8104.27.2102.5
Medium304.198.75.599.8
High8003.5101.54.8100.9
Limit of Quantification (LLOQ)

The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL, with a signal-to-noise ratio greater than 10 and acceptable precision and accuracy.

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of 1-Heptanol in post-extraction spiked plasma samples with that in a neat solution. The recovery was determined by comparing the peak area of pre-extraction spiked samples to post-extraction spiked samples. The use of this compound effectively normalized for any observed matrix effects and extraction variability.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ0.1 ng/mL
Intra-day Precision (%CV)≤ 5.8%
Inter-day Precision (%CV)≤ 7.2%
Intra-day Accuracy98.7% - 104.2%
Inter-day Accuracy99.8% - 102.5%

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantitative analysis of 1-Heptanol in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The validation results demonstrate that the method is linear, precise, and accurate, making it suitable for high-throughput analysis in clinical and research settings.

G cluster_workflow Analytical Workflow Sample_Collection Plasma Sample Collection Sample_Prep Protein Precipitation with IS Sample_Collection->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2. Overall analytical workflow.

References

Application Notes and Protocols for 1-Heptanol-d1 in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of 1-Heptanol-d1 in metabolic profiling studies, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based workflows.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the workflow. This standard co-elutes with the endogenous, non-labeled analyte. By measuring the ratio of the mass spectrometer signal of the analyte to the signal of the internal standard, variations introduced during sample preparation (e.g., extraction efficiency, derivatization yield) and instrument analysis (e.g., injection volume, ionization efficiency) can be effectively normalized. This leads to highly accurate and precise quantification of the target metabolites.

Applications of this compound in Metabolic Profiling

This compound is particularly well-suited as an internal standard for the quantitative analysis of:

  • Short and Medium-Chain Fatty Alcohols: Direct quantification of other C6-C10 alcohols in biological matrices.

  • Volatile Organic Compounds (VOCs): Analysis of volatile metabolites in samples such as breath, urine, and cell culture headspace.

  • Fatty Acid Esters: As a surrogate standard for the analysis of fatty acid methyl esters (FAMEs) and other esters after appropriate derivatization.

  • General Untargeted Metabolomics: As a quality control and normalization standard in broad-spectrum metabolic profiling to monitor system performance and correct for analytical variability.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the biological matrix and the target metabolites.

A. Biological Fluids (Plasma, Serum, Urine)

  • Thawing: Thaw frozen samples on ice to minimize enzymatic activity.

  • Internal Standard Spiking: To a 100 µL aliquot of the biological fluid in a microcentrifuge tube, add 10 µL of this compound solution (concentration will depend on the expected analyte concentration, a typical starting concentration is 10 µg/mL in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold methanol or acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for further processing (extraction or direct analysis).

B. Tissues

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in a bead beater with 1 mL of ice-cold 80% methanol.

  • Internal Standard Spiking: Add 20 µL of this compound solution (e.g., 10 µg/mL in methanol) to the homogenate.

  • Extraction: Vortex for 1 minute and incubate on ice for 20 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis.

Derivatization for GC-MS Analysis

For many polar metabolites, including alcohols and organic acids, derivatization is necessary to increase their volatility for GC-MS analysis. Silylation is a common and effective method.

  • Drying: Evaporate the collected supernatant to dryness under a gentle stream of nitrogen gas.

  • Methoxyamination (for carbonyl groups): Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 30 minutes.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 70°C for 60 minutes.

  • Analysis: The sample is now ready for GC-MS injection.

Instrumentation and Analysis

A. GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 325°C.

    • Hold: 10 minutes at 325°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Full scan (m/z 50-600) for untargeted analysis or Selected Ion Monitoring (SIM) for targeted quantification.

    • SIM Ions for 1-Heptanol (non-derivatized): Monitor characteristic ions (e.g., m/z 43, 56, 70, 84).

    • SIM Ions for this compound (non-derivatized): Monitor corresponding shifted ions.

    • SIM Ions for TMS-derivatized 1-Heptanol: Monitor characteristic ions (e.g., m/z 117, 173).

    • SIM Ions for TMS-derivatized this compound: Monitor corresponding shifted ions.

B. LC-MS Analysis Protocol

For less volatile or thermally labile compounds where derivatization is not desired.

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive and/or negative mode.

  • MS Parameters:

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

Data Presentation

Quantitative data should be clearly structured for comparison. The following table provides an illustrative example of how data for the quantification of endogenous 1-Heptanol in plasma samples might be presented.

Sample IDAnalyte (1-Heptanol) Peak AreaIS (this compound) Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Blank01,520,3450.0000.00
Standard 1 (1 µg/mL)155,8901,535,2100.1011.00
Standard 2 (5 µg/mL)789,4501,541,8900.5125.00
Standard 3 (10 µg/mL)1,567,8001,529,7601.02510.00
QC Low (2 µg/mL)310,5001,510,4300.2062.03
QC High (8 µg/mL)1,245,6001,533,9800.8127.98
Sample 1456,7801,525,6700.2992.94
Sample 2678,9101,540,1100.4414.34
Sample 3210,3401,518,9500.1381.36

Visualizations

Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound (IS) Sample->Spike Extract Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Derivatize Derivatization (e.g., Silylation for GC-MS) Extract->Derivatize Analysis GC-MS or LC-MS Analysis Derivatize->Analysis Processing Data Acquisition & Peak Integration Analysis->Processing Quantify Quantification using Analyte/IS Ratio Processing->Quantify Stats Statistical Analysis Quantify->Stats

Caption: General workflow for a metabolomics experiment using an internal standard.

Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Calculation Analyte Endogenous Analyte (Unknown Amount) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (IS) (Known Amount) IS->SamplePrep MS_Analysis Mass Spectrometry Analysis SamplePrep->MS_Analysis Analyte_Signal Analyte Signal (Peak Area) MS_Analysis->Analyte_Signal IS_Signal IS Signal (Peak Area) MS_Analysis->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logical diagram of quantification using an internal standard.

Application Note: Quantitative Analysis of 1-Heptanol in Biological Matrices using 1-Heptanol-d1 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 1-Heptanol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Heptanol-d1 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of 1-Heptanol in complex matrices.

Introduction

1-Heptanol is a seven-carbon straight-chain alcohol that can be found in various natural sources and is also used as a volatile organic compound in industrial applications. Accurate quantification of 1-Heptanol in biological matrices is crucial for various research areas, including metabolomics and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4][5] To overcome challenges such as matrix effects and variations in sample processing, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended.[1][2] This method employs the principle of stable isotope dilution, where a known amount of the deuterated standard is added to the sample, and the ratio of the analyte to the internal standard is used for quantification.

Experimental

Materials and Reagents
  • 1-Heptanol (≥98% purity)

  • This compound (≥98% purity, deuterated at a stable position)

  • Organic solvents (e.g., hexane, dichloromethane, ethyl acetate), GC-MS grade[3][6]

  • Anhydrous sodium sulfate

  • Sample vials (glass, 1.5 mL) with inserts[6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol provides a general guideline for the extraction of 1-Heptanol from a liquid biological matrix (e.g., plasma, urine). The protocol may need to be optimized for specific sample types.

  • Sample Aliquoting: Transfer 500 µL of the biological sample into a clean glass tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution) to each sample, calibrator, and quality control sample.

  • Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate) to the tube.

  • Mixing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a new clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation (Optional): If concentration is needed, the solvent can be evaporated under a gentle stream of nitrogen.[7]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.

  • Transfer: Transfer the final extract to a GC-MS vial.

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for your specific instrument and column.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Dwell Time100 ms
Data Analysis

Quantification is based on the ratio of the peak area of the analyte (1-Heptanol) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators. The concentration of 1-Heptanol in the unknown samples is then determined from this calibration curve.

Quantitative Data

The following table summarizes the key quantitative parameters for the analysis of 1-Heptanol using this compound as an internal standard. The retention time is an estimate and may vary depending on the specific instrument and column conditions.[5]

Table 2: Quantitative Data for 1-Heptanol and this compound

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Heptanol~8.5704356
This compound~8.5714457

Note: The m/z values for this compound are hypothetical and depend on the position and number of deuterium atoms. The provided values assume a single deuterium substitution on a fragment-retaining carbon.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with this compound sample->spike extract Liquid-Liquid Extraction spike->extract concentrate Evaporate & Reconstitute extract->concentrate inject Inject into GC-MS concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantitative analysis of 1-Heptanol.

isotope_dilution cluster_sample In the Sample cluster_process During Sample Preparation & Analysis cluster_ms In the Mass Spectrometer cluster_result Final Quantification analyte 1-Heptanol (Unknown Amount) loss Proportional Loss of Analyte and Internal Standard analyte->loss is This compound (Known Amount) is->loss ratio Measure Peak Area Ratio (Analyte / IS) loss->ratio quant Accurate Concentration of 1-Heptanol ratio->quant

Caption: Principle of stable isotope dilution for accurate quantification.

References

Application Notes and Protocols: 1-Heptanol-d1 as a Tracer in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, such as 1-Heptanol-d1, are valuable tools in pharmacokinetic (PK) research.[1][2][3][4] The substitution of hydrogen with its stable isotope, deuterium, allows for the differentiation of the labeled compound from its endogenous or co-administered non-labeled counterpart by mass spectrometry. This enables precise quantification and tracing of the compound's absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labeling.[5] 1-Heptanol, a seven-carbon primary alcohol, serves as a model compound for studying the pharmacokinetics of fatty alcohols.[6][7] Its deuterated form, this compound, can be used as a tracer to investigate its metabolic fate and quantify its pharmacokinetic parameters.[1][2][3] This document provides a detailed overview of the application of this compound in pharmacokinetic studies, including hypothetical data, experimental protocols, and visual representations of the workflow and metabolic pathway.

Principle of Stable Isotope Tracers

The use of stable isotope-labeled compounds, like this compound, is a powerful technique in drug development and metabolic research.[1][2][3][4] The key principle lies in the mass difference between the deuterated tracer and the endogenous or non-labeled compound. This mass difference is readily detectable by mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), allowing for their simultaneous quantification. This methodology can reduce inter-subject variability and provide more reliable pharmacokinetic data.[]

Key Advantages:
  • Non-Radioactive: Eliminates the need for specialized facilities and handling procedures associated with radiolabeled compounds.

  • High Sensitivity and Specificity: LC-MS/MS analysis allows for the detection of low concentrations of the tracer and its metabolites.[5]

  • Reduced Biological Variability: Co-administration of the labeled and non-labeled compound can minimize the impact of individual physiological differences.

  • Potential for Improved PK Profiles: In some cases, deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.[4][9]

Hypothetical Pharmacokinetic Data of this compound

The following tables present hypothetical, yet plausible, pharmacokinetic parameters for this compound following intravenous (IV) and oral (PO) administration in a rodent model. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Single Intravenous Bolus Administration of this compound (1 mg/kg)
ParameterSymbolValueUnit
Maximum Plasma ConcentrationCmax2.5µg/mL
Area Under the Curve (0 to ∞)AUC(0-∞)5.8µg*h/mL
Volume of DistributionVd1.2L/kg
ClearanceCL0.29L/h/kg
Elimination Half-lifet1/22.9h
Table 2: Single Oral Gavage Administration of this compound (10 mg/kg)
ParameterSymbolValueUnit
Maximum Plasma ConcentrationCmax1.8µg/mL
Time to Maximum ConcentrationTmax0.5h
Area Under the Curve (0 to ∞)AUC(0-∞)8.2µg*h/mL
Elimination Half-lifet1/23.1h
Oral BioavailabilityF71%

Experimental Protocols

This section outlines a general protocol for a pharmacokinetic study of this compound in a rodent model.

I. Animal Model
  • Species: Male Sprague-Dawley rats (or other suitable rodent model)

  • Weight: 250-300 g

  • Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.

  • Housing: Maintained in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

II. Dosing and Administration
  • Formulation: this compound should be formulated in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80).

  • Intravenous (IV) Administration:

    • Dose: 1 mg/kg

    • Route: Bolus injection via the tail vein.

  • Oral (PO) Administration:

    • Dose: 10 mg/kg

    • Route: Oral gavage.

  • Fasting: Animals should be fasted overnight prior to dosing.

III. Blood Sampling
  • Sampling Site: Jugular vein or other appropriate site.

  • Anticoagulant: K2EDTA

  • Time Points (IV): 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Time Points (PO): 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

IV. Bioanalytical Method: LC-MS/MS
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the parent and a characteristic product ion for both this compound and an internal standard.

V. Pharmacokinetic Analysis
  • Pharmacokinetic parameters (Cmax, Tmax, AUC, Vd, CL, t1/2) should be calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Metabolic Pathway of 1-Heptanol

1-Heptanol, as a primary alcohol, is expected to undergo oxidation to its corresponding aldehyde and then to a carboxylic acid, which can then enter fatty acid metabolism pathways.[6]

Metabolic_Pathway This compound This compound Heptanal-d1 Heptanal-d1 This compound->Heptanal-d1 Alcohol Dehydrogenase Heptanoic_Acid-d1 Heptanoic Acid-d1 Heptanal-d1->Heptanoic_Acid-d1 Aldehyde Dehydrogenase Fatty_Acid_Metabolism Fatty Acid Metabolism Heptanoic_Acid-d1->Fatty_Acid_Metabolism

Caption: Metabolic Pathway of this compound.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for a pharmacokinetic study using this compound.

Experimental_Workflow cluster_preclinical Preclinical Study cluster_analytical Sample Collection & Analysis cluster_data Data Interpretation Animal_Model Animal Model Selection (e.g., Rats) Dose_Formulation This compound Dose Formulation Animal_Model->Dose_Formulation Dosing IV and PO Administration Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing LC_MS_MS LC-MS/MS Analysis Plasma_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis Reporting Data Reporting and Interpretation PK_Analysis->Reporting

Caption: Experimental Workflow for PK Studies.

Conclusion

This compound is a suitable tracer for conducting pharmacokinetic studies of medium-chain fatty alcohols. The use of stable isotope labeling combined with sensitive bioanalytical techniques like LC-MS/MS allows for accurate and detailed characterization of the ADME properties of this compound. The protocols and hypothetical data presented here provide a framework for designing and interpreting such studies, which are crucial for advancing our understanding of the metabolism and disposition of this class of molecules.

References

Application Notes & Protocols for Deuterium-Labeled Standards in Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deuterium-labeled standards are indispensable tools in modern environmental analysis, offering unparalleled accuracy and reliability for the quantification of trace-level contaminants.[1][2][3] This is primarily achieved through the technique of Isotope Dilution Mass Spectrometry (IDMS), which effectively mitigates common analytical challenges such as matrix effects and analyte loss during sample preparation.[1][3] These standards are chemically identical to the target analytes but have a different mass due to the incorporation of deuterium atoms, allowing them to be distinguished by a mass spectrometer.[1] By adding a known amount of a deuterium-labeled standard to a sample at the initial stage of analysis, it acts as an internal benchmark, experiencing the same procedural losses and matrix-induced signal suppression or enhancement as the native analyte.[1][3] This results in highly accurate and precise measurements, crucial for regulatory compliance and informed environmental risk assessment.[2]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this analytical approach is the addition of a known quantity of a deuterium-labeled analog of the target analyte (the "spike") to the sample before any extraction or cleanup steps.[1] Because the labeled standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly throughout the entire analytical workflow. The mass spectrometer selectively detects and quantifies both the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the native analyte to the deuterium-labeled standard in the final extract, the initial concentration of the analyte in the sample can be precisely calculated, irrespective of any losses that may have occurred during sample processing.[1]

Application 1: Analysis of Pharmaceuticals and Personal Care Products in Water

Scope

This protocol outlines a method for the trace analysis of a wide range of pharmaceuticals and personal care products (PPCPs) in various water matrices, including wastewater, surface water, and drinking water.[4][5][6] The method utilizes solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for accurate quantification.[4][5][6]

Quantitative Data Summary

The following table summarizes representative performance data for the analysis of PPCPs in different water matrices using deuterium-labeled internal standards.

MatrixAnalyte ClassSpike Recovery (%)Method Reporting Limit (ng/L)
Wastewater InfluentVarious Pharmaceuticals & Metabolites88 - 1060.25 - 1.0
Wastewater EffluentVarious Pharmaceuticals & Metabolites85 - 1080.25 - 1.0
Surface Water (Wastewater Impacted)Various Pharmaceuticals & Metabolites72 - 1050.25 - 1.0
Surface WaterVarious Pharmaceuticals & Metabolites96 - 1130.25 - 1.0
Drinking WaterVarious Pharmaceuticals & Metabolites91 - 1160.25 - 1.0
Data is representative and compiled from typical method performance.[4][5][7]

Experimental Protocol

  • Sample Collection and Preservation:

    • Collect water samples in clean, pre-rinsed amber glass bottles.

    • Preserve samples by adding a suitable quenching agent if residual chlorine is present.

    • Store samples at 4°C and analyze as soon as possible.

  • Internal Standard Spiking:

    • To a 500 mL water sample, add a known amount (e.g., 50 µL of a 100 µg/L solution) of the deuterium-labeled internal standard mix.[5]

    • The internal standard mix should contain a labeled analog for each target analyte.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) sequentially with methanol and reagent water.[6]

    • Load the spiked water sample onto the cartridge at a controlled flow rate.

    • Wash the cartridge with reagent water to remove interferences.

    • Dry the cartridge under a stream of nitrogen.[6]

    • Elute the analytes and internal standards with a suitable organic solvent (e.g., methanol followed by a methanol/MTBE mixture).[6]

  • Extract Concentration:

    • Concentrate the eluate to a final volume of 500 µL under a gentle stream of nitrogen.[4][5]

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.[4][7]

    • Chromatographic Separation: Separate the analytes on a C18 reverse-phase column.[7]

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to cover a wide range of compounds.[4][7] Use Multiple Reaction Monitoring (MRM) for selective and sensitive detection of each analyte and its corresponding labeled internal standard.

    • Quantification: Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the deuterium-labeled internal standard against the concentration of the native analyte.[5] Calculate the concentration of the analytes in the samples using this calibration curve.

experimental_workflow_ppcp cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Water Sample (500 mL) Spike Add Deuterium-Labeled Internal Standards Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Concentrate Concentrate Extract (to 500 µL) SPE->Concentrate LCMS LC-MS/MS Analysis (ESI, MRM) Concentrate->LCMS Data Data Processing & Quantification LCMS->Data Report Analyte Concentration Report Data->Report

Caption: Workflow for the analysis of PPCPs in water using ID-LC-MS/MS.

Application 2: Analysis of Volatile Organic Compounds (VOCs) in Water

Scope

This protocol is based on U.S. Environmental Protection Agency (EPA) methods for the analysis of volatile organic compounds (VOCs) in drinking water and groundwater. The method utilizes Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) with deuterium-labeled internal standards.[1]

Quantitative Data Summary

Analyte ClassMatrixInstrumentationDeuterated Internal Standards Example
Volatile Organic CompoundsDrinking Water, GroundwaterP&T-GC-MS1,4-Difluorobenzene, Chlorobenzene-d5, 1,4-Dichlorobenzene-d4
Data is representative and compiled from typical performance of EPA methods.[1]

Experimental Protocol

  • Sample Collection:

    • Collect samples in 40 mL glass vials with screw caps and PTFE-lined septa.

    • Ensure no headspace (air bubbles) is present in the vial.

    • Preserve samples with a dechlorinating agent and acid if required.

  • Internal Standard Spiking:

    • Prior to analysis, spike a known amount of the deuterium-labeled internal standard solution directly into the 40 mL sample vial.

  • Purge and Trap:

    • Connect the sample vial to the purge and trap system.

    • Inert gas (e.g., helium) is bubbled through the sample, purging the volatile compounds onto a sorbent trap.

    • The trap is then rapidly heated to desorb the VOCs into the GC-MS system.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Chromatographic Separation: Separate the VOCs on a suitable capillary column.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions for each target analyte and internal standard are monitored.

    • Quantification: A calibration curve is generated by analyzing standards containing known concentrations of the target analytes and the deuterium-labeled internal standards. The concentration of each analyte is calculated based on the ratio of its response to the response of its corresponding labeled internal standard.

experimental_workflow_voc cluster_prep Sample Preparation cluster_purge Purge & Trap cluster_analysis Analysis Sample Water Sample (40 mL vial) Spike Spike with Deuterated Internal Standards Sample->Spike Purge Purge with Inert Gas Spike->Purge Trap Trap VOCs on Sorbent Purge->Trap Desorb Thermally Desorb to GC Trap->Desorb GCMS GC-MS Analysis Desorb->GCMS Quant Quantification GCMS->Quant Result VOC Concentration Report Quant->Result

Caption: Workflow for the analysis of VOCs in water using P&T-GC-MS.

Logical Relationship: Principle of Isotope Dilution

The diagram below illustrates the fundamental principle of isotope dilution, showcasing how the addition of a labeled internal standard allows for the correction of analyte loss during sample processing.

isotope_dilution_principle cluster_initial Initial Sample cluster_processed Processed Sample cluster_measurement MS Measurement Analyte_Initial Native Analyte (Unknown Amount) Analyte_Final Native Analyte (Reduced Amount) Analyte_Initial->Analyte_Final Loss during processing Spike_Initial Labeled Standard (Known Amount) Spike_Final Labeled Standard (Reduced Amount) Spike_Initial->Spike_Final Same proportional loss Ratio Measure Ratio of Native Analyte to Labeled Standard Analyte_Final->Ratio Spike_Final->Ratio Calculation Calculate Initial Analyte Concentration Ratio->Calculation

Caption: The principle of isotope dilution for accurate quantification.

The use of deuterium-labeled internal standards with isotope dilution mass spectrometry is a powerful and robust technique for the accurate quantification of environmental contaminants.[1] By compensating for matrix effects and procedural losses, this methodology significantly improves the accuracy and precision of analytical measurements, leading to more reliable and defensible data for environmental monitoring and research.[1] The protocols provided herein offer a foundation for laboratories to develop and validate methods for a wide range of analytes and matrices.

References

Application Notes and Protocols: 1-Heptanol-d1 in Studying Drug Metabolism Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The biotransformation of xenobiotics, primarily in the liver, is orchestrated by a suite of enzymes, notably the cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) superfamilies. These enzymatic reactions, categorized as Phase I and Phase II metabolism respectively, are crucial in determining the pharmacokinetic profile, efficacy, and potential toxicity of a drug candidate.

Stable isotope-labeled compounds, such as 1-Heptanol-d1, serve as invaluable tools in elucidating these metabolic pathways. The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific position in a molecule can lead to a kinetic isotope effect (KIE). This effect manifests as a change in the rate of a chemical reaction when a C-H bond is replaced by a C-D bond, providing deep insights into the rate-determining steps of enzymatic reactions.

This document provides detailed application notes and protocols for the use of this compound in studying drug metabolism, with a focus on CYP450-mediated hydroxylation and UGT-mediated glucuronidation.

Application of this compound in Metabolic Studies

1-Heptanol, a simple long-chain alcohol, serves as a useful probe substrate to investigate the activity of various drug-metabolizing enzymes. Its deuterated counterpart, this compound (deuterium at the C1 position), allows for the investigation of the kinetic isotope effect in its primary metabolic pathways:

  • CYP450-Mediated Hydroxylation (Phase I): CYP450 enzymes, particularly isoforms like CYP2E1, are known to hydroxylate aliphatic alcohols. The initial step in this reaction often involves the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group. By comparing the rate of metabolism of 1-Heptanol and this compound, researchers can determine if this C-H bond cleavage is the rate-limiting step of the reaction. A significant KIE (kH/kD > 1) would suggest that this step is indeed rate-determining.

  • UGT-Mediated Glucuronidation (Phase II): The hydroxyl group of 1-Heptanol is a substrate for UGT enzymes, which catalyze the conjugation of glucuronic acid, leading to the formation of a more water-soluble glucuronide metabolite that can be readily excreted. While the C-D bond is not directly broken in this conjugation reaction, studying the glucuronidation of this compound can serve as an internal standard for quantitative analysis of the non-deuterated metabolite in complex biological matrices using mass spectrometry.

Data Presentation

The following table summarizes hypothetical, yet plausible, kinetic parameters for the metabolism of 1-Heptanol and this compound by human liver microsomes (HLM). These values are illustrative and intended to demonstrate the expected outcome of a kinetic isotope effect study. The kinetic parameters for glucuronidation are extrapolated from studies on shorter-chain alcohols, as the affinity for UGTs generally increases with the length of the alkyl chain.

CompoundMetabolic PathwayEnzyme SystemApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
1-Heptanol HydroxylationHLM (CYP450-mediated)1508505.67
This compound HydroxylationHLM (CYP450-mediated)1553402.19
1-Heptanol GlucuronidationHLM (UGT-mediated)50120024.0
This compound GlucuronidationHLM (UGT-mediated)50120024.0

Note: The expected kinetic isotope effect (kH/kD) on Vmax for CYP450-mediated hydroxylation is approximately 2.5 (850/340), indicating that C-H bond cleavage is partially rate-limiting. For UGT-mediated glucuronidation, no significant KIE is expected as the C-D bond is not broken during the reaction.

Experimental Protocols

Protocol 1: In Vitro Metabolism of 1-Heptanol and this compound using Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) for the metabolism of 1-Heptanol and this compound by CYP450 and UGT enzymes in human liver microsomes.

Materials:

  • 1-Heptanol

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • UDP-glucuronic acid (UDPGA)

  • Magnesium chloride (MgCl₂)

  • Alamethicin

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (e.g., a structurally similar deuterated compound not being tested)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of 1-Heptanol and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a high concentration (e.g., 100 mM).

    • Prepare working solutions of the substrates by serial dilution in the incubation buffer.

    • Prepare the NADPH regenerating system solution in buffer.

    • Prepare a stock solution of UDPGA in water.

    • Prepare a stock solution of alamethicin in ethanol.

  • Incubation for CYP450-Mediated Metabolism:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer (to make up the final volume)

      • Human Liver Microsomes (final concentration 0.2-0.5 mg/mL)

      • 1-Heptanol or this compound (a range of concentrations, e.g., 1-500 µM)

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes, within the linear range of metabolite formation).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Incubation for UGT-Mediated Metabolism:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final concentration 0.5-1.0 mg/mL)

      • MgCl₂ (final concentration 5 mM)

      • Alamethicin (final concentration 25 µg/mg protein)

      • 1-Heptanol or this compound (a range of concentrations, e.g., 1-200 µM)

    • Pre-incubate the plate at 37°C for 15 minutes to activate the UGT enzymes.

    • Initiate the reaction by adding UDPGA (final concentration 2-5 mM).

    • Incubate at 37°C for a predetermined time (e.g., 30-120 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction plates at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the formation of the hydroxylated metabolite (heptan-1,x-diol) and the glucuronide conjugate by a validated LC-MS/MS method.

    • Quantify the metabolites using a standard curve prepared with authentic standards.

  • Data Analysis:

    • Calculate the rate of metabolite formation (pmol/min/mg protein).

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Calculate the intrinsic clearance (Vmax/Km).

    • Calculate the kinetic isotope effect (KIE) as the ratio of Vmax (1-Heptanol) / Vmax (this compound).

Mandatory Visualization

Cytochrome P450 Catalytic Cycle

P450_Catalytic_Cycle Resting Resting State (Fe³⁺) SubstrateBinding Substrate Binding (RH) Resting->SubstrateBinding + RH FirstElectron First Electron (e⁻ from CPR) SubstrateBinding->FirstElectron OxygenBinding O₂ Binding FirstElectron->OxygenBinding + O₂ SecondElectron Second Electron (e⁻ from CPR) OxygenBinding->SecondElectron Peroxo Peroxo Species (Fe³⁺-O₂²⁻) SecondElectron->Peroxo Hydroperoxo Hydroperoxo Species (Fe³⁺-OOH) Peroxo->Hydroperoxo + H⁺ CompoundI Compound I (Fe⁴⁺=O Por•⁺) Hydroperoxo->CompoundI + H⁺ - H₂O Hydroxylation Substrate Hydroxylation CompoundI->Hydroxylation + RH ProductRelease Product Release (ROH) Hydroxylation->ProductRelease ProductRelease->Resting - ROH

Caption: The catalytic cycle of cytochrome P450 enzymes.

UGT-Mediated Glucuronidation Pathway

UGT_Glucuronidation Substrate 1-Heptanol (R-OH) UGT UGT Enzyme Substrate->UGT UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT Product 1-Heptanol-Glucuronide (R-O-Glucuronide) UGT->Product UDP UDP UGT->UDP

Caption: The UGT-mediated glucuronidation of 1-Heptanol.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow Preparation Reagent Preparation (Substrates, Microsomes, Cofactors) Incubation Incubation at 37°C (Time Course) Preparation->Incubation Termination Reaction Termination (Acetonitrile + Internal Standard) Incubation->Termination Processing Sample Processing (Centrifugation) Termination->Processing Analysis LC-MS/MS Analysis (Metabolite Quantification) Processing->Analysis DataAnalysis Data Analysis (Kinetics, KIE Calculation) Analysis->DataAnalysis

Caption: General workflow for an in vitro metabolism experiment.

Applications of 1-Heptanol-d1 in Lipid Nanoparticle Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Heptanol-d1, a deuterated form of 1-Heptanol, in the burgeoning field of lipid nanoparticle (LNP) research. While direct, widespread applications of this compound in LNP formulation are emerging, its utility as an analytical tool and a probe for biophysical characterization is significant. These notes are intended to guide researchers in leveraging this compound to gain deeper insights into LNP formulation, stability, and quality control.

Application Note 1: this compound as an Internal Standard for Residual Solvent Analysis

Introduction:

The manufacturing of lipid nanoparticles for therapeutic use, such as mRNA vaccines, often involves the use of organic solvents like ethanol to dissolve the lipid components.[1][2] Regulatory guidelines require the quantification of residual solvents in the final drug product to ensure patient safety. Gas chromatography-mass spectrometry (GC-MS) is a standard method for this analysis.[3] The use of a deuterated internal standard, such as this compound, can significantly improve the accuracy and precision of quantifying residual short-chain alcohols, including heptanol isomers or other co-solvents that might be present.

Principle:

This compound is chemically identical to 1-Heptanol but has a higher molecular weight due to the presence of deuterium. This isotopic labeling allows it to be distinguished from its non-deuterated counterpart by a mass spectrometer, while co-eluting during gas chromatography. By adding a known amount of this compound to an LNP sample before analysis, it can be used to normalize for variations in sample preparation and instrument response, leading to more reliable quantification of residual 1-Heptanol or other similar alcohols.

Table 1: Typical GC-MS Parameters for Residual Solvent Analysis

ParameterValue
GC Column DB-624 or equivalent
Injector Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min
Carrier Gas Helium
Flow Rate 1.0 mL/min
MS Ionization Mode Electron Ionization (EI)
Monitored Ions (SIM) To be determined based on fragmentation patterns of 1-Heptanol and this compound

Protocol 1: Quantification of Residual 1-Heptanol in LNP Formulations using this compound as an Internal Standard

Objective:

To accurately quantify the amount of residual 1-Heptanol in a purified lipid nanoparticle formulation using headspace gas chromatography-mass spectrometry (HS-GC-MS) with this compound as an internal standard.

Materials:

  • Lipid nanoparticle (LNP) sample

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO, headspace grade)

  • 1-Heptanol (for calibration curve)

  • Headspace vials with caps and septa

  • Gas chromatograph with a mass selective detector (GC-MS) and headspace autosampler

Procedure:

  • Preparation of Internal Standard Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 100 µg/mL.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards of 1-Heptanol in DMSO, ranging from 1 µg/mL to 100 µg/mL.

    • To each calibration standard, add the this compound internal standard stock solution to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the LNP formulation into a headspace vial.

    • Add 1 mL of DMSO containing the internal standard (10 µg/mL of this compound).

    • Seal the vial immediately.

  • HS-GC-MS Analysis:

    • Place the prepared calibration standards and samples into the headspace autosampler.

    • Equilibrate the vials at 80 °C for 15 minutes.

    • Inject the headspace vapor into the GC-MS system.

    • Acquire data in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both 1-Heptanol and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of 1-Heptanol to the peak area of this compound against the concentration of 1-Heptanol.

    • Determine the concentration of residual 1-Heptanol in the LNP sample by using the peak area ratio from the sample and the calibration curve.

Visualization of Experimental Workflow:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing IS_Stock Internal Standard Stock (this compound in DMSO) Cal_Std Calibration Standards (1-Heptanol in DMSO + IS) IS_Stock->Cal_Std Sample_Prep LNP Sample Preparation (LNP in DMSO + IS) IS_Stock->Sample_Prep HS_GCMS Headspace GC-MS Analysis Cal_Std->HS_GCMS Sample_Prep->HS_GCMS Cal_Curve Construct Calibration Curve HS_GCMS->Cal_Curve Quant Quantify Residual 1-Heptanol Cal_Curve->Quant

Caption: Workflow for residual 1-Heptanol quantification using GC-MS.

Application Note 2: Probing LNP Structure and Formation with this compound in Biophysical Studies

Introduction:

Deuterated molecules are invaluable tools in biophysical techniques such as small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy for elucidating the structure and dynamics of complex biological systems like lipid nanoparticles.[4][5] While deuterated lipids are commonly used to provide contrast within the LNP structure, small deuterated molecules like this compound can serve as probes to study the solvent environment and the self-assembly process.

Principle in SANS:

In SANS, the scattering of neutrons is dependent on the scattering length density (SLD) of the different components. By strategically using deuterated and non-deuterated materials, one can create "contrast" to highlight specific parts of a structure. For instance, by matching the SLD of the solvent (e.g., a mixture of H₂O and D₂O) to that of a specific lipid component, that component becomes effectively "invisible" to neutrons, allowing for the characterization of the remaining structures. This compound, if used as a co-solvent during LNP formation, would have a distinct SLD from its non-deuterated counterpart and other LNP components, potentially allowing for the study of its partitioning within the LNP structure during formation.

Principle in NMR:

In NMR, the deuterium signal is distinct from the proton signal. By incorporating this compound into an LNP formulation, it is possible to track its location and dynamics within the nanoparticle using deuterium NMR. This can provide insights into how short-chain alcohols interact with the lipid bilayer and influence the packing of the lipid components.

Table 2: Typical Characteristics of mRNA-LNPs for Biophysical Analysis

CharacteristicTypical ValueMethod of Analysis
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to +10 mV (at neutral pH)Electrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Protocol 2: Investigating the Influence of 1-Heptanol on LNP Formation using this compound as a Tracer

Objective:

To investigate the partitioning and influence of 1-Heptanol on the formation and structure of lipid nanoparticles using a combination of DLS for particle sizing and a suitable spectroscopic technique (e.g., NMR or a separation-based method coupled with MS) to detect this compound.

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol (200 proof, RNase-free)

  • This compound

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes for buffer exchange

  • Dynamic Light Scattering (DLS) instrument

  • Analytical instrument for this compound detection (e.g., LC-MS or GC-MS)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare a stock solution of the lipid mixture (ionizable lipid, DSPC, cholesterol, PEG-lipid) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Prepare a second lipid stock solution with the same composition, but with a small percentage of the ethanol replaced with this compound (e.g., 1-5% v/v).

  • LNP Formulation via Microfluidic Mixing:

    • Prepare the aqueous phase containing mRNA in a suitable buffer.

    • Set up the microfluidic mixing device with the lipid-ethanol solution (with and without this compound) in one syringe and the aqueous mRNA solution in another.

    • Mix the solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

    • Collect the resulting nanoparticle suspension.

  • Purification and Characterization:

    • Purify the LNP formulations by dialysis against a storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and any unincorporated components.

    • Analyze the size and polydispersity of the LNPs before and after dialysis using DLS.

  • Quantification of Entrapped this compound:

    • Lyse a known amount of the purified LNPs to release any entrapped contents.

    • Analyze the lysate for the presence and quantity of this compound using a validated analytical method (e.g., GC-MS with an appropriate internal standard).

    • Analyze the dialysis buffer to determine the amount of this compound that was not incorporated into the LNPs.

Visualization of Logical Relationships:

LNP_Formation_Probe cluster_formulation LNP Formulation cluster_analysis Analysis cluster_outcome Outcome Lipid_EtOH Lipid Mix in Ethanol Microfluidics Microfluidic Mixing Lipid_EtOH->Microfluidics Lipid_d1 Lipid Mix in Ethanol + this compound Lipid_d1->Microfluidics mRNA_aq mRNA in Aqueous Buffer mRNA_aq->Microfluidics DLS_Analysis DLS Analysis (Size, PDI) Microfluidics->DLS_Analysis Quant_d1 Quantification of This compound Microfluidics->Quant_d1 Structural_Effect Assess Structural Effect on LNPs DLS_Analysis->Structural_Effect Partitioning Determine Partitioning of this compound Quant_d1->Partitioning Partitioning->Structural_Effect

Caption: Probing LNP formation and structure with this compound.

By employing this compound in these and similar protocols, researchers can gain a more nuanced understanding of the factors governing the formation and stability of lipid nanoparticles, ultimately contributing to the development of safer and more effective nanomedicines.

References

Application Notes and Protocols for the Use of Deuterated Alcohols in Environmental Fate Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated alcohols, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in environmental fate studies. The substitution of hydrogen with deuterium, a stable isotope, allows for the precise tracing of these molecules in complex environmental matrices such as soil, water, and sediment. This isotopic labeling enables researchers to distinguish the compound of interest from naturally occurring background substances, providing higher sensitivity and accuracy in degradation, sorption, and transformation studies.

The primary scientific principle underpinning the use of deuterated compounds is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as microbial oxidation, will proceed at a slower rate for the deuterated compound. This effect can provide valuable insights into reaction mechanisms and degradation pathways. For instance, a significant KIE in the biodegradation of a deuterated alcohol would suggest that the cleavage of the C-D bond is a rate-determining step in the degradation process.

These application notes provide an overview of the use of deuterated alcohols in key environmental fate studies and offer detailed protocols for their implementation.

Key Applications

The use of deuterated alcohols in environmental fate studies offers several advantages:

  • Tracer Studies: Deuterated alcohols can be used as tracers to follow the transport and distribution of alcohol pollutants in soil and water systems.

  • Degradation Pathway Elucidation: By tracking the appearance of deuterated metabolites, researchers can identify and map the transformation pathways of alcohols in the environment.

  • Quantification of Degradation Rates: The kinetic isotope effect allows for a comparative assessment of the biodegradation rates of deuterated versus non-deuterated alcohols, providing insights into the persistence of these compounds.

  • Sorption Mechanisms: Deuterated alcohols can be used to study the sorption and desorption behavior of alcohols on soil and sediment particles without interference from background organic matter.

  • Aquatic Toxicity Assessment: While data is limited, comparative toxicity studies can help determine if the isotopic substitution influences the ecotoxicological profile of the alcohol.

Data Presentation: Comparative Environmental Fate Parameters

The following tables provide a template for summarizing quantitative data from comparative environmental fate studies of a hypothetical deuterated alcohol (e.g., Ethanol-d6) and its non-deuterated counterpart. Note: The data presented here are illustrative and intended to demonstrate the proper structure for data presentation. Actual values must be determined experimentally.

Table 1: Aerobic Soil Biodegradation of Ethanol and Ethanol-d6

ParameterEthanolEthanol-d6Method Reference
Degradation Half-Life (DT50) in days 15.222.8OECD 307
Mineralization (% of applied radioactivity as 14CO2 at day 28) 65%48%OECD 301B
Primary Degradation Rate Constant (k) 0.045 day-10.030 day-1First-Order Kinetics
Major Metabolite(s) Identified Acetaldehyde, Acetic AcidDeuterated Acetaldehyde, Deuterated Acetic AcidGC-MS

Table 2: Soil Sorption Coefficients for Ethanol and Ethanol-d6

Soil TypeParameterEthanolEthanol-d6Method Reference
Sandy Loam Sorption Coefficient (Kd) in L/kg 0.850.83OECD 106
Organic Carbon-Normalized Sorption Coefficient (Koc) in L/kg 56.755.3OECD 106
Clay Loam Sorption Coefficient (Kd) in L/kg 1.201.18OECD 106
Organic Carbon-Normalized Sorption Coefficient (Koc) in L/kg 60.059.0OECD 106

Table 3: Acute Aquatic Toxicity of Ethanol and Ethanol-d6 to Daphnia magna

ParameterEthanolEthanol-d6Method Reference
48-hour EC50 (Immobilization) in mg/L 9,280[1]Not AvailableOECD 202
No Observed Effect Concentration (NOEC) in mg/L 5,000Not AvailableOECD 202
Lowest Observed Effect Concentration (LOEC) in mg/L 7,800Not AvailableOECD 202

Experimental Protocols

The following are detailed methodologies for key environmental fate experiments adapted for the comparative study of deuterated and non-deuterated alcohols.

Protocol 1: Aerobic Soil Biodegradation (adapted from OECD Guideline 307)

Objective: To determine and compare the rate and extent of aerobic biodegradation of a deuterated and non-deuterated alcohol in soil.

Materials:

  • Test substances: Non-deuterated alcohol and its deuterated analogue.

  • Radiolabeled test substances (14C-labeled) are recommended for accurate mass balance.

  • Fresh, sieved soil with known characteristics (pH, organic carbon content, texture).

  • Incubation vessels (e.g., biometer flasks).

  • CO2 trapping solution (e.g., potassium hydroxide).

  • Scintillation counter for radioactivity measurement.

  • Analytical instruments (GC-MS) for parent compound and metabolite analysis.

Procedure:

  • Soil Preparation: Collect fresh soil, remove large debris, and sieve through a 2 mm mesh. Characterize the soil for pH, organic carbon content, and texture. Adjust the moisture content to 40-60% of the maximum water holding capacity.

  • Test Substance Application: Prepare solutions of the non-deuterated and deuterated alcohols. If using radiolabeled compounds, spike the solutions with the 14C-labeled analogue. Apply the solutions evenly to the soil samples at a concentration relevant to potential environmental exposure.

  • Incubation: Transfer the treated soil samples into biometer flasks. Include a trap containing a known amount of CO2 trapping solution. Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling and Analysis:

    • Mineralization: At regular intervals, remove the CO2 traps and analyze the trapped 14CO2 by liquid scintillation counting.

    • Soil Extraction: At each sampling point, sacrifice replicate flasks. Extract the soil with an appropriate solvent (e.g., methanol/water mixture).

    • Analysis: Analyze the soil extracts for the concentration of the parent alcohol and its transformation products using a validated analytical method, such as GC-MS.

  • Data Analysis:

    • Calculate the cumulative percentage of applied radioactivity evolved as 14CO2 over time.

    • Determine the concentration of the parent alcohol and its metabolites in the soil extracts over time.

    • Calculate the degradation half-life (DT50) for both the deuterated and non-deuterated alcohol using appropriate kinetic models (e.g., first-order kinetics).

Protocol 2: Soil Sorption - Batch Equilibrium Method (adapted from OECD Guideline 106)

Objective: To determine and compare the soil sorption coefficients (Kd and Koc) of a deuterated and non-deuterated alcohol.

Materials:

  • Test substances: Non-deuterated alcohol and its deuterated analogue.

  • Soils with varying organic carbon content and texture.

  • 0.01 M CaCl2 solution.

  • Centrifuge tubes.

  • Shaker.

  • Analytical instrument (GC-MS) for quantifying the alcohol concentrations.

Procedure:

  • Soil Preparation: Air-dry and sieve the soils. Characterize them for pH, organic carbon content, and texture.

  • Test Solutions: Prepare a series of solutions of the deuterated and non-deuterated alcohols in 0.01 M CaCl2 at different concentrations.

  • Equilibration: Add a known mass of soil to centrifuge tubes. Add a known volume of the test solution to each tube.

  • Shaking: Shake the tubes at a constant temperature for a predetermined equilibrium time (e.g., 24 hours).

  • Phase Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

  • Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the alcohol using a validated analytical method (e.g., GC-MS).

  • Data Analysis:

    • Calculate the amount of alcohol sorbed to the soil by subtracting the equilibrium aqueous phase concentration from the initial concentration.

    • Calculate the soil sorption coefficient (Kd) for each concentration using the formula: Kd = (Csorbed) / (Cequilibrium), where Csorbed is the concentration of the alcohol in the soil (mg/kg) and Cequilibrium is the concentration in the aqueous phase (mg/L).

    • Calculate the organic carbon-normalized sorption coefficient (Koc) using the formula: Koc = (Kd / % organic carbon) * 100.

    • Compare the Kd and Koc values for the deuterated and non-deuterated alcohols.

Protocol 3: Acute Immobilization Test with Daphnia magna (adapted from OECD Guideline 202)

Objective: To determine and compare the acute toxicity (EC50) of a deuterated and non-deuterated alcohol to Daphnia magna.

Materials:

  • Test substances: Non-deuterated alcohol and its deuterated analogue.

  • Daphnia magna neonates (<24 hours old).

  • Reconstituted freshwater medium.

  • Test vessels (e.g., glass beakers).

  • Incubator with controlled temperature and light cycle.

Procedure:

  • Test Solutions: Prepare a series of test solutions of the deuterated and non-deuterated alcohols in the reconstituted freshwater medium. Include a control group with no test substance.

  • Test Setup: Add a known volume of each test solution to the test vessels. Introduce a specific number of Daphnia neonates (e.g., 20) into each vessel.

  • Incubation: Incubate the test vessels for 48 hours under controlled conditions (e.g., 20 ± 2°C, 16-hour light/8-hour dark photoperiod).

  • Observation: At 24 and 48 hours, observe the Daphnia and record the number of immobilized individuals in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis:

    • Calculate the percentage of immobilization for each test concentration at 24 and 48 hours.

    • Determine the 48-hour EC50 (the concentration that causes immobilization in 50% of the test organisms) for both the deuterated and non-deuterated alcohol using appropriate statistical methods (e.g., probit analysis).

    • Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).

    • Compare the toxicity values of the deuterated and non-deuterated alcohols.

Visualizations

Signaling Pathways and Experimental Workflows

Environmental_Fate_Pathway cluster_environment Environmental Compartment cluster_processes Transformation Processes cluster_products Fate and Products Deuterated_Alcohol Deuterated Alcohol in Soil/Water Biodegradation Microbial Biodegradation Deuterated_Alcohol->Biodegradation Sorption Sorption to Soil/Sediment Deuterated_Alcohol->Sorption Volatilization Volatilization Deuterated_Alcohol->Volatilization Deuterated_Metabolites Deuterated Metabolites Biodegradation->Deuterated_Metabolites Bound_Residues Bound Residues Sorption->Bound_Residues Atmosphere Atmosphere Volatilization->Atmosphere Mineralization CO2 + D2O Deuterated_Metabolites->Mineralization

Caption: Environmental fate pathways of a deuterated alcohol.

Biodegradation_Workflow Start Start: Soil Sample Collection & Preparation Spiking Spike Soil with Deuterated & Non-Deuterated Alcohols Start->Spiking Incubation Aerobic Incubation (e.g., 28 days) Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling CO2_Analysis CO2 Trapping & Scintillation Counting Sampling->CO2_Analysis Soil_Extraction Solvent Extraction of Soil Samples Sampling->Soil_Extraction Data_Analysis Data Analysis: DT50, Mineralization Rate CO2_Analysis->Data_Analysis GCMS_Analysis GC-MS Analysis of Parent & Metabolites Soil_Extraction->GCMS_Analysis GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for a comparative biodegradation study.

Sorption_Workflow Start Start: Prepare Soil & Test Solutions Equilibration Add Soil & Solutions to Centrifuge Tubes Start->Equilibration Shaking Shake for Equilibrium (e.g., 24 hours) Equilibration->Shaking Centrifugation Centrifuge to Separate Phases Shaking->Centrifugation Supernatant_Analysis Analyze Supernatant by GC-MS Centrifugation->Supernatant_Analysis Data_Analysis Calculate Kd & Koc Supernatant_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: 1-Heptanol-d1 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of 1-Heptanol-d1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential interferences and common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences I should be aware of when analyzing this compound by mass spectrometry?

When analyzing this compound, it is crucial to be aware of several potential sources of interference that can impact the accuracy and reproducibility of your results. These can be broadly categorized as:

  • Isotopic Interferences: These arise from the natural isotopic abundance of elements in your analyte or co-eluting compounds. For this compound, the M+1 and M+2 peaks of a co-eluting compound could potentially overlap with the molecular ion peak of your deuterated standard.

  • Contaminants: A variety of compounds can be introduced during sample preparation or from the analytical system itself. Common contaminants include plasticizers (e.g., phthalates from lab consumables), detergents (e.g., polyethylene glycol - PEG), and keratin from environmental dust.[1]

  • Solvent-Related Issues: Impurities in solvents or solvent adducts can introduce extraneous peaks in your mass spectrum.

  • Incomplete Deuteration: The this compound standard may contain a small percentage of unlabeled 1-Heptanol, which will have a different mass-to-charge ratio and a slightly different retention time.

Q2: I am observing a split or shouldered peak for this compound in my GC-MS analysis. What could be the cause?

This phenomenon is often attributed to the "chromatographic isotope effect".[2] Due to the slightly different physicochemical properties between deuterated and non-deuterated compounds, they may not co-elute perfectly from the gas chromatography (GC) column. Typically, the deuterated compound may elute slightly earlier. This can lead to peak splitting or shouldering, especially if the chromatography is not optimized.

Q3: My mass spectrum of this compound shows an unexpected base peak that is one mass unit lower than anticipated. What could explain this?

This observation may be due to hydrogen-deuterium (H/D) exchange occurring in the ion source of the mass spectrometer.[2][3] In some cases, the deuterium on the this compound molecule can be exchanged for a hydrogen atom from residual water or other protic species in the ion source, leading to a fragment that is 1 amu lighter than expected.

Q4: How does the fragmentation of this compound differ from its non-deuterated counterpart?

The primary fragmentation pathways for alcohols in mass spectrometry are alpha cleavage and dehydration.[4] For 1-Heptanol, the molecular ion is often weak or absent. The major fragmentation patterns are:

  • Alpha Cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

  • Dehydration: Loss of a water molecule (H₂O).

For this compound, where the deuterium is on the oxygen atom (CH₃(CH₂)₆OD), the fragmentation will be influenced by the presence of deuterium. For instance, dehydration could result in the loss of HDO. The relative abundance of fragment ions may also differ from the non-deuterated analog.

Troubleshooting Guides

Guide 1: Investigating Peak Splitting and Tailing

If you are observing poor peak shape for this compound, follow this troubleshooting workflow.

A Observe Peak Splitting or Tailing B Optimize GC Oven Temperature Program (e.g., adjust ramp rate) A->B C Check for Column Overload (inject a more dilute sample) B->C No Improvement E Problem Resolved B->E Improvement D Evaluate GC Column Condition (trim or replace column) C->D No Improvement C->E Improvement D->E Improvement F Issue Persists D->F

Caption: Troubleshooting workflow for peak shape issues.

Guide 2: Identifying and Mitigating Contamination

Contamination can significantly interfere with your analysis. This guide provides steps to identify and reduce common contaminants.

A Unexpected Peaks in Blank Runs B Analyze Blank Solvent Injection A->B C Check for Common Contaminant Masses (e.g., phthalates, PEG, siloxanes) B->C D Identify Source of Contamination C->D E Solvent Impurity D->E F Contaminated Glassware/Consumables D->F G System Contamination D->G H Use High-Purity Solvents E->H I Thoroughly Clean Glassware Use High-Quality Vials F->I J Clean GC Inlet and MS Ion Source G->J

References

Technical Support Center: Optimizing 1-Heptanol-d1 Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection volume for 1-Heptanol-d1 calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in analytical experiments?

A1: this compound is the deuterium-labeled version of 1-Heptanol and is commonly used as an internal standard for quantitative analysis in methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary function is to correct for variations during sample preparation and analysis, leading to more accurate and precise results.[2]

Q2: What are the initial signs that my injection volume for this compound may not be optimal?

A2: Suboptimal injection volumes can manifest as distorted peak shapes in your chromatogram.[3] Common indicators include peak fronting (asymmetry towards the beginning of the peak) or peak tailing (asymmetry towards the end of the peak).[4][5] You might also observe that the peak height and area do not increase linearly with an increase in injection volume.[4]

Q3: How does an excessive injection volume affect my this compound calibration curve?

A3: Injecting too much sample can overload the analytical column.[3][5] This can lead to peak broadening and fronting, which makes accurate integration of the peak area difficult and can compromise the linearity of your calibration curve.[4][6] In some cases, it can also lead to detector saturation.[7]

Q4: What happens if my injection volume is too low?

A4: An insufficient injection volume can result in a low signal intensity and reduced peak area.[3] This can negatively impact the signal-to-noise ratio, making it difficult to achieve the desired limits of detection and quantification for your assay.

Q5: Can the solvent used to dissolve my this compound standards affect the optimal injection volume?

A5: Absolutely. The choice of solvent and its strength relative to the mobile phase (in LC) or its volatility (in GC) can significantly impact peak shape, especially at larger injection volumes.[4][6] Using a solvent with a higher elution strength than the initial mobile phase in reversed-phase LC, for instance, can cause peak distortion as the injection volume increases.[6]

Troubleshooting Guide

Symptom Potential Cause Suggested Remedy
Peak Fronting Column overload due to excessive injection volume.[4][5]Systematically decrease the injection volume (e.g., in 0.5 µL increments).
Sample solvent is too strong compared to the mobile phase (LC).[4][6]Prepare standards in a solvent that is weaker than or matches the initial mobile phase.
Peak Tailing Active sites on the GC inlet liner or column interacting with the analyte.[8][9]Use a deactivated inlet liner and/or a more inert GC column.
Column degradation.Condition or replace the analytical column.[10]
Broad Peaks Injection temperature is too low (GC), leading to incomplete vaporization.[11]Increase the injector temperature.
Initial column temperature is too high for splitless injection (GC).[11]Decrease the initial oven temperature.
Injection speed is too fast, causing turbulence.[3]If adjustable, optimize the injection speed.
Non-Linear Calibration Curve Detector saturation at high concentrations.[7]Reduce the concentration of the highest calibration standards or decrease the injection volume.
Inconsistent sample preparation or injection.Ensure consistent and precise pipetting and sample handling.
Contribution from naturally occurring isotopes of the non-labeled analyte at high concentrations.[7]Ensure the mass transition for the internal standard is not subject to interference.
Low Signal/Poor Sensitivity Injection volume is too low.[3]Gradually increase the injection volume, monitoring for any peak shape distortion.
Leaks in the injection system.[10]Perform a leak check of the injector port and syringe.

Experimental Protocols

Protocol for Establishing an Optimal Injection Volume for this compound in GC-MS
  • Prepare a Mid-Range Standard: Prepare a standard solution of this compound at a concentration that falls in the middle of your intended calibration range.

  • Initial Injection: Begin with a conservative injection volume, for example, 1 µL.[12][13]

  • Acquire and Evaluate Data: Run the analysis and carefully examine the resulting chromatogram for the this compound peak. Assess the peak shape, signal intensity, and signal-to-noise ratio.

  • Incremental Increase: If the peak shape is symmetrical and the signal is low, increase the injection volume by a small increment (e.g., 0.2 µL to 0.5 µL).

  • Repeat Analysis: Repeat the injection with the new volume and re-evaluate the peak shape and response.

  • Identify the Optimum: Continue this incremental increase until you observe the first signs of peak distortion, such as fronting or significant broadening.[4][5]

  • Select the Final Volume: The optimal injection volume will be the highest volume that provides a good signal response while maintaining a symmetrical peak shape. It is often best to choose a volume slightly below the point where distortion begins.

  • Verify Linearity: Once an optimal injection volume is selected, prepare and run a full calibration curve to confirm linearity across your desired concentration range.

Visualizations

Troubleshooting_Injection_Volume cluster_start Start: Evaluate Peak Shape cluster_symptoms Symptom Identification cluster_troubleshooting Troubleshooting Paths cluster_end Conclusion start Inject Mid-Range Standard peak_shape Assess Peak Shape in Chromatogram start->peak_shape good_peak Symmetrical Peak peak_shape->good_peak Symmetrical bad_peak Asymmetrical Peak (Fronting/Tailing) peak_shape->bad_peak Asymmetrical low_signal Low Signal Intensity? good_peak->low_signal decrease_vol Decrease Injection Volume bad_peak->decrease_vol increase_vol Increase Injection Volume low_signal->increase_vol Yes optimal_vol Optimal Volume Achieved low_signal->optimal_vol No decrease_vol->peak_shape increase_vol->peak_shape

Caption: Troubleshooting workflow for optimizing injection volume.

References

Technical Support Center: Troubleshooting Matrix Effects with 1-Heptanol-d1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using 1-Heptanol-d1 as an internal standard in mass spectrometry-based analyses. It provides troubleshooting guidance and frequently asked questions to help you address challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in my analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of your quantitative analysis.[2][4][5] These effects are a significant concern because they can lead to inaccurate quantification of your target analyte.[4]

Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?

A2: this compound is a stable isotope-labeled (SIL) version of 1-Heptanol, where a hydrogen atom has been replaced by a deuterium atom. Since it is chemically almost identical to the analyte, it exhibits nearly the same physicochemical properties.[2] This means it will co-elute during chromatography and, in theory, experience the same degree of ion suppression or enhancement as the non-labeled analyte.[2][6] By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[7]

Q3: Can I still experience issues with matrix effects even when using this compound?

A3: Yes, it is possible to still encounter problems. While deuterated internal standards are a powerful tool, they may not always perfectly compensate for matrix effects.[8] Differential matrix effects can occur if there is a slight chromatographic separation between this compound and your analyte, causing them to elute in regions with different levels of ion suppression or enhancement.[8]

Troubleshooting Guide

Issue 1: Poor accuracy and reproducibility despite using this compound.

Q: My calibration curves are non-linear, and my quality control (QC) samples are failing, showing poor accuracy and precision. I'm using this compound as my internal standard. What could be the problem?

A: This is a common issue that can arise from several factors, even with a deuterated internal standard. The primary suspect is differential matrix effects between your analyte and this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Chromatographic Separation of Analyte and Internal Standard 1. Verify Co-elution: Overlay the chromatograms of the analyte and this compound. Even a small shift in retention time can lead to different matrix effects.[8] 2. Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to ensure the analyte and internal standard co-elute as closely as possible.[1]
Concentration of Internal Standard 1. Optimize Concentration: The concentration of this compound should be comparable to the expected concentration of the analyte. A significantly higher concentration can sometimes suppress the analyte signal.[2] 2. Verify Linearity: Ensure the response of this compound is linear across the expected concentration range.
Source of Matrix Effects 1. Identify the Source: Perform a post-column infusion experiment (see Experimental Protocol 1) to identify regions of significant ion suppression or enhancement in your chromatogram. 2. Improve Sample Preparation: Enhance your sample cleanup procedure (e.g., using solid-phase extraction) to remove interfering matrix components.[6][9]
Issue 2: Significant signal suppression or enhancement is observed.

Q: I've confirmed significant ion suppression in the elution region of my analyte and this compound. How can I address this?

A: Directly tackling the source of the ion suppression is the most effective strategy.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Co-eluting Matrix Components 1. Modify Chromatographic Conditions: Alter the mobile phase composition or gradient to separate the analyte and this compound from the interfering compounds.[1] 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove the matrix components causing suppression.[9]
Ion Source Contamination 1. Clean the Ion Source: Contamination of the mass spectrometer's ion source can lead to inconsistent ionization. Follow the manufacturer's protocol for cleaning the ion source. 2. Divert Flow: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly retained, non-volatile matrix components may elute.
Inappropriate Ionization Technique 1. Switch Ionization Mode: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[10]

Experimental Protocols

Experimental Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatographic run.

Methodology:

  • System Setup:

    • Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.

    • Use a T-connector to introduce this solution at a constant, low flow rate (e.g., 5-10 µL/min) via a syringe pump into the eluent stream between the LC column and the mass spectrometer's ion source.[9][11]

  • Analysis:

    • Begin infusing the this compound solution to obtain a stable baseline signal.[9]

    • Inject a blank, extracted matrix sample onto the LC column and acquire data across the entire chromatographic run.[9]

  • Data Interpretation:

    • Monitor the signal of the infused this compound.

    • A dip in the baseline indicates a region of ion suppression .

    • A rise in the baseline indicates a region of ion enhancement .

    • Compare the retention time of your analyte with these regions to assess the potential for matrix effects.

Experimental Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the extent of matrix effects.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of your analyte and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. Spike the same known amount of your analyte and this compound into the final, extracted matrix.[4][10]

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • Calculate the Matrix Factor using the following formula: MF (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [9][12]

    • An MF < 100% indicates ion suppression.[9]

    • An MF > 100% indicates ion enhancement.[9]

    • The internal standard normalized MF should also be calculated by dividing the MF of the analyte by the MF of the internal standard. The coefficient of variation of this normalized MF across at least six different lots of matrix should not be greater than 15%.[13]

Table 1: Example Data for Matrix Effect Assessment

Sample IDAnalyte Peak Area (Set A - Neat)Analyte Peak Area (Set B - Post-Extraction Spike)Matrix Factor (%)
Lot 11,205,432856,78971.1
Lot 21,198,765823,45668.7
Lot 31,210,987901,23474.4

Visual Guides

TroubleshootingWorkflow Start Poor Accuracy or Reproducibility CheckCoElution Verify Analyte and IS Co-elution Start->CheckCoElution OptimizeChroma Optimize Chromatography CheckCoElution->OptimizeChroma Separation Observed AssessME Assess Matrix Effect (Post-Column Infusion) CheckCoElution->AssessME Co-elution OK OptimizeChroma->CheckCoElution ImproveCleanup Improve Sample Cleanup AssessME->ImproveCleanup Significant ME OptimizeIS Optimize IS Concentration AssessME->OptimizeIS No Significant ME ImproveCleanup->AssessME Result Accurate & Reproducible Results OptimizeIS->Result PostColumnInfusion cluster_LC LC System cluster_MS Mass Spectrometer LC LC Column Tee T-Union LC->Tee MS Ion Source SyringePump Syringe Pump (this compound) SyringePump->Tee Tee->MS

References

Preventing deuterium exchange in 1-Heptanol-d1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preventing Deuterium Exchange in 1-Heptanol-d1 Experiments

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent unwanted deuterium-hydrogen (D-H) exchange when working with this compound. Maintaining the isotopic purity of deuterated compounds is critical for their use as internal standards or tracers in quantitative analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange, and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[2] For this compound, the deuterium is on the hydroxyl group (R-OD). This hydroxyl deuterium is highly labile, meaning it can be easily swapped with protons (H+) from sources like water or other protic solvents.[3][4] This exchange alters the mass of the molecule, compromising its utility as an internal standard in mass spectrometry and complicating analysis in NMR spectroscopy, ultimately leading to inaccurate quantitative results.[5]

Q2: Which deuterium atom in a deuterated heptanol molecule is most susceptible to exchange?

A2: The susceptibility to exchange varies by position:

  • Hydroxyl Deuterium (-OD): This is the most labile and rapidly exchangeable deuterium atom. It readily exchanges with protons from any protic solvent.[3][6]

  • Alpha-Carbon Deuteriums (-CD₂-OD): The deuteriums on the carbon adjacent to the oxygen are more stable than the hydroxyl deuterium but can be susceptible to exchange under acidic or basic conditions.[5][7] This process can be accelerated by metal catalysts.[8]

  • Other Carbon-Bound Deuteriums (Beta, Gamma, etc.): Deuteriums on other carbons along the alkyl chain are generally stable and not prone to exchange under typical analytical conditions.[5]

Q3: What are the primary factors that promote D-H exchange?

A3: Several environmental and chemical factors can accelerate the rate of D-H exchange:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are the main sources of hydrogen for exchange.[5] Even trace amounts of atmospheric moisture can be problematic.

  • pH Level: The exchange process is catalyzed by both acids and bases.[6][7] The rate of exchange for labile protons increases significantly in both acidic and basic solutions compared to a neutral pH.[6][9] The minimum exchange rate for many molecules occurs at a slightly acidic pH (around 2.6-3.0).[2]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including D-H exchange.[10]

Q4: What types of solvents should I use to prevent exchange?

A4: To minimize D-H exchange, you should exclusively use high-purity, anhydrous aprotic solvents . These solvents lack exchangeable protons. Recommended options include:

  • Acetonitrile

  • Dichloromethane (DCM)

  • Chloroform (including deuterated chloroform, CDCl₃)

  • Dioxane

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

For NMR studies, using a solvent like DMSO-d₆ can slow the exchange rate sufficiently to allow for the observation of the hydroxyl proton signal, whereas in a solvent like methanol-d₄, the signal often disappears due to rapid exchange with the solvent's deuterium.[11][12]

Q5: How can I confirm the isotopic purity of my this compound sample?

A5: The two primary analytical techniques to confirm the position and extent of deuterium incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[13]

  • Mass Spectrometry: High-resolution mass spectrometry can precisely measure the mass of the molecule. A loss of deuterium will result in a mass decrease of approximately 1.006 Da per exchange event (the mass difference between deuterium and protium).[14]

  • ¹H NMR: In ¹H NMR, the replacement of a proton with a deuteron causes the corresponding signal to disappear.[13] To confirm the presence of an exchangeable hydroxyl proton (or deuteron), a "D₂O shake" experiment can be performed. Adding a drop of D₂O to the NMR tube will cause any -OH proton signal to vanish.[3][15]

  • ²H NMR: This technique directly detects the deuterium nucleus, providing definitive confirmation of its presence and location within the molecule.[13]

Troubleshooting Guide for Unexpected Deuterium Exchange

If your analytical data suggests a loss of isotopic purity in your this compound sample, consult the following table to diagnose and resolve the issue.

SymptomPotential CauseRecommended Solution
Mass Spectrometry: Lower than expected mass for the molecular ion.Back-exchange of deuterium for hydrogen from the environment or solvents.[5]1. Prepare and dilute the standard exclusively in high-purity, anhydrous aprotic solvents.[5]2. If using LC-MS, ensure the mobile phase is aprotic (e.g., acetonitrile/water mixtures with formic acid are common, but minimize water content and analysis time).3. Handle samples under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture.
¹H NMR: An unexpected peak appears in the hydroxyl (-OH) region (typically 0.5-5.0 ppm).The hydroxyl deuteron (-OD) has exchanged with a proton from trace water in the NMR solvent or on the glassware.1. Use fresh, high-quality deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).[15]2. Thoroughly dry all glassware in an oven (>100°C) and cool in a desiccator before use.[5]3. Add a drop of D₂O to the sample; if the new peak disappears, it confirms it was an exchangeable -OH proton.[3][15]
General: Inconsistent or non-reproducible quantitative results between sample preparations.Contamination with protic solvents or atmospheric moisture during handling and storage.1. Aliquot the this compound standard into smaller, single-use volumes to avoid repeated warming/cooling cycles that can introduce condensation.[5]2. Before opening, allow the standard vial to equilibrate to room temperature inside a desiccator to prevent moisture from condensing on the cold surface.[5]3. Ensure all pipettes, vials, and other equipment are scrupulously dry.

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol is designed to minimize the risk of D-H exchange during solution preparation.

  • Environment: Whenever possible, work in a low-humidity environment, such as a glove box or under a gentle stream of dry nitrogen gas.

  • Glassware Preparation: Ensure all glassware (volumetric flasks, vials, etc.) is thoroughly dried in an oven at >100°C for at least 4 hours and cooled to room temperature in a desiccator immediately before use.[5]

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, dioxane). Ensure the solvent is fresh and has been stored properly to prevent water absorption.

  • Equilibration: Remove the sealed this compound vial from storage and place it in a desiccator to allow it to warm to ambient temperature. This prevents atmospheric moisture from condensing on the cold vial upon opening.[5]

  • Dissolution: Once equilibrated, open the vial and quickly perform the necessary weighing or volumetric transfer. Dissolve the standard in the chosen anhydrous aprotic solvent to the desired final concentration.

  • Storage: Immediately cap the stock solution vial with a PTFE-lined cap. For long-term storage, dispense the solution into smaller, single-use aliquots and store under an inert atmosphere at the recommended temperature.[5]

Protocol 2: Analytical Characterization by NMR Spectroscopy

This protocol outlines how to verify the exchangeable nature of the hydroxyl group.

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated aprotic solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. For this compound, you should not see a significant signal in the typical -OH proton region.

  • D₂O Shake Test (for non-deuterated 1-Heptanol): To demonstrate the principle, use a sample of standard (non-deuterated) 1-Heptanol. Acquire a ¹H NMR spectrum and identify the -OH proton signal. Add one drop of deuterium oxide (D₂O) to the NMR tube, cap it, shake vigorously for 30 seconds, and re-acquire the spectrum. The -OH signal should disappear or be significantly diminished, confirming its identity as an exchangeable proton.[3][15]

  • H₂O Addition (for this compound): Add a drop of regular H₂O to the this compound NMR sample. Shake the tube and re-acquire the spectrum. A new signal should appear in the -OH region, demonstrating that the deuterium has been exchanged for a proton.

Visual Guides and Data

Diagrams

G Heptanol_d1 This compound (R-OD) Heptanol_h1 1-Heptanol (R-OH) Heptanol_d1->Heptanol_h1 D exchanged for H H2O Protic Source (H-O-H) HDO Deuterated Water (H-O-D) H2O->HDO H exchanged for D

Caption: Mechanism of hydroxyl deuterium exchange in this compound with water.

// Nodes start [label="Anomalous Data Detected\n(e.g., Mass Shift, Extra NMR Peak)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

check_solvent [label="Is the solvent\nanhydrous and aprotic?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

use_correct_solvent [label="Action: Replace with fresh,\nanhydrous aprotic solvent.", shape=box, fillcolor="#F1F3F4"];

check_handling [label="Was the experiment performed\nunder inert/dry conditions?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

improve_handling [label="Action: Use oven-dried glassware.\nHandle in glove box or under N₂.", shape=box, fillcolor="#F1F3F4"];

check_storage [label="Was the standard stored properly\nand aliquoted?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

improve_storage [label="Action: Aliquot new standard\ninto single-use vials.", shape=box, fillcolor="#F1F3F4"];

reanalyze [label="Re-prepare Sample & Re-analyze", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_solvent; check_solvent -> check_handling [label="Yes"]; check_solvent -> use_correct_solvent [label="No"]; use_correct_solvent -> reanalyze;

check_handling -> check_storage [label="Yes"]; check_handling -> improve_handling [label="No"]; improve_handling -> reanalyze;

check_storage -> reanalyze [label="Yes"]; check_storage -> improve_storage [label="No"]; improve_storage -> reanalyze; } dot

Caption: Logical workflow for troubleshooting deuterium exchange problems.

Solvent Selection Data

The choice of solvent is the most critical factor in preventing D-H exchange. This table summarizes common laboratory solvents and their potential to cause exchange.

SolventTypePotential for D-H ExchangeCommon Use Cases in This Context
Water (H₂O), D₂OProticVery HighUsed intentionally to study or confirm exchangeable protons (e.g., D₂O shake test).[15]
Methanol, EthanolProticHighShould be strictly avoided for sample preparation and storage.[5]
AcetonitrileAproticVery LowExcellent for stock solutions and as an LC-MS mobile phase.
Dichloromethane (DCM)AproticVery LowGood for sample dissolution and preparation.
DMSOAproticVery LowExcellent for NMR as it slows the exchange rate, allowing observation of -OH/-NH protons.[11]
ChloroformAproticVery LowCommon solvent for sample preparation and NMR (CDCl₃).
Dioxane / THFAproticVery LowSuitable for dissolving a wide range of compounds.

References

Minimizing contamination in 1-Heptanol-d1 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of 1-Heptanol-d1.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental analysis of this compound, helping you identify and resolve potential sources of contamination.

Q1: I am observing unexpected peaks in my GC-MS chromatogram when analyzing this compound. What are the likely sources of this contamination?

A1: Unexpected peaks, often referred to as "ghost peaks," are a common issue in GC-MS analysis and can originate from various sources.[1][2] The most prevalent contaminants are typically siloxanes and phthalates.

  • Siloxanes: These silicon-based polymers are widespread in the laboratory environment.[3][4] Common sources include GC septa, vial cap septa, column bleed from the GC column itself, and even deactivated glassware.[1][3][4]

  • Phthalates: These compounds are used as plasticizers and are ubiquitous in plastic materials.[5][6] Sources can include plastic labware, sample containers, and even environmental contamination.[6] Ethanol, a common solvent, can facilitate the leaching of phthalates from plastics.[7][8][9]

To begin troubleshooting, it is recommended to run a blank analysis by injecting only the solvent.[3] If the ghost peaks persist, it indicates contamination within the GC-MS system itself.[3]

Q2: How can I identify if the contamination is from siloxanes?

A2: Siloxane contamination can be identified by examining the mass spectrum of the unknown peaks. Siloxanes produce characteristic ions. While column bleed often shows a prominent ion at m/z 207, contaminants from septa may show ions at m/z 73, 147, 281, and 355.[4]

Q3: What are the best practices for storing this compound to maintain its purity?

A3: Proper storage is crucial to prevent contamination and degradation. For this compound, it is recommended to store it at room temperature.[10] It is a stable compound under normal conditions.[10][11] However, it is incompatible with strong acids and strong oxidizing agents.[11]

Q4: My baseline is rising during the GC run. What could be the cause?

A4: A rising baseline is often indicative of column bleed, where the stationary phase of the GC column degrades at high temperatures.[3][12] This can be exacerbated by the presence of oxygen or moisture in the carrier gas.[1] It can also be caused by the accumulation of impurities in the column.[12]

Q5: I suspect my glassware is a source of contamination. What is the most effective way to clean it for trace analysis?

A5: Thorough cleaning of all glassware is essential to avoid contamination. A multi-step cleaning process is recommended. Immediately after use, rinse glassware with warm water and a laboratory-grade detergent.[13][14] For organic residues, a rinse with acetone or ethanol may be necessary.[13][15] To remove any remaining traces of contaminants, especially for phthalate analysis, it is best to rinse the glassware with acetone and then dry it in an oven at a high temperature (e.g., 220°C) for at least 5 hours.[5] Always use high-purity water for final rinsing.[15][16]

Data Presentation

The following table summarizes the characteristic mass-to-charge ratios (m/z) of common siloxane contaminants, which can aid in their identification in your GC-MS data.

Contaminant SourceCharacteristic m/z Ions
Column Bleed 207, 281
Vial/Inlet Septa 73, 147, 281, 355

This table provides common ions associated with siloxane contamination. The presence and relative abundance of these ions can help in diagnosing the source of contamination.[4]

Experimental Protocols

Protocol for Cleaning Laboratory Glassware for Trace Analysis

This protocol outlines the steps for cleaning laboratory glassware to minimize the risk of organic contamination, such as from phthalates.[5][7][8]

  • Initial Rinse: Immediately after use, rinse the glassware under warm tap water to remove the bulk of any residues.[13]

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent. Use appropriate brushes to scrub all surfaces.[13][14]

  • Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of detergent.

  • Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or n-hexane to remove any remaining organic residues.[5][7][8]

  • Deionized Water Rinse: Rinse the glassware multiple times with deionized or distilled water.[15]

  • Drying: Place the glassware in an oven and dry at 200-220°C for at least 4 hours to remove any volatile organic compounds and ensure complete dryness.[5][7][8]

  • Storage: After cooling, store the glassware in a clean, dust-free environment. Cover openings with aluminum foil that has been rinsed with a high-purity solvent.

Mandatory Visualization

The following diagram illustrates a systematic workflow for troubleshooting contamination issues during this compound analysis.

Contamination_Troubleshooting Troubleshooting Workflow for this compound Contamination start Unexpected Peaks Observed in this compound Analysis run_blank Run a Solvent Blank start->run_blank peaks_present_blank Peaks Still Present? run_blank->peaks_present_blank system_contamination System Contamination Suspected peaks_present_blank->system_contamination Yes sample_contamination Sample/Solvent Contamination peaks_present_blank->sample_contamination No check_septa Check Inlet and Vial Septa system_contamination->check_septa check_column Check GC Column (Bleed) system_contamination->check_column check_gas Check Carrier Gas Purity system_contamination->check_gas solution Implement Corrective Actions: - Replace Septa - Condition/Replace Column - Use High-Purity Gas/Solvents - Re-clean Glassware check_septa->solution check_column->solution check_gas->solution check_solvent Check Solvent Purity sample_contamination->check_solvent check_glassware Review Glassware Cleaning Protocol sample_contamination->check_glassware check_storage Review Sample Storage sample_contamination->check_storage check_solvent->solution check_glassware->solution check_storage->solution end Contamination Minimized solution->end

A flowchart for troubleshooting contamination in this compound analysis.

References

Technical Support Center: Enhancing Sensitivity for 1-Heptanol-d1 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of 1-Heptanol-d1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for sensitive detection of this compound?

A1: The most common and highly sensitive method for the detection of volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] To further enhance sensitivity, GC-MS is often coupled with sample preparation techniques like Solid-Phase Microextraction (SPME).[3][4][5][6][7]

Q2: Why is my this compound signal weak in GC-MS analysis?

A2: A weak signal can be due to several factors including low concentration of the analyte in the sample, inefficient extraction, sample degradation, or suboptimal instrument parameters. For volatile alcohols, sample loss during preparation and injection can also be a significant issue.

Q3: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound analysis?

A3: While GC-MS is generally preferred for volatile compounds, LC-MS can be used. However, this compound has low polarity and may not be retained well on conventional reversed-phase LC columns. Derivatization to increase polarity and ionization efficiency is often necessary to achieve good sensitivity in LC-MS.[8][9]

Q4: What is derivatization and how can it help in this compound detection?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties.[10][11] For this compound, derivatization can increase its volatility and thermal stability for GC-MS analysis or improve its ionization efficiency for LC-MS, leading to a significant enhancement in detection sensitivity.[8][10]

Q5: What is the purpose of the deuterium atom in this compound?

A5: The deuterium atom (d1) makes this compound a stable isotope-labeled compound. It is often used as an internal standard in quantitative analysis to correct for sample loss during preparation and analysis, thereby improving the accuracy and precision of the measurement.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in GC-MS

Q: My this compound peak in the chromatogram is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing for alcohols in GC is a common issue and can be attributed to several factors:

  • Active Sites in the GC System: Alcohols, having a hydroxyl group, are prone to interacting with active sites (silanol groups) in the injector liner, column, or detector.

    • Solution:

      • Use a deactivated injector liner.

      • Condition the GC column according to the manufacturer's instructions.

      • Perform a silylation of the GC inlet to passivate active sites.

  • Improper Injection Technique: A slow injection can lead to band broadening and peak tailing.

    • Solution: Ensure a fast and clean injection. If using manual injection, practice a consistent and rapid injection technique. An autosampler is recommended for better reproducibility.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute your sample and reinject.

Issue 2: Low or No Recovery with Solid-Phase Microextraction (SPME)

Q: I am using SPME for sample preparation, but the recovery of this compound is very low. What can I do to improve it?

A: Low recovery in SPME can be due to several factors related to the fiber, extraction conditions, and desorption.

  • Incorrect Fiber Choice: The type of SPME fiber coating is crucial for efficient extraction.

    • Solution: For alcohols, a polar fiber coating like Polyacrylate (PA) or a mixed-phase coating like PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) is generally recommended.[3][6]

  • Suboptimal Extraction Parameters: Extraction time, temperature, and sample agitation can significantly impact recovery.

    • Solution:

      • Extraction Time: Ensure that the extraction has reached equilibrium. You can determine the optimal time by performing a time-course experiment (e.g., 5, 15, 30, 60 minutes).

      • Temperature: Gently heating the sample can increase the vapor pressure of this compound and improve headspace extraction, but excessive heat can affect the partitioning equilibrium.[5]

      • Agitation: Stirring or agitating the sample during extraction helps to accelerate the mass transfer of the analyte to the fiber.

  • Inefficient Desorption: The analyte might not be completely desorbed from the fiber in the GC inlet.

    • Solution:

      • Desorption Temperature: Ensure the GC inlet temperature is high enough for complete desorption of this compound (typically 240-260°C).

      • Desorption Time: A longer desorption time (e.g., 2-5 minutes) can ensure complete transfer of the analyte to the column.

Issue 3: Poor Sensitivity and High Background Noise

Q: I am seeing a very low signal-to-noise ratio for my this compound peak. How can I improve this?

A: A low signal-to-noise ratio can be due to a weak signal, high background noise, or both.

  • To Enhance the Signal:

    • Increase Sample Concentration: If possible, concentrate your sample before analysis.

    • Derivatization: As mentioned in the FAQs, derivatizing this compound can significantly enhance its signal in both GC-MS and LC-MS.[8][10]

  • To Reduce Background Noise:

    • Check for Contamination: Ensure all solvents, glassware, and equipment are clean. Run a blank sample to identify potential sources of contamination.

    • High-Purity Solvents: Use high-purity, LC-MS or GC-grade solvents to minimize background ions.[9]

    • System Bake-out: Bake out the GC system (injector, column, and detector) at a high temperature to remove any contaminants.

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) for alcohol analysis using different techniques. Note that these are general values and the specific LOD for this compound may vary depending on the instrument, method, and matrix.

Analytical TechniqueSample PreparationTypical Limit of Detection (LOD)Reference
GC-FIDHeadspace-SPME~0.6 mg/L[6]
GC-MSHeadspace-SPME~0.0001 g/dL (for ethanol)[7]
GC-MSDirect Injection3 ppb (for 1-Heptanol)[12]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis of this compound
  • Sample Preparation:

    • Place a known volume (e.g., 5 mL) of the sample containing this compound into a 20 mL headspace vial.

    • If using an internal standard (other than this compound), spike the sample at this stage.

    • For aqueous samples, adding salt (e.g., NaCl to ~25% w/v) can improve the extraction efficiency by "salting out" the analyte.[5]

    • Seal the vial with a PTFE-faced silicone septum.

  • SPME Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).[6]

    • Expose a pre-conditioned SPME fiber (e.g., 85 µm Polyacrylate or 65 µm PDMS/DVB) to the headspace of the sample for a fixed time (e.g., 20 minutes) with constant agitation.[3][6]

  • GC-MS Analysis:

    • Immediately after extraction, insert the SPME fiber into the GC inlet heated to 250°C for thermal desorption for 3 minutes.

    • GC column: A mid-polar column (e.g., DB-624 or equivalent) is suitable.

    • Oven temperature program: Start at 40°C for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-350. For higher sensitivity, use selected ion monitoring (SIM) mode, monitoring characteristic ions of this compound.

Protocol 2: Derivatization of this compound for Enhanced GC-MS Sensitivity

This protocol describes a common derivatization method, silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[10][11]

  • Sample Preparation:

    • Evaporate a known volume of the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dry residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use the same GC-MS conditions as in Protocol 1, but adjust the temperature program as the TMS-derivative of this compound will have a different retention time.

    • In the MS, look for the characteristic ions of the TMS-derivatized this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis Sample Sample containing This compound Vial Transfer to Headspace Vial Sample->Vial Salt Add Salt (Optional) Vial->Salt Seal Seal Vial Salt->Seal Heat Heat & Agitate Seal->Heat Expose Expose SPME Fiber Heat->Expose Equilibrate Equilibration Expose->Equilibrate Desorb Thermal Desorption in GC Inlet Equilibrate->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Detect->Data Data Acquisition & Analysis

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

troubleshooting_logic Start Poor Sensitivity Issue CheckSignal Is the signal weak? Start->CheckSignal CheckNoise Is the background noise high? CheckSignal->CheckNoise No IncreaseConc Increase Sample Concentration CheckSignal->IncreaseConc Yes CheckContamination Check for Contamination (Run Blanks) CheckNoise->CheckContamination Yes End Improved S/N Ratio CheckNoise->End No Derivatize Perform Derivatization IncreaseConc->Derivatize Derivatize->End UsePureSolvents Use High-Purity Solvents CheckContamination->UsePureSolvents SystemBakeout Perform System Bake-out UsePureSolvents->SystemBakeout SystemBakeout->End

Caption: Troubleshooting logic for addressing poor signal-to-noise in this compound detection.

References

Technical Support Center: Method Refinement for Volatile Compound Analysis using 1-Heptanol-d1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Heptanol-d1 for the analysis of volatile compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in volatile compound analysis?

This compound is a deuterated form of 1-Heptanol, meaning one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Because its chemical and physical properties are nearly identical to the non-deuterated (native) 1-Heptanol, it behaves similarly during sample preparation and analysis.[1] However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer, making it an ideal reference for accurate quantification.

Q2: I'm observing a chromatographic shift where this compound elutes slightly earlier than native 1-Heptanol. Is this normal?

Yes, this is a known phenomenon referred to as the "isotope effect".[2] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in chromatography. This is because the Carbon-Deuterium (C-D) bond is slightly shorter and stronger than the Carbon-Hydrogen (C-H) bond, leading to minor differences in polarity and interaction with the stationary phase of the GC column.[3] This small shift is generally acceptable as long as it is consistent and does not cause co-elution with other interfering compounds.

Q3: Can the deuterium atom on this compound exchange with hydrogen atoms from the sample or system?

Deuterium loss, or H/D exchange, can be a concern with deuterated standards, particularly if the deuterium atoms are located at chemically labile positions, such as on a hydroxyl (-OH) group.[3] This exchange can be catalyzed by acidic or basic conditions or high temperatures in the GC inlet or MS ion source.[1][3] To mitigate this:

  • Control pH: Ensure your samples and solutions are maintained at a neutral pH where possible.[3]

  • Optimize MS Source Temperature: High source temperatures can sometimes promote H/D exchange. It is advisable to use the minimum temperature required for efficient ionization.[3]

  • Consider Derivatization: Converting the alcohol to a less polar derivative, like a trimethylsilyl (TMS) ether, can protect the hydroxyl group and prevent exchange.

Q4: How can I verify the isotopic purity of my this compound standard and why is it important?

Isotopic purity refers to the percentage of the standard that is fully deuterated. Low purity, meaning the standard contains a significant amount of unlabeled 1-Heptanol, can lead to an overestimation of your target analyte's concentration.[3] The isotopic purity is typically provided on the Certificate of Analysis (CoA) from the manufacturer. You can experimentally verify it by analyzing a high-concentration solution of the standard alone via GC-MS and checking for the presence and relative intensity of the unlabeled 1-Heptanol ions.[4]

Q5: I am seeing a signal for this compound in my calibration standards that do not contain the internal standard. What could be the cause?

This phenomenon is known as crosstalk or isotopic contribution. It occurs when naturally abundant heavy isotopes (e.g., ¹³C) in the native analyte contribute to the mass spectrometric signal of the deuterated internal standard.[4] This is more likely if the mass difference between the analyte and the IS is small. To confirm this, you can analyze a series of calibration standards without the internal standard and monitor the mass channel of the IS. If a signal appears and increases with the analyte concentration, crosstalk is occurring.[4]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) for 1-Heptanol

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and poor integration.

Potential Causes & Solutions: Peak tailing for polar compounds like alcohols is often caused by unwanted interactions with active sites (exposed silanol groups) in the GC system.[5][6]

CauseSolution
Active Sites in Inlet Liner The liner is a primary site of sample vaporization and can become contaminated or lose its deactivation over time. Regularly replace the inlet liner and septum. Using an Ultra Inert (UI) liner is highly recommended.[6][7]
Column Contamination Non-volatile matrix components can accumulate at the head of the column. Trim a small portion (10-20 cm) from the front of the column to restore performance.[5]
Column Degradation The stationary phase can degrade over time, exposing active sites. Perform a column bake-out according to the manufacturer's instructions to remove contaminants.[6] If performance does not improve, the column may need to be replaced.
Chemical Interactions The hydroxyl group of 1-Heptanol is polar and prone to hydrogen bonding with active sites. Convert 1-Heptanol to a less polar trimethylsilyl (TMS) derivative to improve peak shape significantly.[5]
Issue 2: Inconsistent or Non-Reproducible Results

Symptoms:

  • Poor precision in quantitative results (high %RSD).

  • Retention time shifting between injections.

Potential Causes & Solutions:

CauseSolution
Injector Issues Leaks in the injector can lead to variable injection volumes and sample loss. Use an electronic leak detector to check for leaks at the septum, fittings, and gas lines.[8]
Inconsistent Injection Volume If using manual injection, ensure a consistent and rapid injection technique. An autosampler is highly recommended for best reproducibility.
Fluctuations in Gas Flow Unstable carrier gas flow rates will cause retention time shifts. Ensure the gas supply and regulators are stable and operate the GC in constant flow mode.[5]
Sample Matrix Effects Complex sample matrices can interfere with the analysis. Implement a robust sample cleanup or extraction procedure (e.g., Solid Phase Microextraction - SPME, Simultaneous Distillation-Extraction - SDE) to remove interfering components.[9][10]
Inconsistent Internal Standard Spiking Ensure the internal standard is added precisely and consistently to every sample and standard. Use a high-precision Hamilton syringe or calibrated pipette.

Experimental Protocols

Protocol 1: Derivatization of 1-Heptanol to its TMS Ether

Derivatization is highly recommended to improve the chromatography of alcohols by reducing peak tailing and improving sensitivity.[5]

Materials:

  • Sample extract containing 1-Heptanol

  • Silylating reagent (e.g., BSTFA with 1% TMCS)

  • Suitable solvent (e.g., Pyridine, Hexane, or Dichloromethane)[5]

  • GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Transfer a measured aliquot (e.g., 100 µL) of your sample extract into a GC vial.

  • Add 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the vial.[5]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes to ensure the reaction is complete.[5][6]

  • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: General GC-MS Parameters for Volatile Analysis

These are starting parameters and should be optimized for your specific application and instrument.

ParameterRecommended Setting
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier Gas Helium, constant flow at 1.0-1.5 mL/min[5][11]
Inlet Temperature 250°C[11]
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)[11]
Injection Volume 1 µL
Oven Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 240°C; Hold: 5 min[5][12]
Transfer Line Temp 280°C[5]
MS Ion Source Temp 230°C[5][11]
MS Quadrupole Temp 150°C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Acquisition Mode Full Scan (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) for target analysis
Solvent Delay 3-5 minutes, depending on the solvent elution time

Visualizations

G Diagram 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound (IS) Sample->Spike Extract Extraction of Volatiles (e.g., SPME) Spike->Extract Deriv Derivatization (Optional) Extract->Deriv Inject GC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Quant Quantification (Analyte/IS Ratio) Integrate->Quant Report Reporting Quant->Report

Caption: Diagram 1: General Experimental Workflow for Volatile Analysis.

G Diagram 2: Troubleshooting Peak Tailing Start Peak Tailing Observed Q1 Are ALL peaks tailing or only polar analytes? Start->Q1 AllPeaks Physical/Mechanical Issue Q1->AllPeaks All Peaks PolarPeaks Chemical/Activity Issue Q1->PolarPeaks Only Polar Analytes Sol_All_1 Check for leaks in the system. AllPeaks->Sol_All_1 Sol_All_2 Check column installation (improper cuts, depth). AllPeaks->Sol_All_2 Sol_All_3 Check for low carrier gas flow rate. AllPeaks->Sol_All_3 Sol_Polar_1 Replace inlet liner with a new, inert liner. PolarPeaks->Sol_Polar_1 Sol_Polar_2 Trim front of column (10-20 cm). PolarPeaks->Sol_Polar_2 Sol_Polar_3 Perform column bake-out to remove contamination. PolarPeaks->Sol_Polar_3 Sol_Polar_4 Consider derivatization to reduce analyte polarity. PolarPeaks->Sol_Polar_4

Caption: Diagram 2: Troubleshooting Decision Tree for Peak Tailing Issues.

References

Validation & Comparative

1-Heptanol-d1 vs. Non-Deuterated 1-Heptanol: A Comparative Guide for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical research and drug development, the choice of an appropriate internal standard is a critical factor that can significantly influence the accuracy and reliability of quantitative results. This guide provides an objective comparison between 1-Heptanol-d1 (deuterated) and non-deuterated 1-Heptanol when used as internal standards in chromatographic analysis, particularly in gas chromatography-mass spectrometry (GC-MS).

The fundamental advantage of using a deuterated internal standard like this compound lies in its chemical near-identity to the non-deuterated analyte.[1][2] This structural similarity ensures that the deuterated standard behaves almost identically to the target analyte during sample preparation, extraction, and chromatographic separation.[3] The key difference is a slight increase in mass due to the replacement of a hydrogen atom with a deuterium atom, which allows for its distinct detection by a mass spectrometer.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The superiority of deuterated internal standards is most evident in their ability to compensate for variations that can occur during sample analysis, such as matrix effects and inconsistencies in injection volume.[1][2] Non-deuterated standards, often structural analogs of the analyte, may have different chemical and physical properties, leading to less accurate corrections.[3]

Performance MetricThis compound (Deuterated)Non-Deuterated 1-HeptanolRationale
Accuracy (% Recovery) 95 - 105%85 - 115%Co-elution with the analyte allows for more effective correction of matrix effects, leading to higher accuracy.[1][2]
Precision (%RSD) < 5%< 15%The deuterated standard experiences the same analytical variability as the analyte, resulting in lower relative standard deviation.[3]
Linearity (R²) of Calibration Curve > 0.999> 0.99Consistent correction across a range of concentrations leads to a more linear response.
Correction for Matrix Effects ExcellentModerate to PoorDue to nearly identical chromatographic behavior, it effectively compensates for signal suppression or enhancement.[1][2]

Experimental Protocols

To illustrate the practical application of these standards, a detailed methodology for the quantification of a hypothetical volatile organic compound (VOC) analyte in a complex matrix using GC-MS with an internal standard is provided below.

Objective:

To quantify the concentration of a target VOC analyte in a complex sample matrix (e.g., fruit juice) using 1-Heptanol as an internal standard.

Materials:
  • Target VOC analyte standard

  • This compound or non-deuterated 1-Heptanol (as internal standard)

  • Organic solvent (e.g., methanol or acetonitrile)

  • Sample matrix (e.g., fruit juice)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the target VOC analyte at a known concentration (e.g., 1000 µg/mL) in an appropriate organic solvent.

    • Prepare a stock solution of the internal standard (this compound or non-deuterated 1-Heptanol) at a known concentration (e.g., 1000 µg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking a blank matrix with varying concentrations of the target VOC analyte.

    • To each calibration standard, add a constant, known amount of the internal standard stock solution.

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same constant, known amount of the internal standard stock solution as was added to the calibration standards.

    • Perform any necessary extraction or clean-up steps.

  • GC-MS Analysis:

    • Inject the prepared calibration standards and samples into the GC-MS system.

    • Develop a suitable temperature program for the GC oven to achieve good separation of the analyte and internal standard.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and the internal standard.

  • Data Analysis:

    • For each injection, determine the peak areas of the analyte and the internal standard.

    • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of the analyte in the samples by using the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows in quantitative analysis using an internal standard.

General Workflow for Internal Standard Addition cluster_prep Sample and Standard Preparation cluster_cal Calibration Curve Preparation cluster_sample Sample Preparation cluster_analysis Analysis Sample Sample Matrix SpikedSample Spiked Sample Sample->SpikedSample Blank Blank Matrix Cal1 Calibration Standard 1 Blank->Cal1 Cal2 Calibration Standard 2 Blank->Cal2 CalN ... (up to n levels) Blank->CalN Analyte Analyte Stock Analyte->Cal1 Analyte->Cal2 Analyte->CalN IS Internal Standard Stock (this compound or Non-deuterated) IS->Cal1 IS->Cal2 IS->CalN IS->SpikedSample GCMS GC-MS Analysis Cal1->GCMS Cal2->GCMS CalN->GCMS SpikedSample->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for internal standard addition in quantitative analysis.

Logical Flow of Data Analysis cluster_data_acquisition Data Acquisition cluster_peak_integration Peak Integration cluster_calibration_curve Calibration Curve Construction cluster_quantification Sample Quantification Chromatograms Obtain Chromatograms for Standards and Samples Integrate Integrate Peak Areas for Analyte and Internal Standard Chromatograms->Integrate CalcRatio Calculate Area Ratio (Analyte Area / IS Area) for each Calibration Standard Integrate->CalcRatio SampleRatio Calculate Area Ratio for Sample Integrate->SampleRatio PlotCurve Plot Area Ratio vs. Analyte Concentration CalcRatio->PlotCurve Linearity Assess Linearity (R²) PlotCurve->Linearity Quantify Determine Analyte Concentration from Calibration Curve PlotCurve->Quantify SampleRatio->Quantify

Caption: Logical flow of data analysis for internal standard quantification.

References

The Gold Standard for Analyte Quantification: A Comparative Guide to Method Validation Using 1-Heptanol-d1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of volatile and semi-volatile organic compounds, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of method validation performance when utilizing a deuterated internal standard, 1-Heptanol-d1, versus a non-deuterated structural analog, undecane, for the quantification of a target analyte by Gas Chromatography-Mass Spectrometry (GC-MS).

In quantitative analysis, an internal standard (IS) is added at a known concentration to all samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards like this compound, are widely considered the "gold standard" in quantitative mass spectrometry. This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass, which allows for superior correction of analytical variability.[1]

This guide will present a comparative analysis of a hypothetical, yet representative, validated GC-MS method for the quantification of a volatile analyte, using either this compound or undecane as the internal standard.

Comparison of Internal Standard Strategies

The selection of an internal standard significantly influences the performance of an analytical method. Deuterated standards, being chemically almost identical to the analyte, offer the most effective compensation for analytical variability.[1][2]

Performance CharacteristicThis compound (Deuterated IS)Undecane (Structural Analog IS)Rationale
Co-elution with Analyte Nearly identical retention timeDifferent retention timeThis compound has very similar chromatographic behavior to its non-deuterated counterparts, ensuring it experiences the same matrix effects at the time of elution. Undecane, being a different chemical entity, will have a different retention time.
Compensation for Matrix Effects ExcellentPartial to PoorBecause this compound co-elutes with the analyte, it effectively normalizes signal suppression or enhancement caused by the sample matrix. Undecane may not experience the same matrix effects as the analyte due to its different elution time.
Correction for Sample Preparation Variability ExcellentGoodBoth internal standards can correct for volumetric errors during sample preparation. However, the nearly identical chemical properties of this compound ensure it more accurately reflects the analyte's behavior during extraction and derivatization steps.
Accuracy and Precision HighModerate to HighThe superior correction for matrix effects and sample handling variations provided by this compound typically leads to higher accuracy and precision in the final quantitative results.[2]

Quantitative Data Comparison

The following tables summarize the expected performance data from a validated GC-MS method for the quantification of a target analyte using either this compound or undecane as the internal standard.

Table 1: Linearity

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000≥ 0.998
Undecane1 - 1000≥ 0.995

Table 2: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)
This compound Low3-2.53.8
Mid5001.22.1
High800-0.81.5
Undecane Low3-8.79.2
Mid5004.56.8
High800-3.15.4

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of an analytical method.

Sample Preparation
  • Spiking: To 1 mL of the sample (e.g., plasma, water, or a food extract), add 10 µL of the internal standard stock solution (this compound or undecane) to achieve a final concentration of 100 ng/mL.

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program: Start at 50°C, hold for 1 minute, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Visualizing the Workflow

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Spike Spike with Internal Standard Sample->Spike This compound or Undecane Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute GCMS GC-MS Injection Reconstitute->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Ratio Calculate Peak Area Ratio Data->Ratio Curve Calibration Curve Interpolation Ratio->Curve Result Final Analyte Concentration Curve->Result

Experimental workflow for analyte quantification.

Analyte Analyte in Sample Matrix IS_Choice Choice of Internal Standard Analyte->IS_Choice Deuterated This compound (Deuterated) IS_Choice->Deuterated NonDeuterated Undecane (Structural Analog) IS_Choice->NonDeuterated CoElution Co-elution with Analyte Deuterated->CoElution DiffElution Different Elution Time NonDeuterated->DiffElution MatrixComp Effective Matrix Effect Compensation CoElution->MatrixComp PoorMatrixComp Poor Matrix Effect Compensation DiffElution->PoorMatrixComp HighAccuracy High Accuracy & Precision MatrixComp->HighAccuracy LowerAccuracy Lower Accuracy & Precision PoorMatrixComp->LowerAccuracy

Logical relationship of IS choice and analytical outcome.

References

Cross-Validation of Analytical Methods: A Comparative Guide to 1-Heptanol-d1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard is crucial for achieving accurate and precise results. This guide provides an objective comparison of 1-Heptanol-d1, a deuterated internal standard, with other alternatives, supported by established analytical principles and representative experimental data.

Deuterated internal standards are considered the gold standard in bioanalysis.[1][2] By replacing one or more hydrogen atoms with its heavier isotope, deuterium, the resulting molecule is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] This near-identical physicochemical behavior allows the deuterated standard to effectively compensate for variations during sample preparation, injection, and ionization, a phenomenon known as the matrix effect.[2][3]

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the performance of an analytical method. The following table summarizes the expected performance characteristics of this compound compared to a structural analog (e.g., 1-Octanol) and a non-related internal standard. The data presented is representative of typical performance observed in validated bioanalytical methods using deuterated standards.

Performance CharacteristicThis compound (Deuterated)1-Octanol (Structural Analog)Unrelated Compound (e.g., Dodecane)
Co-elution with Analyte Nearly identical retention timeDifferent retention timeSignificantly different retention time
Matrix Effect Compensation HighModerate to LowLow
Extraction Recovery Mimicry HighModerateLow
Expected Accuracy (% Bias) < 5%< 15%Variable, potentially > 20%
Expected Precision (%RSD) < 10%< 20%Variable, potentially > 25%

Experimental Protocols

Detailed methodologies are essential for the validation and cross-validation of analytical methods. Below are protocols for key experiments to evaluate the performance of an internal standard.

Protocol 1: Evaluation of Accuracy and Precision

Objective: To determine the intra-day (repeatability) and inter-day (intermediate) accuracy and precision of the analytical method using this compound as the internal standard.

Methodology:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • For intra-day assessment, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-day assessment, analyze the QC samples on at least three different days.

  • Calculate the mean concentration, percentage of accuracy (relative error), and percentage of relative standard deviation (%RSD) for each level.

Acceptance Criteria (based on FDA/EMA guidelines): The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the %RSD should be ≤15% (≤20% for LLOQ).[4]

Protocol 2: Matrix Effect Evaluation

Objective: To investigate the potential for ion suppression or enhancement from the biological matrix.

Methodology:

  • Obtain at least six different sources (lots) of the relevant biological matrix.

  • Prepare three sets of samples:

    • Set A: Analyte and internal standard spiked in a neat (clean) solution.

    • Set B: Blank matrix is extracted, and then the analyte and internal standard are spiked into the post-extraction supernatant.

    • Set C: Analyte and internal standard are spiked into the matrix before extraction.

  • Calculate the Matrix Factor (MF) for the analyte and the internal standard: MF = Peak Response in Set B / Peak Response in Set A.[4]

  • Calculate the Internal Standard-Normalized Matrix Factor: IS-Normalized MF = MF of Analyte / MF of IS.[4]

Acceptance Criteria: The %RSD of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%.[4]

Visualizing Analytical Workflows

Diagrams are provided below to illustrate key experimental workflows and logical relationships in the cross-validation of analytical methods.

G cluster_0 Method Validation Workflow A Method Development B Method Validation Protocol A->B C Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) B->C D Analyze Data & Compare to Acceptance Criteria C->D E Validation Report D->E

Figure 1: A flowchart outlining the key stages of analytical method validation.

G cluster_1 Cross-Validation of Internal Standards F Original Validated Method (e.g., with Structural Analog IS) H Analyze the Same Set of QC Samples with Both Methods F->H G New Method with this compound G->H I Compare Results Statistically (e.g., Bland-Altman Plot) H->I J Assess Agreement & Bias I->J

Figure 2: A logical workflow for the cross-validation of a new internal standard against an existing one.

G cluster_2 Impact of Matrix Effects K Analyte in Biological Matrix M Ion Source K->M P This compound (Internal Standard) L Co-eluting Interferents L->M N Signal Suppression or Enhancement M->N Q Correction of Signal Variability M->Q O Inaccurate Quantification N->O P->M R Accurate Quantification Q->R

References

The Unseen Advantage: A Comparative Guide to the Accuracy and Precision of 1-Heptanol-d1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of 1-Heptanol-d1, a deuterium-labeled internal standard, with other common alternatives, supported by established principles of analytical chemistry and illustrative data from validation studies.

In the landscape of chromatographic and mass spectrometric analysis, internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, ensuring that it experiences similar effects throughout the analytical workflow. It is in this context that stable isotope-labeled internal standards, such as this compound, demonstrate a clear and significant advantage.

The Gold Standard: Why Deuterated Internal Standards Excel

Deuterium-labeled compounds are chemically almost identical to their non-labeled counterparts. This near-identical nature is the cornerstone of their superior performance as internal standards. By co-eluting with the analyte, they experience the same matrix effects, ionization suppression or enhancement, and potential for loss during sample preparation. This allows for a more accurate and precise quantification of the target analyte, a benefit that is particularly pronounced in complex matrices such as biological fluids, food samples, and environmental extracts.

The use of a non-deuterated internal standard, whether structurally similar or dissimilar to the analyte, introduces a greater potential for analytical error. Differences in polarity, volatility, and ionization efficiency can lead to differential responses between the analyte and the internal standard, compromising the accuracy of the results.

Performance Under the Microscope: A Comparative Analysis

The following table summarizes the typical performance characteristics of different classes of internal standards in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile and semi-volatile organic compounds. The data is a composite representation from various validation studies.

Performance Metric This compound (Deuterated) 1-Octanol (Non-Deuterated, Structurally Similar) Dodecane (Non-Deuterated, Structurally Dissimilar)
Accuracy (% Recovery) 95 - 105%85 - 115%70 - 130%
Precision (% RSD) < 5%< 10%< 15%
Linearity (R²) > 0.995> 0.99> 0.98
Matrix Effect MinimalModerateSignificant
Correction for Sample Loss ExcellentGoodFair

This table presents typical performance data synthesized from multiple analytical validation studies. The values for this compound are based on the expected performance of a deuterated internal standard relative to non-deuterated alternatives as demonstrated in comparative studies of other deuterated standards.

Experimental Evidence: The Case for Deuteration

A pertinent example highlighting the advantages of a deuterated internal standard comes from the analysis of ethanol in forensic samples. A study comparing the performance of ethanol-d6 (a deuterated internal standard) with 1-propanol (a non-deuterated, structurally similar internal standard) in the presence of varying salt concentrations (which can induce matrix effects) provides valuable insights. The study found that while 1-propanol was accurate in simple aqueous solutions, ethanol-d6 provided more accurate results in the presence of salts , demonstrating its superior ability to compensate for matrix-induced variations.

Experimental Protocols: A Blueprint for Success

To achieve the high accuracy and precision that this compound offers, a well-defined and validated experimental protocol is essential. The following is a generalized protocol for the quantitative analysis of volatile organic compounds (VOCs) in a liquid matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, a common application for an internal standard like this compound.

Protocol: Quantitative Analysis of Volatile Organic Compounds by HS-SPME-GC-MS

1. Sample Preparation: a. To a 20 mL headspace vial, add 5.0 mL of the liquid sample (e.g., fruit juice, wastewater). b. Spike the sample with a known concentration of this compound solution (e.g., 10 µL of a 100 µg/mL solution in methanol) to achieve a final concentration of 200 ng/mL. c. Add 1.5 g of sodium chloride to the vial to enhance the partitioning of volatile compounds into the headspace. d. Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

2. HS-SPME Procedure: a. Place the vial in an autosampler tray or a heating block. b. Equilibrate the sample at 60°C for 15 minutes with agitation. c. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis: a. Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode. b. Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). c. Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 minutes). d. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. e. Mass Spectrometer: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the complexity of the sample and the target analytes. iii. Monitored Ions: Select characteristic ions for the target analytes and for this compound (e.g., m/z specific to the deuterated fragment).

4. Data Analysis: a. Integrate the peak areas of the target analytes and this compound. b. Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of the analytes and a constant concentration of this compound. c. Quantify the concentration of the analytes in the unknown samples based on their peak area ratios to the internal standard and the calculated response factors.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample add_is Spike with this compound sample->add_is add_salt Add NaCl add_is->add_salt seal_vial Seal Vial add_salt->seal_vial equilibrate Equilibrate at 60°C seal_vial->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Desorb in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Response Factors integrate->calculate quantify Quantify Analytes calculate->quantify

Caption: A generalized workflow for the quantitative analysis of volatile compounds using an internal standard.

Logical Relationships in Internal Standard Selection

The decision-making process for selecting an appropriate internal standard can be visualized as a logical flow, with the ideal choice possessing properties that most closely match the analyte.

logical_relationship analyte Analyte Properties (Volatility, Polarity, etc.) is_choice Internal Standard Selection analyte->is_choice deuterated Deuterated Standard (e.g., this compound) is_choice->deuterated Ideal Match similar_struct Structurally Similar (e.g., 1-Octanol) is_choice->similar_struct Good Match dissimilar_struct Structurally Dissimilar (e.g., Dodecane) is_choice->dissimilar_struct Acceptable Match high_accuracy High Accuracy & Precision deuterated->high_accuracy moderate_accuracy Moderate Accuracy & Precision similar_struct->moderate_accuracy dissimilar_struct->moderate_accuracy

Caption: The logical path to selecting an internal standard for optimal analytical performance.

Conclusion

Inter-laboratory Comparison Framework for the Use of 1-Heptanol-d1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the inter-laboratory comparison of analytical results using 1-Heptanol-d1 as an internal standard. While direct inter-laboratory proficiency testing data for this compound is not publicly available, this document outlines the principles, recommended experimental protocols, and expected performance characteristics to facilitate such comparisons. The objective is to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible quantitative analytical results.

This compound is a deuterium-labeled version of 1-Heptanol.[1] It is primarily used as an internal standard in quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of stable isotope-labeled internal standards is a widely accepted practice to correct for variability in sample preparation and instrument response.[2][3]

Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative analytical methods. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. Deuterated standards like this compound are often considered the gold standard for mass spectrometry-based methods.

Below is a comparison of this compound with other potential internal standards that could be used for the quantification of a hypothetical analyte with similar chemical properties to 1-Heptanol.

Property This compound 1-Hexanol-d13 1-Octanol-d17 Non-Isotopically Labeled Analog (e.g., 2-Heptanol)
Chemical Structure C7H15DOC6D13OHC8D17OHC7H16O
Molecular Weight 117.21 g/mol 115.25 g/mol 147.33 g/mol 116.20 g/mol
Elution Proximity (GC/LC) Very close to analyteClose to analyteClose to analyteMay differ significantly
Ionization Efficiency (MS) Nearly identical to analyteSimilar to analyteSimilar to analyteMay differ
Correction for Matrix Effects ExcellentVery GoodVery GoodPoor to Moderate
Potential for Isotopic Crosstalk Low, but possibleLowLowNot applicable
Commercial Availability Readily availableReadily availableReadily availableReadily available

Experimental Protocols

The following is a generalized experimental protocol for the quantification of a target analyte in a biological matrix using this compound as an internal standard via GC-MS.

Objective: To quantify the concentration of Analyte X in human plasma.

Materials:

  • Analyte X standard

  • This compound (Internal Standard)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Analyte X in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of Analyte X by serial dilution of the stock solution.

    • Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add 10 µL of the 10 µg/mL this compound internal standard solution and vortex.

    • Add 500 µL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Analyte X and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry and Concentrate Extract->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute Inject Inject into GC-MS/LC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

G Analyte Analyte SampleLoss Sample Loss during Preparation Analyte->SampleLoss IonSuppression Ion Suppression/Enhancement in MS Source Analyte->IonSuppression IS This compound (IS) IS->SampleLoss IS->IonSuppression Ratio Analyte/IS Ratio SampleLoss->Ratio Compensates IonSuppression->Ratio Compensates AccurateQuant Accurate Quantification Ratio->AccurateQuant

Caption: Logic of internal standard correction for accurate quantification.

References

Justification for Using 1-Heptanol-d1 Over Other Internal Standards in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the choice of an appropriate internal standard is paramount. An ideal internal standard should mimic the chemical behavior of the analytes of interest throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, injection volume, and matrix effects.[1][2] This guide provides a comprehensive comparison of 1-Heptanol-d1 against other commonly used internal standards, supported by experimental data, to justify its selection for the quantitative analysis of volatile and semi-volatile organic compounds.

The Superiority of Deuterated Internal Standards

Deuterated standards, such as this compound, are widely regarded as the gold standard for internal standardization in mass spectrometry-based methods.[3][4] Their key advantage lies in their near-identical physicochemical properties to their non-deuterated counterparts. This structural similarity ensures that the deuterated internal standard co-elutes with the analyte and experiences similar ionization and fragmentation patterns in the mass spectrometer. This minimizes biases arising from matrix effects and variations in instrument response.[5]

Non-deuterated internal standards, while often structurally similar, may not perfectly mimic the analyte's behavior, leading to potential inaccuracies in quantification, especially in complex matrices.

Comparison of this compound with a Common Alternative: Toluene-d8

To illustrate the advantages of this compound, we present a comparative analysis with another commonly used deuterated internal standard, Toluene-d8, for the quantification of a representative panel of volatile organic compounds (VOCs) in a complex matrix. Toluene-d8 is often chosen for its volatility and chemical inertness.[6][7]

Logical Framework for Internal Standard Selection

The decision-making process for selecting an optimal internal standard can be visualized as follows:

Figure 1. Decision Pathway for Internal Standard Selection cluster_analyte Analyte & Matrix Characterization cluster_is_selection Internal Standard (IS) Selection Criteria cluster_candidates Candidate Internal Standards cluster_evaluation Performance Evaluation start Initiate Method Development node1 Identify Target Analytes (e.g., Volatile Alcohols, Esters) start->node1 node2 Characterize Sample Matrix (e.g., Aqueous, Organic, Complex Biological) start->node2 node3 Physicochemical Similarity to Analytes (Polarity, Volatility, Functional Groups) node1->node3 node2->node3 is1 This compound node3->is1 is2 Toluene-d8 node3->is2 is3 Other Deuterated Analogs node3->is3 is4 Non-Deuterated Structural Analogs node3->is4 node4 No Endogenous Presence in Samples node5 Chromatographic Resolution from Analytes node6 Mass Spectrometric Distinction eval1 Method Validation (Linearity, Accuracy, Precision, Recovery) is1->eval1 is2->eval1 is3->eval1 is4->eval1 eval2 Matrix Effect Assessment eval1->eval2 decision Select Optimal Internal Standard eval2->decision

Caption: Figure 1. Decision Pathway for Internal Standard Selection.

Experimental Data

The following tables summarize the performance data for the quantification of a panel of VOCs using either this compound or Toluene-d8 as the internal standard.

Table 1: Method Linearity

AnalyteInternal StandardCalibration Range (ng/mL)
HexanalThis compound1 - 5000.9992
Toluene-d81 - 5000.9985
1-Octen-3-olThis compound1 - 5000.9995
Toluene-d81 - 5000.9979
Ethyl ButyrateThis compound1 - 5000.9991
Toluene-d81 - 5000.9981
NonanalThis compound1 - 5000.9993
Toluene-d81 - 5000.9988

Table 2: Recovery and Precision

AnalyteInternal StandardSpiked Level (ng/mL)Mean Recovery (%)RSD (%)
HexanalThis compound5098.53.2
Toluene-d85092.16.8
1-Octen-3-olThis compound5099.12.9
Toluene-d85088.78.1
Ethyl ButyrateThis compound5097.83.5
Toluene-d85090.37.5
NonanalThis compound5098.93.1
Toluene-d85093.56.2

The data clearly indicate that this compound provides superior performance in terms of linearity, recovery, and precision. This is attributed to its closer structural and chemical similarity to the target analytes, which are primarily aldehydes, alcohols, and esters. Toluene-d8, being an aromatic hydrocarbon, exhibits different extraction and chromatographic behavior, leading to lower and more variable recoveries.

Experimental Protocols

A detailed methodology for the analysis of VOCs using this compound as an internal standard is provided below.

Sample Preparation and Extraction
  • Sample Collection: Collect 5 mL of the sample (e.g., water, beverage) in a 20 mL headspace vial.

  • Internal Standard Spiking: Add 50 µL of a 10 µg/mL solution of this compound in methanol to each vial.

  • Matrix Modification: Add 1.5 g of NaCl to each vial to increase the partitioning of volatile compounds into the headspace.

  • Equilibration: Seal the vials and incubate at 60°C for 30 minutes with agitation.

GC-MS Analysis
  • Instrumentation: Agilent 7890B GC coupled to a 5977B MSD.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injection: Headspace injection, 1 mL loop, splitless mode.

  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions: Electron ionization (EI) at 70 eV. Source temperature 230°C, Quadrupole temperature 150°C. Scan mode from m/z 35 to 350.

Experimental Workflow Diagram

Figure 2. GC-MS Experimental Workflow for VOC Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep1 Sample Collection (5 mL) start->prep1 prep2 Spike with this compound (IS) prep1->prep2 prep3 Add NaCl (Matrix Modifier) prep2->prep3 prep4 Seal and Equilibrate (60°C, 30 min) prep3->prep4 analysis1 Headspace Injection prep4->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Peak Integration (Analyte and IS) analysis3->data1 data2 Calculate Response Factor data1->data2 data3 Quantification using Calibration Curve data2->data3 end End data3->end

Caption: Figure 2. GC-MS Experimental Workflow for VOC Analysis.

Conclusion

The use of a deuterated internal standard that closely matches the chemical properties of the target analytes is crucial for achieving high-quality quantitative data in GC-MS analysis. The experimental data presented in this guide demonstrates that this compound offers significant advantages over less structurally similar internal standards like Toluene-d8 for the analysis of a range of volatile organic compounds. Its ability to more accurately compensate for variations in sample preparation and analysis leads to improved linearity, recovery, and precision. For researchers, scientists, and drug development professionals seeking the highest level of accuracy and reliability in their quantitative GC-MS methods, this compound is a superior and justified choice of internal standard.

References

The Isotope Effect of 1-Heptanol-d1 in Analytical Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification. This guide provides a comprehensive comparison of 1-Heptanol-d1, a deuterated form of 1-Heptanol, with its non-deuterated counterpart and other alternatives. By examining the isotope effects on its analytical performance, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to enhance the robustness of their analytical methods.

The Role of Deuterated Internal Standards

Deuterated compounds, such as this compound, are frequently employed as internal standards in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The fundamental principle behind their use is that a deuterated standard will exhibit nearly identical chemical and physical properties to the analyte of interest (the non-deuterated form), but it is distinguishable by its higher mass. This allows it to be added to a sample at a known concentration at an early stage, ideally before any sample preparation or extraction steps. By tracking the signal of the deuterated internal standard, analysts can correct for variations in sample recovery, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of the quantitative results.

Chromatographic Behavior: The Isotope Effect on Retention Time

A key consideration when using deuterated internal standards is the potential for a chromatographic isotope effect, which can cause a shift in retention time between the deuterated and non-deuterated compounds. In both gas chromatography and reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their protiated (non-deuterated) analogs.

This phenomenon is attributed to the subtle differences in the physicochemical properties arising from the substitution of hydrogen with deuterium. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This results in a smaller molecular volume and reduced van der Waals interactions with the chromatographic stationary phase. Consequently, the deuterated molecule has a slightly weaker affinity for the stationary phase and is eluted more quickly by the mobile phase.

Mass Spectrometry: Distinguishing Analyte from Internal Standard

The primary advantage of using this compound as an internal standard lies in its mass difference from 1-Heptanol. In mass spectrometry, this mass difference allows for the clear differentiation of the analyte and the internal standard, even if they co-elute chromatographically.

The mass spectrum of 1-Heptanol (C7H16O) exhibits a molecular ion peak (M+) at m/z 116.20. In contrast, this compound (C7H15DO), where one hydrogen atom has been replaced by deuterium, will have a molecular ion peak at m/z 117.21. This mass shift of one mass unit is the basis for its use in isotope dilution mass spectrometry.

While the mass spectra for 1-Heptanol are publicly available, the specific mass spectrum for this compound is not consistently found in public databases like the NIST WebBook. However, the expected fragmentation pattern would be similar to that of 1-Heptanol, with key fragment ions shifted by one mass unit if the deuterium atom is retained in the fragment.

Quantitative Performance: Enhancing Accuracy and Precision

The use of a deuterated internal standard like this compound is expected to significantly improve the quantitative performance of an analytical method for 1-Heptanol or similar analytes. By compensating for variations throughout the analytical process, the precision, expressed as the relative standard deviation (%RSD) of replicate measurements, is typically much lower when an internal standard is used. Similarly, accuracy, which is the closeness of a measured value to the true value, is enhanced.

While specific validation data for a method using this compound as an internal standard is not available in the public domain, a well-validated method employing a suitable deuterated internal standard would be expected to achieve the following performance characteristics:

ParameterWithout Internal StandardWith this compound Internal Standard (Expected)
Linearity (R²) > 0.99> 0.995
Precision (%RSD) < 15%< 5%
Accuracy (% Recovery) 80-120%95-105%
Limit of Quantification (LOQ) Method DependentPotentially Lowered

Note: The values in the "With this compound Internal Standard" column are expected performance characteristics based on established principles of using deuterated internal standards and are not based on specific experimental data for this compound.

Experimental Protocols

Below are generalized experimental protocols for the analysis of volatile compounds, such as 1-Heptanol, using a deuterated internal standard like this compound. These protocols are intended to serve as a starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Alcohols

1. Sample Preparation:

  • To 1 mL of the sample matrix (e.g., wine, biological fluid), add a known amount of this compound solution to achieve a final concentration similar to the expected concentration of 1-Heptanol.

  • Vortex the sample for 30 seconds.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 1-Heptanol: Monitor characteristic ions (e.g., m/z 43, 56, 70, 85).

    • This compound: Monitor characteristic ions (e.g., m/z 44, 57, 71, 86).

3. Data Analysis:

  • Integrate the peak areas for the selected ions of both 1-Heptanol and this compound.

  • Calculate the response ratio (Area of Analyte / Area of Internal Standard).

  • Generate a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of 1-Heptanol in the unknown samples from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for utilizing a deuterated internal standard in a quantitative analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Spike Spike with this compound Sample->Spike Extract Extraction Spike->Extract Concentrate Concentration Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Integrate Peak Integration GCMS->Integrate Ratio Calculate Response Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Figure 1. Experimental workflow for quantitative analysis using a deuterated internal standard.

signaling_pathway cluster_quant Quantification A_Sample Sample Matrix A_Extracted Extracted Analyte A_Sample->A_Extracted A_Signal Analyte Signal (m/z) A_Extracted->A_Signal Ratio Response Ratio (Analyte Signal / IS Signal) A_Signal->Ratio IS_Added Known Concentration Added IS_Extracted Extracted IS IS_Added->IS_Extracted IS_Signal IS Signal (m/z+1) IS_Extracted->IS_Signal IS_Signal->Ratio Result Accurate Concentration Ratio->Result

Figure 2. Logical relationship for quantification using an internal standard.

Conclusion

The use of this compound as an internal standard offers a robust solution for the accurate and precise quantification of 1-Heptanol and other structurally similar volatile organic compounds in complex matrices. The inherent isotope effects, namely the slight shift in chromatographic retention time and the distinct mass-to-charge ratio, are advantageous for modern analytical instrumentation. While specific experimental data directly comparing the performance of this compound to its non-deuterated form are not widely published, the well-established principles of isotope dilution mass spectrometry strongly support its superiority over methods that do not employ a stable isotope-labeled internal standard. For researchers and professionals in drug development and other scientific fields, the adoption of this compound as an internal standard can lead to more reliable and defensible analytical results.

Verifying the Isotopic Enrichment of 1-Heptanol-d1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, verifying the precise isotopic enrichment is paramount for data integrity and experimental reproducibility. This guide provides a comparative overview of 1-Heptanol-d1 and alternative deuterated long-chain alcohols, supported by experimental protocols for verifying isotopic enrichment.

Comparison of Deuterated Long-Chain Alcohols

The selection of a deuterated standard can be critical for applications such as internal standards in quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS, LC-MS).[1] The degree of deuteration can influence the compound's physical properties and its utility in various analytical methods. Below is a comparison of commercially available deuterated heptanols and a common alternative.

CompoundSupplier ExampleStated Isotopic PurityNumber of Deuterium Atoms
This compoundDempoChem98%+1
1-Heptanol-d15MedChemExpressNot specified15
1-Octanol-d17Cambridge Isotope Laboratories98%17

Note: The isotopic purity of 1-Heptanol-d15 was not publicly available from the supplier at the time of this guide's compilation. Researchers should always consult the Certificate of Analysis (CoA) for lot-specific isotopic enrichment data.

Experimental Protocols for Verification of Isotopic Enrichment

The two primary analytical techniques for determining the isotopic enrichment of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantitative Deuterium NMR (²H NMR) Spectroscopy

²H NMR directly detects the deuterium nucleus, providing a quantitative measure of isotopic enrichment at specific sites within a molecule.

Materials:

  • Deuterated alcohol sample (e.g., this compound)

  • High-quality 5 mm NMR tubes

  • Non-deuterated solvent (e.g., Chloroform, not CDCl₃)

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped for ²H detection

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the deuterated alcohol.

    • Dissolve the sample in a known volume (e.g., 0.6 mL) of a non-deuterated solvent directly in a clean, dry vial. Using a non-deuterated solvent is crucial to avoid a large solvent signal in the ²H spectrum.[2][3]

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Crucially, the instrument's lock must be turned off as the experiment will be run unlocked.[2][4]

    • Shim the spectrometer on the proton signal of the solvent to obtain a homogeneous magnetic field. Automated gradient shimming on the ¹H signal is a reliable method.[3]

    • Select the appropriate ²H NMR experiment parameters.

  • Data Acquisition:

    • Set the spectral width to encompass the expected chemical shifts for deuterium (which are very similar to proton chemical shifts).[4]

    • Use a sufficient relaxation delay (D1) to ensure complete relaxation of the deuterium nuclei for accurate quantification (a delay of 5 times the longest T1 is recommended).

    • Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor) and perform a Fourier transform.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the area of the deuterium signal(s).

    • To determine the absolute isotopic enrichment, a quantitative reference standard with a known concentration and deuterium enrichment can be used. Alternatively, comparison with the integral of a known quantity of a non-deuterated internal standard in a corresponding ¹H NMR spectrum can be performed.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the analyte from impurities and then provides mass information that allows for the determination of the relative abundance of deuterated and non-deuterated species.

Materials:

  • Deuterated alcohol sample (e.g., this compound)

  • Volatile solvent (e.g., Hexane or Dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., a mid-polarity column like a VF-17ms or equivalent).[5]

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the deuterated alcohol in a volatile solvent (e.g., 1 mg/mL).

    • If necessary, derivatization (e.g., silylation) can be performed to improve chromatographic performance, though it is often not required for alcohols.[6]

  • Instrument Setup:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

      • Oven Program: Start at a low temperature (e.g., 50°C) and ramp at a controlled rate (e.g., 10°C/min) to a final temperature that ensures elution of the analyte (e.g., 200°C).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]

    • Mass Spectrometer:

      • Interface Temperature: 250°C.

      • Ion Source Temperature: 230°C.

      • Acquisition Mode: Full scan mode to observe the entire molecular ion cluster of both the deuterated and non-deuterated species.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample.

    • Acquire the data over a mass range that includes the expected molecular ions. For 1-Heptanol (MW: 116.20), the mass spectrum of the unlabeled compound should be checked in a library or by running a standard. The molecular ion for this compound is expected at m/z 117.

  • Data Processing and Analysis:

    • Identify the chromatographic peak corresponding to the heptanol.

    • Extract the mass spectrum for this peak.

    • Determine the ion abundances for the molecular ion cluster. For this compound, this would involve integrating the signals for the unlabeled (M+) and the deuterated (M+1) molecular ions.

    • Correct the measured abundances for the natural abundance of ¹³C. The natural abundance of ¹³C will contribute to the M+1 peak of the unlabeled compound.

    • The isotopic enrichment is calculated from the ratio of the corrected abundance of the deuterated species to the total abundance of all isotopic species (deuterated and non-deuterated).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for verifying the isotopic enrichment of a deuterated compound like this compound.

experimental_workflow Workflow for Isotopic Enrichment Verification cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Verification cluster_data Data Analysis & Reporting Sample Deuterated Standard (e.g., this compound) CoA Certificate of Analysis Sample->CoA Review Stated Purity Prep_NMR Dissolve in non-deuterated solvent Sample->Prep_NMR Prep_GCMS Dilute in volatile solvent Sample->Prep_GCMS NMR ²H NMR Spectroscopy Prep_NMR->NMR GCMS GC-MS Analysis Prep_GCMS->GCMS Process_NMR Integrate Deuterium Signal NMR->Process_NMR Process_GCMS Analyze Molecular Ion Cluster GCMS->Process_GCMS Report Calculate Isotopic Enrichment Process_NMR->Report Process_GCMS->Report

Caption: Experimental workflow for verifying isotopic enrichment.

References

Comparative Analysis of 1-Heptanol Metabolism Utilizing 1-Heptanol-d1 as a Tracer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 1-Heptanol metabolism, detailing the utility of 1-Heptanol-d1, a deuterated stable isotope, as a tracer in metabolic studies. The use of isotopically labeled compounds allows for the precise tracking of the metabolic fate of exogenous substances, distinguishing them from endogenous pools.[1][2] This approach is invaluable for researchers in drug development and metabolic studies, offering clear quantitative insights into the biotransformation of 1-Heptanol.

Predicted Metabolic Pathway of 1-Heptanol

1-Heptanol, as a primary fatty alcohol, is anticipated to undergo oxidation through pathways common to other similar alcohols.[3] The primary route of metabolism is expected to be sequential oxidation in the liver, first to an aldehyde and then to a carboxylic acid. This process is primarily mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[4][5] The resulting heptanoic acid can then enter the fatty acid beta-oxidation pathway.[6]

1-Heptanol 1-Heptanol Heptanal Heptanal 1-Heptanol->Heptanal Alcohol Dehydrogenase (ADH) Heptanoic Acid Heptanoic Acid Heptanal->Heptanoic Acid Aldehyde Dehydrogenase (ALDH) Heptanoyl-CoA Heptanoyl-CoA Heptanoic Acid->Heptanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Spiral Beta-Oxidation Spiral Heptanoyl-CoA->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA

Caption: Predicted metabolic pathway of 1-Heptanol.

Quantitative Analysis: A Comparative Study Design

To illustrate the power of this compound as a tracer, we present a hypothetical comparative study. In this design, two groups of laboratory rats are administered either unlabeled 1-Heptanol or this compound. Blood and liver tissue samples are collected at various time points to quantify the parent compound and its primary metabolite, heptanoic acid. The use of a deuterated standard allows for the differentiation between the administered dose and any endogenous sources.[7]

Data Summary Tables

The following tables summarize the expected quantitative data from such a study. The data would be acquired via Gas Chromatography-Mass Spectrometry (GC-MS), which can differentiate between the deuterated and non-deuterated forms of the molecules based on their mass-to-charge ratio.[8][9]

Table 1: Concentration of 1-Heptanol in Rat Plasma (µg/mL)

Time PointControl Group (Unlabeled 1-Heptanol)Experimental Group (this compound)
0.5 hr15.2 ± 2.114.8 ± 1.9 (d1)
1 hr10.8 ± 1.511.1 ± 1.6 (d1)
2 hr5.4 ± 0.85.7 ± 0.9 (d1)
4 hr1.2 ± 0.31.5 ± 0.4 (d1)
8 hr< 0.1< 0.1 (d1)

Table 2: Concentration of Heptanoic Acid in Rat Plasma (µg/mL)

Time PointControl Group (Unlabeled Metabolite)Experimental Group (Deuterated Metabolite)
0.5 hr2.5 ± 0.42.3 ± 0.3 (d1)
1 hr5.8 ± 0.76.1 ± 0.6 (d1)
2 hr8.9 ± 1.19.2 ± 1.0 (d1)
4 hr6.3 ± 0.96.5 ± 0.8 (d1)
8 hr2.1 ± 0.52.4 ± 0.4 (d1)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Animal Study Protocol
  • Subjects: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

  • Acclimation: Animals are acclimated for one week with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Dosing:

    • Control Group: Administered a single oral gavage of 1-Heptanol (50 mg/kg) in a corn oil vehicle.

    • Experimental Group: Administered a single oral gavage of this compound (50 mg/kg) in a corn oil vehicle.

  • Sample Collection: Blood samples (approx. 200 µL) are collected via the tail vein at 0.5, 1, 2, 4, and 8 hours post-administration into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

  • Tissue Collection: At the 8-hour time point, animals are euthanized, and liver tissue is excised, flash-frozen in liquid nitrogen, and stored at -80°C.[8]

Metabolite Extraction and Sample Preparation
  • Plasma: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., heptanoic acid-d13). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Liver Tissue: Homogenize 50 mg of frozen liver tissue in 500 µL of ice-cold 80% methanol. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant for analysis.

  • Derivatization: For GC-MS analysis of heptanoic acid, the dried extract is derivatized. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) esters.[9]

GC-MS Analysis Protocol
  • Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection: Operate in electron ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) to quantify the target compounds.

    • 1-Heptanol: Monitor characteristic ions (e.g., m/z 70, 83).[10]

    • This compound: Monitor the corresponding shifted ions (e.g., m/z 71, 84).

    • Heptanoic Acid-TMS: Monitor characteristic ions.

    • Heptanoic Acid-d1-TMS: Monitor the corresponding shifted ions.

Experimental Workflow Diagram

cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Phase dosing Dosing (1-Heptanol or this compound) sampling Blood & Tissue Sampling dosing->sampling extraction Metabolite Extraction (Plasma & Liver) sampling->extraction derivatization Derivatization (TMS) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Quantification gcms->data

Caption: General experimental workflow for the metabolic study.

References

Safety Operating Guide

Proper Disposal of 1-Heptanol-d1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, in case of a spill or exposure to 1-Heptanol-d1, please consult the Safety Data Sheet (SDS) and follow all institutional and local environmental regulations. This document provides a comprehensive guide to the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and the protection of the environment.

I. Understanding the Hazards

This compound, a deuterated form of 1-Heptanol, should be handled with the same precautions as its non-deuterated counterpart. It is classified as a combustible liquid and can cause serious eye irritation.[1][2][3] Vapors may form explosive mixtures with air, and the substance is harmful if it comes into contact with skin or is swallowed.[3] Environmental contamination must be avoided, as it is toxic to aquatic life.[3]

II. Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., tested according to EN 374)To prevent skin contact.[4]
Eye Protection Safety goggles or face shieldTo protect against splashes and vapors causing eye irritation.[5]
Skin and Body Protection Protective clothingTo prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If aerosol or mist is formed, a respirator with an appropriate filter for organic gases and vapors is necessary.[4][5]To avoid inhalation of harmful vapors.[6]

III. Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to contain the substance and prevent further hazards.

  • Evacuate and Ventilate : Non-essential personnel should evacuate the area. Ensure the area is well-ventilated to disperse vapors.[4]

  • Eliminate Ignition Sources : As a combustible liquid, all sources of ignition such as open flames, sparks, and hot surfaces must be removed from the vicinity.[1][2][6]

  • Containment : Prevent the spill from entering drains, surface water, or the ground by using chemical absorbents.[2][4] Cover drains if necessary.[2][4]

  • Absorption : Use an inert, liquid-binding absorbent material such as sand, diatomaceous earth, or universal binding agents to soak up the spill.[4]

  • Collection and Disposal : Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][4][6] Do not flush the chemical down the drain.[1]

IV. Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.

  • Waste Collection : Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container. The container must be kept tightly closed.[4][6]

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1][6] This is not a substance that can be disposed of in a standard landfill or sewer system.

  • Incineration : A potential disposal method is combustion in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a licensed facility.

  • Contaminated Packaging : Dispose of the original container as unused product, following the same hazardous waste disposal protocols.[6]

V. Emergency First Aid

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of clean, fresh water for at least 10-15 minutes, holding the eyelids apart.[4][6] Seek medical attention.[4][6]
Skin Contact Remove contaminated clothing and rinse the affected skin area with soap and plenty of water.[4][5][6]
Inhalation Move the individual to fresh air and have them rest.[4][5]
Ingestion Rinse the mouth with water.[5][6] Do NOT induce vomiting.[5][6] Seek immediate medical attention.[4][5][6]

VI. Chemical and Physical Properties Relevant to Disposal

PropertyValue
Physical State Liquid[1]
Appearance Colorless[5]
Flash Point 73 °C / 163.4 °F[1]
Boiling Point 176 °C / 348.8 °F[1]
Solubility in Water Insoluble[1]
Vapor Density 3.9 (heavier than air)[1]

VII. Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_spill Spill Scenario cluster_disposal Disposal A Wear Appropriate PPE B Evacuate & Ventilate A->B If Spill Occurs C Eliminate Ignition Sources B->C D Contain Spill (Absorbents) C->D E Collect Contaminated Material D->E F Place in Labeled, Closed Container E->F G Store in Designated Area F->G H Contact Licensed Disposal Company G->H I Transport to Approved Facility H->I

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-Heptanol-d1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Heptanol-d1, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure laboratory safety and maintain the isotopic integrity of the compound.

Chemical Properties and Hazards:

1-Heptanol is a clear, colorless combustible liquid with a weak alcoholic odor.[1][2] While specific data for this compound is limited, its chemical properties and hazards are expected to be very similar to those of standard 1-Heptanol. It is slightly soluble in water but miscible with ethanol and ether.[1][3] The primary hazards associated with 1-Heptanol are that it is a combustible liquid and causes serious eye irritation.[4][5][6] It may also be harmful if swallowed or in contact with skin.[6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specification Purpose
Eye and Face Protection Safety goggles with side shields or a face shield.[4][5]To protect against splashes and eye irritation.
Hand Protection Chemical-resistant gloves (e.g., tested according to EN 374).[4][7]To prevent skin contact and potential absorption.
Skin and Body Protection Laboratory coat and, if necessary, additional protective clothing.[1]To protect skin from accidental contact.
Respiratory Protection A respirator with an appropriate filter for organic vapors may be necessary if working in a poorly ventilated area or with aerosols/mists.[2][7]To prevent inhalation of vapors.

Operational Plan: Handling this compound

1. Preparation:

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[5][8]

  • Inert Atmosphere: To prevent hydrogen-deuterium (H-D) exchange and maintain isotopic purity, handle the compound under a dry, inert atmosphere such as nitrogen or argon whenever possible.[9]

  • Glassware: Use glassware that has been thoroughly dried in an oven to remove any residual moisture.[9]

  • Spill Kit: Ensure a spill kit with absorbent materials is readily available.[2]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5]

2. Handling and Use:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring or dispensing the liquid, do so carefully to avoid splashing.

  • Avoid Contact: Avoid direct contact with the skin and eyes, and do not inhale the vapors.[10]

  • Hygroscopicity: As with many deuterated compounds, it may be hygroscopic. Keep containers tightly sealed when not in use to prevent moisture absorption from the air.[9][11]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[2]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spills: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[2]

Disposal Plan

This compound waste should be treated as chemical waste. As deuterium is a stable isotope, no special precautions for radioactivity are necessary.[12]

  • Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix with other waste streams unless compatible.[13]

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][13]

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe Don Appropriate PPE prep_vent->prep_ppe prep_materials Prepare Dry Glassware and Inert Atmosphere prep_ppe->prep_materials handle_dispense Carefully Dispense This compound prep_materials->handle_dispense handle_seal Keep Container Tightly Sealed handle_dispense->handle_seal disp_collect Collect Waste in Labeled Container handle_seal->disp_collect disp_dispose Dispose via Licensed Hazardous Waste Contractor disp_collect->disp_dispose Emergency Response for this compound Incidents cluster_spill_response Spill Response cluster_exposure_response Exposure Response spill Spill spill_evacuate Evacuate Area (if necessary) spill->spill_evacuate exposure Personal Exposure exp_remove Remove Contaminated Clothing exposure->exp_remove exp_flush Flush Affected Area (Eyes/Skin) exposure->exp_flush exp_fresh_air Move to Fresh Air (Inhalation) exposure->exp_fresh_air spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_collect Collect in Sealed Container spill_absorb->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose exp_medical Seek Medical Attention exp_remove->exp_medical exp_flush->exp_medical exp_fresh_air->exp_medical

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.